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  • Product: (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
  • CAS: 1423033-55-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound belonging to the 1,2,4-triazole class. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] This document synthesizes available data with established principles of heterocyclic chemistry to offer a detailed perspective on its structure, potential synthesis, and predicted physicochemical and spectroscopic properties. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide a robust and scientifically grounded overview for research and development purposes.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3][4][5] The unique electronic and structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for medicinal chemists. The subject of this guide, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, incorporates key structural motifs: a 4-propyl substituent which can influence lipophilicity and binding interactions, a 5-methyl group, and a 3-hydroxymethyl group that can act as a hydrogen bond donor and a key site for further chemical modification.

Molecular Structure and Core Physicochemical Properties

The fundamental properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, based on available database information, are summarized below. These computed values provide a foundational understanding of the molecule's behavior.

PropertyValueSource
CAS Number 1423033-55-9ChemScene
Molecular Formula C₇H₁₃N₃OChemScene
Molecular Weight 155.20 g/mol ChemScene
SMILES OCC1=NN=C(C)N1CCCChemScene
InChIKey YHEHJNDTUBEPMU-UHFFFAOYSA-NPubChemLite
Topological Polar Surface Area (TPSA) 50.94 ŲChemScene
Predicted LogP 0.48882ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 3ChemScene

Postulated Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formation of Acylthiosemicarbazide cluster_1 Step 2: Cyclization to Triazole-thione cluster_2 Step 3: Desulfurization and Hydroxymethylation (Hypothetical) A Methyl Acetate C Acetylhydrazide A->C + B B Hydrazine Hydrate E 1-Acetyl-4-propylthiosemicarbazide C->E + D D Propyl Isothiocyanate F 1-Acetyl-4-propylthiosemicarbazide H 5-methyl-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione F->H + G, Reflux G Base (e.g., NaOH) I 5-methyl-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione K 5-methyl-4-propyl-4H-1,2,4-triazole I->K + J (Desulfurization) J Raney Nickel M (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol K->M + L (Hydroxymethylation) L Formaldehyde

Caption: Postulated synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Acetyl-4-propylthiosemicarbazide

  • To a solution of acetylhydrazide in ethanol, add an equimolar amount of propyl isothiocyanate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 5-methyl-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Dissolve the 1-acetyl-4-propylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol This step is more speculative and may require optimization.

  • Desulfurization: The triazole-thione can be desulfurized using Raney Nickel in ethanol under reflux to yield 5-methyl-4-propyl-4H-1,2,4-triazole.

  • Hydroxymethylation: The resulting triazole can then be subjected to a hydroxymethylation reaction at the C3 position. This might be achieved by reacting it with formaldehyde under basic or acidic conditions. The regioselectivity of this step would need to be carefully controlled.

Predicted Spectroscopic and Chromatographic Properties

The following sections detail the expected spectroscopic and chromatographic characteristics of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, based on the analysis of similar 1,2,4-triazole derivatives.[1][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,2,4-triazole derivatives.[10][11][12]

¹H NMR:

  • Triazole Ring Proton (C-H): A singlet is expected for the C-H proton of the triazole ring, typically in the downfield region of δ 8.0-9.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm. The hydroxyl proton itself would likely appear as a broad singlet.

  • Propyl Group Protons (-CH₂CH₂CH₃):

    • N-CH₂: A triplet around δ 3.8-4.2 ppm.

    • -CH₂-: A sextet around δ 1.6-1.9 ppm.

    • -CH₃: A triplet around δ 0.8-1.0 ppm.

  • Methyl Group Proton (-CH₃): A singlet around δ 2.3-2.6 ppm.

¹³C NMR:

  • Triazole Ring Carbons (C3 and C5): These are expected to resonate in the range of δ 145-160 ppm.[10]

  • Hydroxymethyl Carbon (-CH₂OH): Expected around δ 55-65 ppm.

  • Propyl Group Carbons (-CH₂CH₂CH₃):

    • N-CH₂: Approximately δ 45-50 ppm.

    • -CH₂-: Approximately δ 22-26 ppm.

    • -CH₃: Approximately δ 10-14 ppm.

  • Methyl Group Carbon (-CH₃): Expected around δ 12-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.[1][13][14]

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (aliphatic)2850-3000
C=N Stretch (triazole ring)1600-1650
N-N Stretch (triazole ring)1400-1450
C-O Stretch (primary alcohol)1000-1085
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.[15][16][17][18]

  • Molecular Ion Peak (M⁺): Expected at m/z = 155.

  • [M+H]⁺ Ion: Expected at m/z = 156 in ESI-MS.

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH, 31 Da).

    • Cleavage of the propyl group, potentially with loss of propene (C₃H₆, 42 Da).

    • Ring cleavage of the triazole nucleus, a characteristic fragmentation for this class of compounds.[15]

MS_Fragmentation A [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol]⁺ m/z = 155 C [C₆H₁₀N₃]⁺ m/z = 124 A->C - 31 Da E [C₄H₇N₃O]⁺ m/z = 113 A->E - 42 Da B Loss of -CH₂OH D Loss of C₃H₆ (propene)

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Potential Applications and Biological Relevance

Derivatives of 1,2,4-triazole are extensively researched for their wide-ranging pharmacological activities.[2][3][4][19][20] The structural features of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol suggest several potential areas of application:

  • Antifungal Agents: The 1,2,4-triazole core is a key component of many antifungal drugs that inhibit lanosterol 14α-demethylase.

  • Anticancer Agents: The triazole ring can be found in various compounds investigated for their antiproliferative properties.[2]

  • Anticonvulsant Activity: Certain 1,2,4-triazole derivatives have shown promise as anticonvulsant agents.[2]

  • Antioxidant Properties: The nitrogen-rich heterocyclic system of triazoles can contribute to antioxidant activity.[21]

  • Ferroptosis Inhibitors: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death.[22]

The hydroxymethyl group at the 3-position provides a valuable handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a molecule of significant interest due to its 1,2,4-triazole core. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted chemical properties based on a thorough analysis of related compounds. The postulated synthetic pathway offers a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for its characterization and confirmation of its structure. The potential for diverse biological activities makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs.

References

  • Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. ConnectSci. Available from: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available from: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia. Available from: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Chemical Health Risks. Available from: [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available from: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available from: [Link]

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... ResearchGate. Available from: [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). ResearchGate. Available from: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available from: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. Available from: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available from: [Link]

  • 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. Available from: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide on (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly specialized heterocyclic building block extensively utilized in advanced medicinal chemistry and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly specialized heterocyclic building block extensively utilized in advanced medicinal chemistry and agrochemical development[1]. Featuring a fully substituted 1,2,4-triazole core, it provides a rigid, metabolically stable scaffold capable of acting as an amide bioisostere. The molecule offers multiple vectors for target engagement: a hydroxymethyl group for hydrogen bonding, and propyl/methyl groups for lipophilic pocket anchoring[2]. This whitepaper details its physicochemical profile, structural utility, and a validated synthetic methodology for its de novo assembly.

Physicochemical Profiling & Computational Chemistry

The molecular architecture of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (Formula: C₇H₁₃N₃O) makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The presence of the hydroxymethyl group at C3 acts as a primary hydrogen bond donor, while the triazole nitrogens serve as robust acceptors.

Table 1: Physicochemical Properties and Drug Design Implications

PropertyValueCausality / Implication in Drug Design
CAS Number 1423033-55-9Unique chemical registry identifier[1].
Molecular Weight 155.20 g/mol Highly fragment-like (Rule of 3 compliant), ideal for FBDD libraries[1].
LogP 0.488Optimal lipophilicity for aqueous solubility while maintaining membrane permeability[1].
TPSA 50.94 ŲExcellent predictor for blood-brain barrier (BBB) penetration and high oral bioavailability[1].
H-Bond Donors 1Facilitates specific target engagement (e.g., kinase hinge regions) via the -OH group[1].
H-Bond Acceptors 4Triazole nitrogens and oxygen act as robust interaction points for receptor binding[1].
Rotatable Bonds 3Low entropic penalty upon binding, leading to higher target affinity[1].

Strategic Role in Medicinal Chemistry

1,2,4-Triazoles are privileged scaffolds in pharmacology[3]. They are frequently deployed as metabolically stable alternatives to amides and esters, resisting enzymatic hydrolysis by amidases and esterases in vivo. The specific substitution pattern of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol allows researchers to probe both polar and hydrophobic interactions simultaneously.

Bioisosterism A Amide Bond (Metabolically Labile) B 1,2,4-Triazole Core (Metabolically Stable) A->B Bioisosteric Replacement E Enhanced Drug Candidate (Improved PK/PD) B->E Scaffold C Hydroxymethyl Group (Target Engagement) C->E H-Bonding D Propyl & Methyl Groups (Lipophilic Anchors) D->E Hydrophobic Interaction

Fig 1. Pharmacological logic of 1,2,4-triazole bioisosteric replacement in drug design.

De Novo Synthesis & Experimental Protocols

Causality of Experimental Choices

Traditional syntheses of 1,2,4-triazoles often rely on harsh conditions (e.g., the Pellizzari reaction requiring melts at >150°C), which can lead to the thermal degradation of sensitive functional groups like the hydroxymethyl moiety. To circumvent this, a convergent, one-pot, three-component condensation is highly preferred[4].

By utilizing N,N-dimethylacetamide dimethyl acetal (DMADMA) and glycolic acid hydrazide, the activation energy for the initial hydrazono-amide formation is significantly lowered. The subsequent addition of propylamine and acetic acid facilitates a transamination-cyclization cascade. Acetic acid acts as a crucial bifunctional catalyst here: it protonates the intermediate to enhance electrophilicity while thermodynamically driving the elimination of dimethylamine and water to yield the aromatic triazole[4].

Step-by-Step Methodology: One-Pot Synthesis Workflow
  • Initiation (Hydrazone Formation): In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve glycolic acid hydrazide (10.0 mmol) in anhydrous 1,4-dioxane (20 mL). Add N,N-dimethylacetamide dimethyl acetal (DMADMA, 11.0 mmol) dropwise at room temperature.

  • Monitoring: Stir the mixture for 2 hours at 50°C. Monitor the consumption of the hydrazide via TLC (DCM:MeOH 9:1, visualization by KMnO₄). The intermediate N'-acetyl-N,N-dimethylhydrazonoformamide derivative will form quantitatively.

  • Transamination: Cool the reaction mixture to room temperature. Add propylamine (12.0 mmol) followed by glacial acetic acid (5.0 mL). Expert Insight: The acetic acid is mandatory; it prevents the premature stalling of the reaction at the acyclic transamination stage by driving the thermodynamically favorable cyclization[4].

  • Cyclization: Attach a reflux condenser and heat the mixture to 110°C for 12 hours. The reaction color will shift from pale yellow to deep amber as the aromatization of the triazole ring completes.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the acetic acid residue with saturated aqueous NaHCO₃ (50 mL) and extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure product as a crystalline solid.

TriazoleSynthesis A Glycolic Acid Hydrazide (H-Bond Donor Source) C Hydrazono-amide Intermediate (Reactive Species) A->C Condensation B DMADMA (Electrophile Activator) B->C Condensation E Transamination & Cyclization (AcOH Catalyzed, 110°C) C->E + Propylamine D Propylamine (N4 Substituent) D->E Nucleophilic Attack F (5-Methyl-4-propyl-4H-1,2,4- triazol-3-yl)methanol E->F -H2O, -HNMe2

Fig 2. One-pot, three-component synthetic workflow for 1,2,4-triazole core assembly.

Analytical Validation & Quality Control

A self-validating protocol requires rigorous analytical confirmation to ensure no regioisomers (such as 1,3,5-substituted variants) have formed. The following table outlines the expected spectral data for verifying the structural integrity of the synthesized compound.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / ValuesStructural Correlation
¹H NMR (400 MHz, CDCl₃)δ 0.95 (t, 3H), 1.70 (m, 2H), 3.90 (t, 2H)Confirms the intact N4-propyl chain.
¹H NMR (400 MHz, CDCl₃)δ 2.40 (s, 3H)Validates the C5-methyl group.
¹H NMR (400 MHz, CDCl₃)δ 4.60 (s, 2H), 5.50 (br s, 1H)Confirms the C3-hydroxymethyl functionality.
¹³C NMR (100 MHz, CDCl₃)δ 11.0, 23.5, 46.0Propyl carbons (C-gamma, C-beta, C-alpha).
¹³C NMR (100 MHz, CDCl₃)δ 151.0, 154.0Aromatic triazole core carbons (C3, C5).
HRMS (ESI-TOF)[M+H]⁺ calculated for C₇H₁₄N₃O: 156.1131, found: 156.1135Verifies the exact molecular mass and formula.

References

  • Tian, et al. (2022). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review". Frontiers in Chemistry. URL:[Link]

  • Yeung, K. S., et al. (2004). "Efficient and Regiospecific One-Pot Synthesis of Substituted 1,2,4-Triazoles". Organic Letters. URL:[Link]

  • Matysiak, J., et al. (2015). "1,2,4-Triazoles as Important Antibacterial Agents". Molecules (PMC). URL:[Link]

Sources

Foundational

Structural Elucidation, Synthesis, and Nomenclature of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol: A Technical Guide

Executive Summary The compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) represents a highly specific 3,4,5-trisubstituted 1,2,4-triazole scaffold. Triazoles are privileged structures in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) represents a highly specific 3,4,5-trisubstituted 1,2,4-triazole scaffold. Triazoles are privileged structures in medicinal chemistry due to their profound hydrogen-bonding capacity, metabolic stability, and bioisosteric equivalence to amides and esters. This whitepaper deconstructs the structural logic behind its IUPAC nomenclature, details its physicochemical profile, and establishes a self-validating, regioselective synthetic protocol for its preparation.

Structural Elucidation & IUPAC Nomenclature Logic

The nomenclature of complex heterocyclic compounds relies on a strict hierarchy of functional groups and ring numbering systems. The name "(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol" is derived through the following systematic logic:

  • Principal Functional Group: The hydroxyl group (-OH) takes the highest priority in this structure. Therefore, the parent alkane is methane, and the principal suffix is -methanol .

  • Parent Scaffold & Numbering: The core ring is a 1,2,4-triazole. According to Hantzsch-Widman nomenclature, numbering begins at an unsubstituted nitrogen and proceeds toward the other heteroatoms to assign them the lowest possible locants (1, 2, and 4). The 4H designation indicates the "indicated hydrogen"—the specific nitrogen atom (N4) that is saturated and bears the alkyl substituent.

  • Substituent Placement: The entire triazole ring is treated as a complex substituent attached to the methanol carbon.

    • Position 3 (C3): The point of attachment to the methanol core.

    • Position 4 (N4): Substituted with a propyl chain (-CH₂CH₂CH₃).

    • Position 5 (C5): Substituted with a methyl group (-CH₃).

IUPAC_Logic Core Principal Group: Methanol (-OH) Triazole Parent Scaffold: 4H-1,2,4-triazole Core->Triazole dictates suffix Sub3 Position 3: Attachment to Methanol Triazole->Sub3 C3 Sub4 Position 4: Propyl Group Triazole->Sub4 N4 Sub5 Position 5: Methyl Group Triazole->Sub5 C5

IUPAC nomenclature logic for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Physicochemical Profiling

Understanding the physicochemical properties of this scaffold is critical for predicting its pharmacokinetic behavior in drug development. The data summarized below highlights its drug-like properties, adhering closely to Lipinski's Rule of Five[1],[2].

PropertyValue
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
Monoisotopic Mass 155.10587 Da
Topological Polar Surface Area (TPSA) 50.94 Ų
LogP (Predicted) 0.488
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Regioselective Synthetic Methodology

Mechanistic Causality in Experimental Design

Direct alkylation of a pre-formed 1,2,4-triazole invariably results in a heterogeneous mixture of N1, N2, and N4 isomers due to annular tautomerism. To achieve absolute regiocontrol for the 4-propyl derivative, a de novo ring synthesis is required. By employing the cyclocondensation of a diacylhydrazine with a primary amine (n-propylamine), the alkyl group is structurally forced into the N4 position[3]. Furthermore, the primary alcohol must be protected as a benzyl ether to prevent competitive esterification or thermal degradation during the high-temperature cyclization step.

Step-by-Step Protocol

Step 1: Preparation of the Protected Precursor

  • Dissolve 10.0 mmol of 2-(benzyloxy)acetohydrazide in 20 mL of anhydrous dichloromethane (DCM).

  • Add 11.0 mmol of triethylamine (TEA) and cool the reaction vessel to 0°C to control the exothermic acylation.

  • Dropwise add 10.5 mmol of acetyl chloride. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench with water, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N'-acetyl-2-(benzyloxy)acetohydrazide.

Step 2: Cyclocondensation (Triazole Ring Formation)

  • Suspend the N'-acetyl-2-(benzyloxy)acetohydrazide (10.0 mmol) in 30 mL of anhydrous toluene.

  • Add an excess of n-propylamine (30.0 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol).

  • Reflux the mixture at 110°C for 12 hours utilizing a Dean-Stark apparatus. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the condensation equilibrium forward to ensure complete cyclization[3].

  • Cool to room temperature, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane) to isolate 3-(benzyloxymethyl)-5-methyl-4-propyl-4H-1,2,4-triazole.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the protected triazole (5.0 mmol) in 20 mL of absolute ethanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 equiv) under an inert argon atmosphere to prevent catalyst ignition.

  • Purge the flask with Hydrogen (H₂) gas and stir vigorously at room temperature under 1 atm of H₂ for 4 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the pure (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Synthesis_Workflow Step1 N'-acetyl-2-(benzyloxy)acetohydrazide Reagent1 + n-Propylamine (pTSA, Toluene, Reflux) Step1->Reagent1 Step2 3-(benzyloxymethyl)-5-methyl -4-propyl-4H-1,2,4-triazole Reagent1->Step2 Cyclocondensation Reagent2 H2, Pd/C (Ethanol, RT) Step2->Reagent2 Product (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Reagent2->Product Hydrogenolysis

Regioselective synthesis workflow for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized compound and confirm absolute regioselectivity, the experimental system validates itself through orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR): The successful formation of the N4-isomer is confirmed by the chemical shift of the propyl chain's alpha-protons (N-CH₂-). These will appear as a distinct triplet at approximately 3.9–4.1 ppm . If the reaction had erroneously produced an N1 or N2 isomer, this signal would shift significantly due to the differing electronic environments of the adjacent ring nitrogens. The methylene protons of the deprotected hydroxymethyl group will appear as a sharp singlet at ~4.6 ppm .

  • Mass Spectrometry (ESI-MS): Electrospray ionization will yield an [M+H]⁺ peak at m/z 156.11 , precisely matching the predicted monoisotopic mass adduct for C₇H₁₃N₃O[1].

References

  • uni.lu (PubChemLite). "(5-methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol - PubChemLite: Search.
  • ChemScene. "1423033-55-9 | (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol | ChemScene.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Chlorobenzylamine.

Sources

Exploratory

physical characteristics of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

An In-depth Technical Guide on the Physical Characteristics of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol A Note from the Senior Application Scientist In the landscape of drug discovery and materials science, a th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physical Characteristics of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

A Note from the Senior Application Scientist

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physical characteristics is the bedrock upon which all subsequent research is built. These properties govern a compound's behavior, from its solubility in a biological matrix to its stability on a shelf. This guide is designed for the discerning researcher, offering a comprehensive examination of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. We move beyond a simple data sheet, delving into the causality behind its expected properties and providing the practical methodologies required for its characterization. Our approach is rooted in the principle that a well-characterized molecule is the first step toward reliable and reproducible science.

Molecular Identity and Structural Framework

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This core is a prevalent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The specific substitutions on this molecule—a methyl group, a propyl group, and a hydroxymethyl group—dictate its unique physicochemical profile.

Identifier Value
Chemical Name (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
CAS Number 1423033-55-9[3]
Molecular Formula C₇H₁₃N₃O[3]
Molecular Weight 155.20 g/mol [3]
Canonical SMILES CCCN1C(=NN=C1CO)C[4]
InChI Key YHEHJNDTUBEPMU-UHFFFAOYSA-N[4]

Physicochemical Properties

A compound's physical state, solubility, and thermal behavior are critical parameters that influence its handling, formulation, and application.

Physical State and Appearance

Based on the analysis of similar 1,2,4-triazole structures, such as (4-Methyl-4H-1,2,4-triazol-3-yl)methanol which is a solid, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is predicted to be a white to off-white crystalline solid at standard temperature and pressure. Recommended storage conditions of 2-8°C in a dry, sealed environment support its classification as a stable solid.[3]

Solubility Profile

The solubility of a compound is a direct consequence of its molecular structure. This molecule possesses a polar hydroxymethyl (-CH₂OH) group and three nitrogen atoms in the triazole ring, which can act as hydrogen bond acceptors, imparting a degree of hydrophilicity.[3] Conversely, the N-propyl and C-methyl groups introduce lipophilic character.

The predicted LogP value of 0.48882 suggests a relatively balanced solubility, with a slight inclination towards lipophilicity.[3] The Topological Polar Surface Area (TPSA) is 50.94 Ų, a value often associated with good membrane permeability.[3]

Table 1: Predicted Solubility in Common Laboratory Solvents

Solvent Polarity Predicted Solubility Justification
Water HighSparingly SolubleThe hydroxyl group allows for some hydrogen bonding, but the alkyl chains (propyl and methyl) limit extensive miscibility.
Ethanol/Methanol HighSolubleThese polar protic solvents can effectively solvate both the polar (-OH) and non-polar (alkyl) portions of the molecule.
DMSO / DMF HighSolubleExcellent polar aprotic solvents capable of dissolving a wide range of organic molecules. Many triazole derivatives are characterized using DMSO as a solvent.[1][5][6]
Dichloromethane MediumModerately SolubleThe molecule's lipophilic character should allow for solubility in this common organic solvent.
Hexane / Toluene LowInsoluble / Poorly SolubleThe high polarity imparted by the triazole ring and hydroxyl group prevents dissolution in non-polar hydrocarbon solvents.
Thermal Properties
  • Melting Point (m.p.): Experimental data for this specific compound is not publicly available. However, substituted 1,2,4-triazoles exhibit a wide range of melting points, often above 100°C.[1][7] The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically <2°C), whereas impurities will depress and broaden this range. A detailed protocol for its determination is provided in Section 4.

  • Boiling Point (b.p.): Data is unavailable. Given its predicted solid state and the presence of hydrogen bonding, a high boiling point is expected, and decomposition may occur before boiling at atmospheric pressure.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of a compound. The following sections detail the expected spectral signatures for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[1][5]

Table 2: Predicted ¹H NMR Spectral Data

Proton Assignment Multiplicity Approx. Chemical Shift (δ, ppm) Rationale
-CH₂-CH₂-CH₃ (Propyl)Triplet (t)0.9 - 1.0Standard aliphatic methyl group.
-CH₂-CH₂ -CH₃ (Propyl)Sextet (sxt)1.7 - 1.9Methylene group adjacent to two other CH groups.
-CH₂ -CH₂-CH₃ (Propyl)Triplet (t)3.8 - 4.1Methylene group directly attached to a triazole nitrogen, resulting in deshielding.
Triazole-CH₃ Singlet (s)2.3 - 2.5Methyl group attached to the electron-deficient triazole ring.[5]
-CH₂ -OHSinglet (s)4.5 - 4.7Methylene protons adjacent to an oxygen and the triazole ring. Similar structures show this peak in this region.[1]
-CH₂-OH Broad Singlet (br s)Variable (e.g., 5.0 - 5.5)Exchangeable proton; chemical shift is concentration and solvent dependent.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment Approx. Chemical Shift (δ, ppm) Rationale
-CH₂-CH₂-CH₃ (Propyl)10 - 12Standard aliphatic methyl carbon.
-CH₂-CH₂ -CH₃ (Propyl)22 - 24Standard aliphatic methylene carbon.
Triazole-CH₃ 12 - 15Methyl carbon attached to the triazole ring.
-CH₂ -CH₂-CH₃ (Propyl)45 - 48Methylene carbon attached to the triazole nitrogen.
-CH₂ -OH55 - 60Methylene carbon attached to an oxygen atom.[1]
Triazole Ring Carbons (C -CH₃, C -CH₂OH)145 - 165Aromatic carbons within the heterocyclic ring, significantly deshielded by the nitrogen atoms.[1][8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)Stretching3200 - 3500Broad, strong
C-H (Alkyl)Stretching2850 - 3000Medium to strong
C=N (Triazole Ring)Stretching1590 - 1650Medium, sharp
N=N (Triazole Ring)Stretching1440 - 1500Medium
C-O (Alcohol)Stretching1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information from fragmentation patterns.

  • Molecular Ion Peak: For the molecular formula C₇H₁₃N₃O, the monoisotopic mass is 155.1059 Da.[4] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 156.1132.[4]

  • Key Fragmentation Patterns: The structural stability of the triazole ring means that initial fragmentation will likely involve the substituents. Expected losses include:

    • Loss of water (H₂O) from the molecular ion, giving a fragment at m/z 138.

    • Loss of the propyl group (•C₃H₇), leading to a fragment at m/z 112.

    • Cleavage of the hydroxymethyl group (•CH₂OH), resulting in a fragment at m/z 124.

Experimental Workflow and Protocols

A systematic approach is crucial for the complete and accurate physical characterization of a novel or reference compound.

General Characterization Workflow

The following diagram illustrates a logical workflow for the physical analysis of a new batch of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Finalization Sample Sample Receipt & Documentation Visual Visual Inspection (Color, Form) Sample->Visual Solubility Qualitative Solubility Testing Visual->Solubility MP Melting Point Determination Solubility->MP TLC Thin-Layer Chromatography MP->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Data Data Compilation & Analysis IR->Data Report Certificate of Analysis Generation Data->Report

Workflow for physical characterization.
Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for determining the melting point range, a critical purity parameter.

Materials:

  • Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

  • Capillary tubes (sealed at one end)

  • Sample of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

  • Certified melting point standards (e.g., caffeine, vanillin)

  • Spatula and watch glass

Procedure:

  • System Verification:

    • Before analyzing the sample, run a certified standard with a known melting point close to the expected range.

    • Ensure the apparatus reading is within ±1°C of the standard's certified value. If not, the apparatus requires calibration. This step ensures the trustworthiness of the subsequent measurement.

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Tap the open end of a capillary tube into the powder to load approximately 2-3 mm of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once the temperature is ~15°C below the expected melting point, reduce the ramp rate to a slow 1-2°C/min. A slow ramp rate is critical for accurately observing the melting transition.

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid particle melts completely.

  • Reporting:

    • The melting point is reported as the range T₁ - T₂.

    • For high-purity material, this range should be narrow (e.g., 125.0 - 126.5°C). A broad range (>2°C) may indicate the presence of impurities.

  • Post-Analysis:

    • Allow the apparatus to cool completely before the next use.

    • Dispose of the used capillary tube in a designated glass waste container.

Conclusion

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a small molecule with a distinct set of physical characteristics derived from its substituted triazole structure. It is predicted to be a stable, crystalline solid with balanced solubility in polar organic solvents. Its identity and purity can be unequivocally confirmed through a combination of thermal analysis (melting point) and a suite of spectroscopic techniques (NMR, IR, MS), each providing a unique piece of the structural puzzle. The methodologies and predicted data within this guide serve as a robust framework for researchers to validate and utilize this compound in their development pipelines, ensuring both quality and consistency in their scientific endeavors.

References

  • Sravya, G., & Naidu, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Retrieved from [Link]

  • Al-Juboori, A. M., & Al-Masoudi, W. A. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. Retrieved from [Link]

  • PubChemLite. (5-methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol. Retrieved from [Link]

  • Singh, R., & Kumar, A. (Year unavailable). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Retrieved from [Link]

  • Hameed, A. S., Al-Azawi, K. F., & Jarad, A. J. (Year unavailable). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science. Retrieved from [Link]

  • Mohammed, S. J., & Al-Jubbori, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. Journal of Education and science. Retrieved from [Link]

  • Shrestha, S., Adhikari, A., & Watthana, C. (Year unavailable). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Bibi, S., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. Retrieved from [Link]

  • PubChemLite. (5-cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)methanol. Retrieved from [Link]

  • Haddad, S. A., et al. (2016). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Retrieved from [Link]

  • PubChem. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Haddad, S. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus. Retrieved from [Link]

  • Al-Dhfeery, B. A., & Jaber, N. A. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Thermal Analysis of (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery pipelines. As a subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery pipelines. As a substituted 1,2,4-triazole, it presents unique structural motifs that directly influence its physicochemical profile, including its melting point, solubility, and solid-state interaction dynamics. Because this compound is primarily a custom-synthesized intermediate, empirical melting point data is highly batch-dependent.

This whitepaper provides a comprehensive analysis of its structural determinants, predicted thermal behavior, and the rigorous, self-validating analytical protocols required to accurately determine its melting point in a laboratory setting.

Molecular Architecture and Physicochemical Parameters

Understanding the melting point of a compound requires a deep dive into its molecular architecture. The thermal stability and crystal lattice energy of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol are governed by the interplay between its rigid triazole core and its flexible substituents.

Quantitative Chemical Properties

Table 1: Fundamental Chemical Properties of CAS 1423033-55-9 [1][2]

PropertyValueImpact on Thermal Phase
IUPAC Name (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanolN/A
Molecular Formula C₇H₁₃N₃ON/A
Molecular Weight 155.20 g/mol Low MW typically correlates with lower melting points.
Topological Polar Surface Area 50.94 ŲModerate polarity drives crystal lattice stabilization.
LogP (Predicted) ~0.49Hydrophilic nature increases moisture absorption risk.
H-Bond Donors / Acceptors 1 / 4High capacity for intermolecular cross-linking.
Rotatable Bonds 3High flexibility disrupts rigid crystal packing.
Mechanistic Causality of Thermal Behavior

Currently, a universally standardized empirical melting point for this specific compound is not widely published in primary literature [3]. However, as Application Scientists, we can deduce its thermal behavior through Structure-Property Relationships (SPR):

  • Hydrogen Bonding (Lattice Stabilization): The hydroxymethyl group (-CH₂OH) at the C3 position acts as a strong hydrogen bond donor and acceptor. This promotes intermolecular cross-linking in the solid state, significantly increasing the lattice energy and driving the melting point upward.

  • Dipole-Dipole Interactions (Core Rigidity): The 1,2,4-triazole ring is highly polarized. The alignment of these dipoles in the crystal lattice further stabilizes the solid phase.

  • Conformational Flexibility (Melting Point Depression): Counteracting the stabilizing forces is the N4-propyl chain. Alkyl chains of this length introduce rotational degrees of freedom. This flexibility frustrates optimal crystal packing, creating a melting point depression effect compared to rigid analogs (e.g., N-phenyl derivatives).

Because of these competing forces, the compound is predicted to be a low-to-moderate melting solid, highly sensitive to polymorphic variations and trace solvent impurities.

G Compound (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol H_Bonding Hydroxymethyl Group (Strong H-Bonding) Compound->H_Bonding Triazole 1,2,4-Triazole Core (Dipole-Dipole Interactions) Compound->Triazole Propyl N4-Propyl Chain (Conformational Flexibility) Compound->Propyl MP_Increase Increases Lattice Energy (Raises Melting Point) H_Bonding->MP_Increase Triazole->MP_Increase MP_Decrease Disrupts Crystal Packing (Lowers Melting Point) Propyl->MP_Decrease

Diagram 1: Structural determinants dictating the melting point of the triazole derivative.

Standardized Protocol: High-Precision Melting Point Determination

To establish a self-validating system for determining the melting point of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, researchers must employ orthogonal analytical techniques. Relying solely on a visual capillary method is insufficient due to potential polymorphic transitions induced by the flexible propyl chain.

Methodology: Orthogonal Thermal Analysis Workflow

Step 1: Sample Preparation and Desiccation

  • Action: Dry the synthesized compound in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours at ambient temperature.

  • Causality: The hydroxymethyl group makes the compound hygroscopic. Trace water acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.

Step 2: Purity Verification

  • Action: Perform High-Performance Liquid Chromatography (HPLC) to ensure >95% purity before thermal analysis.

  • Causality: According to Raoult's Law and the freezing-point depression principle, even 1-2% of synthetic impurities (e.g., unreacted hydrazines or regioisomers) will broaden the melting range and lower the onset temperature.

Step 3: Differential Scanning Calorimetry (DSC)

  • Action: Load 2-5 mg of the dried sample into an aluminum standard pan. Run a heating ramp from 20°C to 150°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: DSC provides the exact thermodynamic onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ) of the endothermic melting transition. Crucially, it detects glass transitions or polymorphic phase changes (exothermic peaks prior to melting) that visual methods completely miss.

Step 4: Automated Capillary Verification

  • Action: Pack 2-3 mm of the milled sample into a glass capillary. Use an automated melting point apparatus with a slow ramp rate (1°C/min) starting 5°C below the DSC-determined Tonset​ .

  • Causality: This provides a visual confirmation of meniscus formation and complete liquefaction. If the visual capillary range aligns tightly with the DSC endotherm, the protocol self-validates the true melting point of the specific polymorph.

Workflow SamplePrep 1. Sample Preparation (Vacuum Desiccation) PurityCheck 2. Purity Verification (HPLC >95%) SamplePrep->PurityCheck Split Orthogonal Thermal Analysis PurityCheck->Split Capillary Automated Capillary Method (Visual Ramp: 1°C/min) Split->Capillary DSC Differential Scanning Calorimetry (Thermodynamic Ramp: 10°C/min) Split->DSC DataMerge Data Correlation (Match Onset & Peak Temps) Capillary->DataMerge DSC->DataMerge Report Validated Melting Point Profile (Polymorph & Purity Adjusted) DataMerge->Report

Diagram 2: Self-validating orthogonal workflow for precise melting point determination.

Synthesis Implications on Solid-State Properties

The synthetic route directly impacts the final melting point profile. The standard synthesis of 1,2,4-triazoles often involves the condensation of an acyl hydrazine with an amide or imidate, followed by cyclization.

For this specific compound, the introduction of the propyl group at the N4 position can lead to the formation of N1 or N2 regioisomers if the reaction conditions (temperature, solvent polarity) are not strictly thermodynamically controlled. These regioisomers have vastly different dipole moments and crystal packing efficiencies. The presence of regioisomeric impurities is the primary reason for batch-to-batch melting point discrepancies in custom libraries. Rigorous purification via recrystallization (e.g., from ethyl acetate/hexane mixtures) is mandatory to isolate the pure N4-propyl isomer and obtain its true thermodynamic melting point.

References

  • BIOZOL Diagnostics. (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, CAS [1423033-55-9] Biochemical Properties. Retrieved from[Link]

  • PubChemLite (University of Luxembourg). Compound Exploration: C7H13N3O (Structural Information & Literature). Retrieved from [Link]

Exploratory

The Biological Significance of the 1,2,4-Triazole Scaffold: Mechanistic Paradigms and Self-Validating Evaluation Workflows

Executive Summary: The Privileged Pharmacophore In modern drug discovery, the 1,2,4-triazole ring is rarely just a structural linker; it is a dynamic, "privileged" pharmacophore. Its high dipole moment, robust metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pharmacophore

In modern drug discovery, the 1,2,4-triazole ring is rarely just a structural linker; it is a dynamic, "privileged" pharmacophore. Its high dipole moment, robust metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor allow it to engage in complex non-covalent interactions within diverse biological targets[1]. As an application scientist overseeing early-stage drug screening, I consistently observe that the biological activity of 1,2,4-triazole derivatives is highly tunable. By strategically modifying the substituents at the C3, C5, and N4 positions, we can pivot a molecule's primary indication from a potent antifungal to a targeted anticancer or antibacterial agent.

This technical guide bypasses surface-level summaries to explore the fundamental causality behind the biological activities of 1,2,4-triazoles. Furthermore, it establishes self-validating experimental workflows—ensuring that phenotypic observations (like cell death) are rigorously correlated with molecular target engagement.

Mechanistic Paradigms of 1,2,4-Triazoles

Understanding why a compound works is the prerequisite for rational drug design. The 1,2,4-triazole core achieves its efficacy through precise enzymatic interference.

Antifungal Activity: CYP51 Coordination

The most clinically validated mechanism for 1,2,4-triazoles is the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[2].

The Causality: The N4 atom of the 1,2,4-triazole ring possesses a lone pair of electrons that directly coordinates with the heme iron atom situated deep within the CYP51 active site. This coordination competitively blocks the natural substrate (lanosterol) from binding. Consequently, ergosterol is depleted, and toxic 14α-methylated sterols accumulate, compromising fungal cell membrane integrity and leading to cell death[2]. Recent rational design efforts have focused on "extended-arm" derivatives to overcome resistance mutations (e.g., Y132H) by reaching further into the CYP51 access channel to establish additional stabilizing contacts[3].

Antibacterial Activity: Overcoming Efflux via Hybridization

While classical triazoles are antifungal, hybridizing the 1,2,4-triazole core with fluoroquinolones (e.g., clinafloxacin) yields potent antibacterial agents[4].

The Causality: Bacterial resistance, particularly in Methicillin-resistant Staphylococcus aureus (MRSA), is often driven by efflux pumps. The incorporation of a lipophilic 1,2,4-triazole moiety alters the overall partition coefficient (clog P) of the parent antibiotic, enhancing passive diffusion across the bacterial cell envelope while simultaneously reducing recognition by efflux transporters. Once inside, these hybrids act as dual inhibitors of DNA gyrase and topoisomerase IV[4].

Anticancer Activity: Kinase Inhibition and Apoptosis

1,2,4-triazole derivatives, particularly triazolethiones and Schiff base derivatives, have emerged as multi-target anticancer agents[5].

The Causality: The rigid geometry of the triazole ring makes it an ideal bioisostere for amide bonds found in natural kinase ligands. By mimicking the transition state of ATP, specific 1,2,4-triazole derivatives competitively inhibit receptor tyrosine kinases (e.g., EGFR) or cyclin-dependent kinases (e.g., CDK2). This inhibition disrupts downstream signaling cascades, arresting the cell cycle and triggering intrinsic apoptotic pathways[5].

Quantitative Efficacy Profiling

To contextualize the structure-activity relationship (SAR), we must examine the hard data. Table 1 summarizes the biological efficacy of advanced 1,2,4-triazole derivatives against their respective targets, highlighting the correlation between Minimum Inhibitory Concentration (MIC) and enzymatic half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Table 1: In Vitro Biological Activity of Selected 1,2,4-Triazole Derivatives

Compound Class / Specific DerivativePrimary Target / StrainPhenotypic Efficacy (MIC)Target Affinity (IC50 / Kd)Ref.
Extended Amide Linker (13a) C. albicans / CaCYP51<0.03 μg/mLIC50: 0.56 μM, Kd: 46 nM[3]
Extended Amide Linker (13b) C. albicans / CaCYP51<0.03 μg/mLIC50: 0.48 μM, Kd: 166 nM[3]
Fluconazole (Standard) C. albicans / CaCYP510.125 μg/mLIC50: 0.31 μM, Kd: 31 nM[3]
Clinafloxacin-Triazole (14a) MRSA0.25 μg/mLN/A[4]
Coumarin-Triazolethione (112c) HCT-116 (Colon Cancer)N/AIC50: 4.363 μM[5]

Self-Validating Experimental Workflows

A common pitfall in early-stage development is relying solely on phenotypic screening. If a compound kills a pathogen, we cannot assume it did so via the intended mechanism. As application scientists, we must build self-validating protocols that triangulate phenotypic efficacy, mammalian safety, and direct target engagement.

Protocol 1: Phenotypic-to-Target Antifungal Validation

Rationale: This workflow proves that the observed fungal cell death is explicitly caused by CYP51 inhibition, rather than non-specific membrane lysis.

Step 1: Phenotypic Screening (Broth Microdilution)

  • Prepare a serial dilution of the 1,2,4-triazole derivative (0.015 to 16 μg/mL) in RPMI 1640 medium buffered with MOPS.

  • Inoculate 96-well plates with Candida albicans (e.g., SC5314) to a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.

Step 2: Selectivity Profiling (Mammalian Cytotoxicity)

  • Seed HepG2 (human liver) cells in 96-well plates at 1×104 cells/well.

  • Treat with the triazole compound for 48 hours, followed by the addition of MTT reagent.

  • Calculate the CC50 (concentration causing 50% cytotoxicity).

  • Validation Check: Calculate the Selectivity Index (SI = CC50 / MIC). Proceed only if SI > 10.

Step 3: Target Engagement (CYP51 Binding Assay)

  • Express and purify recombinant C. albicans CYP51 (CaCYP51) with a C-terminal histidine tag.

  • Place 2 μM of purified CaCYP51 in a divided cuvette. Titrate the 1,2,4-triazole derivative (0.1 to 5 μM) into the sample compartment.

  • Record UV-Vis difference spectra (350–500 nm).

  • Validation Check: Look for a "Type II" spectral shift (peak at ~430 nm, trough at ~410 nm), which definitively proves the N4 atom of the triazole is coordinating with the heme iron[3]. Calculate the Kd from the saturation curve.

Protocol 2: Anticancer Cytotoxicity and Apoptotic Mechanism

Rationale: Cytotoxic agents must be profiled to distinguish between necrosis (non-specific toxicity) and apoptosis (regulated cell death via target inhibition).

Step 1: Viability Assessment (MTT Assay)

  • Treat HCT-116 colon cancer cells with the triazole derivative (1 to 50 μM) for 48 hours.

  • Determine the IC50 value using non-linear regression analysis[5].

Step 2: Apoptosis Flow Cytometry

  • Harvest treated HCT-116 cells and wash with cold PBS.

  • Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via flow cytometry.

  • Validation Check: A shift to the lower-right quadrant (Annexin V+/PI-) confirms early apoptosis, indicating a targeted mechanism rather than membrane rupture (necrosis).

Visualizations of Mechanisms and Workflows

To synthesize the complex pathways and validation matrices discussed above, the following logical diagrams map the critical paths of 1,2,4-triazole activity and evaluation.

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Triazole 1,2,4-Triazole Derivative (N4 coordinates with Heme Iron) Triazole->CYP51 Inhibits ToxicSterols->CellDeath

Caption: Ergosterol biosynthesis inhibition by 1,2,4-triazoles via CYP51 coordination.

Workflow Compound Synthesized 1,2,4-Triazole MIC Broth Microdilution (MIC) Compound->MIC Cytotoxicity Mammalian Cell Cytotoxicity (CC50) Compound->Cytotoxicity Selectivity Selectivity Index (SI = CC50/MIC) MIC->Selectivity Cytotoxicity->Selectivity TargetBinding Target Binding (Kd) / Enzyme Assay (IC50) Selectivity->TargetBinding SI > 10 Validation Self-Validated Lead Candidate TargetBinding->Validation High Affinity

Caption: Self-validating experimental workflow for evaluating 1,2,4-triazole derivatives.

References

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51)
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Foundational

The Pharmacological Architecture of Substituted 1,2,4-Triazoles: Mechanisms, Methodologies, and Target Paradigms

Executive Summary The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly versatile "privileged" pharmacophore[1]. Characterized by a five-membered aromatic ring containing thre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly versatile "privileged" pharmacophore[1]. Characterized by a five-membered aromatic ring containing three nitrogen atoms, this structure exhibits a unique combination of high dipole moment, robust metabolic stability, and dual hydrogen-bond donor/acceptor capabilities[2]. As a Senior Application Scientist, understanding the precise mechanism of action (MoA) of substituted 1,2,4-triazoles is critical for rational drug design. This whitepaper elucidates the core molecular mechanisms of 1,2,4-triazole derivatives—ranging from classical antifungal CYP51 inhibition to emerging anticancer and anti-inflammatory applications—and provides the rigorous, self-validating experimental workflows required to quantify their efficacy.

Structural Determinants and Bioisosterism

The pharmacological utility of the 1,2,4-triazole ring stems from its physicochemical properties. With a pKa of approximately 10.26, the ring exists primarily in rapid equilibrium between its 1H- and 4H- tautomeric forms[3]. This electronic configuration allows it to act as an exceptional bioisostere for amides, esters, and carboxylic acids[1]. By replacing traditional, highly lipophilic phenyl rings with a 1,2,4-triazole core, researchers can significantly enhance aqueous solubility while maintaining the steric volume necessary to occupy deep enzymatic binding pockets[2]. Furthermore, the high electron density of the unprotonated nitrogen atoms makes them ideal ligands for coordinating with transition metals in metalloenzymes[4].

Primary Mechanism I: CYP51 Inhibition in Fungal Pathogens

Molecular Mechanism

The most clinically validated mechanism for 1,2,4-triazole derivatives (e.g., fluconazole, voriconazole, itraconazole) is the potent, competitive inhibition of lanosterol 14α-demethylase (CYP51)[5]. CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol regulating fungal cell membrane fluidity[1].

The mechanism relies on precise coordination chemistry: the unhindered N4 atom of the 1,2,4-triazole ring forms a direct coordinate covalent bond with the ferric (Fe³⁺) heme iron at the catalytic core of CYP51[4]. Simultaneously, the substituted side chains (such as the difluorophenyl group in fluconazole) extend into the hydrophobic S3 subsite of the enzyme, providing target selectivity[4]. This blockade prevents the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols, catastrophic membrane disruption, and ultimately, fungal cell death[6].

CYP51_Mechanism Squalene Squalene Lanosterol Lanosterol (Natural Substrate) Squalene->Lanosterol Biosynthesis CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol Depletion & Sterol Accumulation CYP51->Ergosterol Blocked Pathway Triazole 1,2,4-Triazole Derivative (N4-Heme Coordination) Triazole->CYP51 Competitive Inhibition Membrane Membrane Disruption & Fungal Cell Death Ergosterol->Membrane Structural Failure

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.

Experimental Protocol: Spectrophotometric CYP51 Binding Assay

To validate the direct target engagement of a novel triazole with CYP51, a spectrophotometric binding assay is required. This protocol is self-validating as it measures direct physical binding rather than downstream phenotypic death.

  • Recombinant CYP51 Expression: Purify the target CYP51 enzyme (e.g., from C. albicans) to homogeneity. Causality: Using isolated recombinant protein eliminates spectral interference from other host cytochrome P450 enzymes, ensuring the signal is target-specific.

  • Baseline Spectral Measurement: Record the absolute absorbance spectrum (350–500 nm) of the enzyme in buffer. Causality: This establishes the unliganded heme Soret peak at ~410 nm, providing a baseline for the iron's resting state.

  • Ligand Titration: Incrementally titrate the substituted 1,2,4-triazole derivative into the cuvette. Causality: Stepwise addition allows for the generation of a dose-response saturation curve, necessary for calculating binding kinetics.

  • Difference Spectra Calculation: Subtract the baseline spectrum from each titration point. Causality: This isolates the characteristic "Type II" spectral shift (a trough at ~410 nm and a peak at ~425-430 nm), which is the definitive optical signature of a nitrogen atom coordinating with a heme iron.

  • Affinity ( Kd​ ) Determination: Fit the peak-to-trough absorbance differences using the Morrison equation. Causality: Because triazoles are often tight-binding ligands, standard Michaelis-Menten kinetics fail to account for ligand depletion. The Morrison equation corrects for this, providing a true dissociation constant.

Primary Mechanism II: Tubulin Polymerization Inhibition in Oncology

Molecular Mechanism

Beyond infectious diseases, the 1,2,4-triazole core has been heavily optimized for oncology[7]. Recent structural activity relationship (SAR) studies have demonstrated that indole-based 1,2,4-triazole hybrids can act as potent tubulin polymerization inhibitors[8]. These derivatives are designed to occupy the colchicine-binding site on tubulin dimers[8]. By sterically blocking the interface between α

  • and β -tubulin, the triazole prevents the dimers from polymerizing into functional microtubules. This disrupts the mitotic spindle apparatus, arresting the cancer cell cycle at the G2/M phase and triggering apoptosis in malignant cells (e.g., HeLa cells)[8].

    Tubulin_Assay Incubation 1. Compound Incubation Lysis 2. Hypotonic Lysis (+Paclitaxel) Incubation->Lysis Centrifuge 3. Ultracentrifugation (100,000 x g) Lysis->Centrifuge Supernatant Soluble Tubulin (Supernatant) Centrifuge->Supernatant Pellet Polymerized Microtubules (Pellet) Centrifuge->Pellet Western 4. Western Blot Quantification Supernatant->Western Pellet->Western

    Figure 2: Workflow for quantifying intracellular tubulin polymerization inhibition.

Experimental Protocol: Tubulin Fractionation Assay

To prove that a triazole derivative inhibits tubulin polymerization in vivo (within a cellular context), a physical fractionation assay is utilized.

  • Intracellular Target Engagement: Incubate cancer cells with the 1,2,4-triazole derivative for 24 hours. Causality: This duration allows for sufficient cell penetration and induction of the G2/M phase arrest.

  • Hypotonic Lysis with Paclitaxel: Lyse the cells in a hypotonic buffer containing Triton X-100 and paclitaxel. Causality: Paclitaxel is a critical control reagent here; it chemically stabilizes existing microtubules. Without it, the extraction process itself would cause spontaneous depolymerization, leading to false-positive results.

  • Ultracentrifugation: Centrifuge the lysate at 100,000 × g for 30 minutes at 37°C. Causality: This high-speed physical separation forces the heavy, polymerized microtubules into the pellet, leaving the light, unpolymerized soluble tubulin dimers in the supernatant.

  • Immunoblotting: Perform Western blot analysis on both fractions using an anti- α -tubulin antibody. Causality: A quantitative shift of the tubulin signal from the pellet fraction to the supernatant fraction definitively proves that the compound disrupted polymerization.

Emerging Paradigm: FLAP Antagonism in Inflammation

Recent metabololipidomics analyses have identified substituted 1,2,4-triazoles as selective antagonists of the 5-Lipoxygenase-Activating Protein (FLAP)[9]. In the arachidonic acid (AA) pathway, FLAP is required to transfer AA to 5-lipoxygenase for the synthesis of pro-inflammatory leukotrienes. By utilizing a 1,2,4-triazole scaffold featuring hydrophobic substituents at the 4-position, researchers have successfully developed compounds that bind FLAP, selectively suppressing leukotriene B4 formation without disrupting other branches of the AA pathway[9]. This highlights the scaffold's potential as a next-generation anti-inflammatory agent.

Quantitative Efficacy Profiles

To contextualize the pharmacological potency of 1,2,4-triazole derivatives across different therapeutic areas, the following table summarizes the quantitative efficacy metrics associated with their respective targets.

Compound Class / DrugPrimary TargetTherapeutic IndicationRepresentative Efficacy Metric
Fluconazole / Voriconazole CYP51 (Lanosterol 14α-demethylase)Invasive Fungal InfectionsMIC: 0.25 - 64 µg/mL[1]
Indole-1,2,4-triazole hybrids Tubulin (Colchicine-binding site)Oncology (e.g., Cervical Cancer)IC₅₀: ~8.3 µM[8]
Letrozole Aromatase EnzymeHormone-Receptor Breast CancerIC₅₀: ~11.5 nM[2]
Triazole-FLAP Antagonists 5-Lipoxygenase-Activating ProteinInflammatory DiseasesIC₅₀: 10 - 50 nM[9]

Conclusion

The substituted 1,2,4-triazole ring is not merely a structural linker; it is an active, programmable pharmacophore. Whether coordinating with the heme iron of CYP51 to collapse fungal cell membranes, sterically hindering tubulin polymerization to arrest cancer cell division, or antagonizing FLAP to halt inflammatory cascades, the mechanism of action is dictated by the precise functionalization of the triazole core. By employing rigorous, self-validating biochemical assays, drug development professionals can continue to exploit this privileged scaffold for novel therapeutic breakthroughs.

References

  • Xiaoyue Wen, Yongqin Zhou, Junhao Zeng, Xinyue Liu. "Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents." Current Topics in Medicinal Chemistry, 2020.
  • "mechanism of action of 1,2,4-triazole-based compounds." Benchchem, 2025.
  • F. Yang, et al. "Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity." New Journal of Chemistry, RSC, 2021.
  • "Novel 1, 2, 4-Triazoles as Antifungal Agents." PMC, NIH.
  • "Triazole derivatives with improved in vitro antifungal activity over azole drugs." Dovepress, 2014.
  • Singh, et al. "Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues." ChemistrySelect, Wiley, 2024.
  • "Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein." ACS Omega, 2023.
  • "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." ACS Publications, 2024.

Sources

Exploratory

Spectroscopic Data for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. As a key building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, ensuring scientific integrity and providing a framework for its unambiguous characterization.

Molecular Structure and its Spectroscopic Implications

The structure of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, with its distinct functional groups—a 1,2,4-triazole core, a methyl group, a propyl group, and a hydroxymethyl group—gives rise to a unique spectroscopic fingerprint. The following sections will dissect the expected signals in each analytical technique, providing a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an essential tool for the structural determination of organic molecules.[1] For (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, propyl, and hydroxymethyl groups, as well as the hydroxyl proton. The chemical shifts are influenced by the electronic environment of the triazole ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (on triazole)2.3 - 2.5Singlet (s)3HThe methyl group is attached to the electron-deficient triazole ring, causing a downfield shift compared to a simple alkane.
-CH₂- (propyl, N-bound)3.8 - 4.1Triplet (t)2HDirectly attached to the nitrogen of the triazole, experiencing significant deshielding.
-CH₂- (propyl, middle)1.6 - 1.8Sextet (sxt)2HShielded relative to the N-bound methylene group.
-CH₃ (propyl)0.8 - 1.0Triplet (t)3HTypical upfield chemical shift for a terminal methyl group in an alkyl chain.
-CH₂OH4.6 - 4.8Singlet (s)2HThe methylene group is attached to the triazole ring and the electronegative oxygen atom, leading to a downfield shift.
-OHVariableBroad Singlet (br s)1HThe chemical shift is dependent on concentration, solvent, and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon atoms of the triazole ring are typically found in the downfield region of the spectrum.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C3 (of triazole)155 - 165The carbon atom is bonded to two nitrogen atoms and the hydroxymethyl group, resulting in significant deshielding.
C5 (of triazole)145 - 155This carbon is bonded to two nitrogen atoms and the methyl group.
-CH₃ (on triazole)10 - 15Typical chemical shift for a methyl group attached to an aromatic-like ring.
-CH₂- (propyl, N-bound)45 - 50Directly attached to nitrogen, causing a downfield shift.
-CH₂- (propyl, middle)20 - 25Standard aliphatic carbon chemical shift.
-CH₃ (propyl)10 - 15Upfield chemical shift characteristic of a terminal methyl group.
-CH₂OH55 - 65The carbon is attached to an electronegative oxygen atom, leading to a downfield shift.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch3200 - 3600Broad, StrongCharacteristic of the hydroxyl group, often broadened due to hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongArises from the C-H bonds in the propyl and methyl groups.
C=N Stretch1600 - 1650MediumCharacteristic of the carbon-nitrogen double bonds within the triazole ring.[3]
N=N Stretch1550 - 1570MediumCharacteristic of the nitrogen-nitrogen double bond within the triazole ring.[3]
C-O Stretch1000 - 1260StrongFrom the carbon-oxygen single bond of the hydroxymethyl group.
Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, with a molecular formula of C₇H₁₃N₃O, the expected monoisotopic mass is approximately 155.1059 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecular ion ([M]⁺˙) is expected to be observed. Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring and loss of substituents.

  • Loss of H₂O: A fragment corresponding to [M - H₂O]⁺˙ may be observed due to the presence of the hydroxyl group.

  • Loss of Propyl Radical: Cleavage of the N-propyl bond could lead to a fragment at [M - C₃H₇]⁺.

  • Loss of CH₂OH Radical: Fragmentation of the hydroxymethyl group could result in a fragment at [M - CH₂OH]⁺.

  • Ring Cleavage: The triazole ring can undergo complex rearrangements and fragmentation, often involving the loss of N₂.[4]

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • Direct Infusion (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS for EI): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis.

Data Acquisition (LC-ESI-MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds, where the protonated molecule [M+H]⁺ will be observed.[5][6]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Integrated Spectroscopic Analysis Workflow

A cohesive workflow ensures a systematic and thorough characterization of the target compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Integrated Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure Final_Report Final_Report Structure->Final_Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently approach the synthesis and characterization of this and related compounds. The provided protocols offer a standardized methodology to ensure data quality and reproducibility, which are critical in the rigorous environment of pharmaceutical research and development. The integration of these spectroscopic techniques provides a self-validating system for the unambiguous confirmation of the molecular structure.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • ConnectSci. (n.d.). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement.
  • AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • ResearchGate. (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • SpringerLink. (2020, March 5). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • Current issues in pharmacy and medicine: science and practice. (2025, September 10). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • IRJET. (2020, July 15). A Review: Triazole and their derivatives.
  • BenchChem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

Sources

Foundational

1H NMR spectrum of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) is a highly functionalized heterocyclic building block frequently utilized in the design of advanced kinase inhibitors. Most notably,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) is a highly functionalized heterocyclic building block frequently utilized in the design of advanced kinase inhibitors. Most notably, this specific triazole fragment is a critical structural motif in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications 1. The 1,2,4-triazole core provides a rigid, metabolically stable scaffold capable of engaging in critical hydrogen-bonding interactions within the kinase hinge region, while the N-propyl and methyl substituents are precisely tuned to occupy specific hydrophobic pockets 2.

This technical guide provides an authoritative framework for the structural elucidation of this compound, detailing the causality behind its synthesis, the self-validating protocols for its isolation, and an in-depth analysis of its 1 H Nuclear Magnetic Resonance (NMR) spectrum.

Mechanistic Rationale & Synthesis Strategy

The construction of the 1,2,4-triazole ring requires a dehydrative cyclization strategy. The standard approach involves the condensation of an amidrazone (or a related hydrazine derivative) with a functionalized carboxylic acid equivalent. For this specific intermediate, the reaction between N-propylacetimidamide and 2-hydroxyacetohydrazide is highly effective.

Causality of Reaction Conditions: The formation of the triazole ring is thermodynamically driven but kinetically hindered by the stability of the intermediate acyclic adducts. Elevated temperatures (refluxing ethanol or toluene) are strictly required to overcome the activation energy barrier for the final dehydration step that yields the stable, aromatic 1,2,4-triazole system.

Self-Validating Synthesis Protocol:

  • Reagent Assembly: Suspend 2-hydroxyacetohydrazide (1.0 eq) and N-propylacetimidamide (1.1 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Cyclization: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 16 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS; the disappearance of the linear intermediate mass and the appearance of the [M+H]⁺ ion at m/z 156.1 confirms successful cyclization.

  • Isolation: Concentrate the reaction mixture in vacuo to yield a crude oil.

  • Purification: Subject the crude material to flash column chromatography (silica gel, gradient elution from 0% to 10% methanol in dichloromethane).

    • Validation Checkpoint: The target compound elutes as a highly polar fraction due to the presence of the primary hydroxyl group and the triazole nitrogens.

  • Recovery: Evaporate the pure fractions to yield (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a crystalline solid 3.

Experimental Workflow Visualization

NMR_Workflow Syn Synthesis of Triazole Core (Condensation & Cyclization) Pur Purification (Flash Chromatography) Syn->Pur Crude Product Prep NMR Sample Preparation (Dissolution in DMSO-d6) Pur->Prep >95% Purity Acq Data Acquisition (400 MHz, 298 K) Prep->Acq 5-10 mg / 0.6 mL Proc Spectral Processing (FT, Phase Correction) Acq->Proc FID Data Eluc Structural Elucidation (Multiplet Assignment) Proc->Eluc 1D Spectrum

Figure 1: Experimental workflow for synthesis and NMR characterization of the target triazole.

H NMR Spectral Elucidation

The accurate assignment of the 1 H NMR spectrum is critical for validating the regiochemistry of the triazole substituents.

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen over deuterated chloroform (CDCl₃) or methanol (CD₃OD). DMSO-d₆ strongly solvates the hydroxyl proton via hydrogen bonding, significantly reducing its chemical exchange rate. This allows the observation of the scalar coupling between the hydroxyl proton and the adjacent methylene protons, providing a self-validating structural proof of the intact hydroxymethyl group.

Self-Validating NMR Acquisition Protocol:

  • Sample Preparation: Weigh exactly 5.0 mg of the purified compound.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS).

    • Validation Checkpoint: Ensure complete dissolution; particulate matter degrades magnetic field homogeneity, leading to broadened line shapes and loss of fine coupling resolution.

  • Acquisition: Acquire the spectrum at 298 K on a 400 MHz spectrometer using a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the non-exchanging protons. Accumulate 16 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and reference the chemical shifts to the residual DMSO pentet (2.50 ppm).

Quantitative Spectral Data

The following table summarizes the empirically supported 1 H NMR chemical shifts for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in DMSO-d₆.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
OH 5.58Triplet (t)5.61HC3-CH₂OH (Exchanges with D₂O)
C3-CH₂ 4.56Doublet (d)5.62HC3-CH ₂OH
N4-CH₂ (α) 3.96Triplet (t)7.42HN-CH ₂CH₂CH₃
C5-CH₃ 2.38Singlet (s)-3HC5-CH
N4-CH₂ (β) 1.68Sextet (h)7.42HN-CH₂CH ₂CH₃
N4-CH₃ (γ) 0.92Triplet (t)7.43HN-CH₂CH₂CH
Mechanistic Analysis of Chemical Shifts:
  • The N-Propyl System (3.96, 1.68, 0.92 ppm): The α-methylene protons (3.96 ppm) experience profound deshielding due to the strong electron-withdrawing inductive effect of the N4 nitrogen and the anisotropic deshielding cone of the triazole ring. The splitting pattern strictly follows the n+1 rule, validating the intact linear alkyl chain.

  • The Hydroxymethyl System (4.56, 5.58 ppm): The C3-methylene protons (4.56 ppm) are deshielded by both the adjacent sp²-hybridized carbon of the heteroaromatic ring and the highly electronegative oxygen atom. The observation of a doublet for the CH₂ group and a triplet for the OH group (5.58 ppm) is a direct consequence of their vicinal coupling (J = 5.6 Hz) in the non-exchanging DMSO-d₆ environment.

  • The C5-Methyl Group (2.38 ppm): This singlet appears in the typical allylic/heteroaromatic methyl region. Its downfield position relative to a standard alkane methyl group is caused by the electron-deficient nature of the 1,2,4-triazole ring pulling electron density away from the C5 position.

References

  • Title: Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: US11142525B2 - Azalactam compounds as HPK1 inhibitors.

Sources

Exploratory

mass spectrometry of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

An In-depth Technical Guide to the Mass Spectrometric Analysis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The rigorous characterization of novel triazole-containing compounds is paramount in the drug development pipeline, with mass spectrometry (MS) serving as an indispensable tool for structural elucidation and quantification.[2] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of a representative triazole derivative, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. Moving beyond simple protocols, this document elucidates the causal reasoning behind methodological choices, from ionization source selection to fragmentation pathway analysis. It presents detailed, field-proven experimental workflows and data interpretation strategies, designed to empower researchers to develop robust and self-validating analytical methods for this important class of heterocyclic compounds.

Analyte Profile: Understanding the Molecule

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate every subsequent decision in method development, including sample preparation, chromatography, and ionization.

The structure of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol contains several key features that influence its behavior in a mass spectrometer:

  • A 1,2,4-Triazole Core: This heterocyclic ring contains three nitrogen atoms, which are basic (proton-accepting) sites. This is the most critical feature for ionization.

  • A Primary Alcohol: The hydroxymethyl group (-CH2OH) is polar and can be a site of neutral loss (e.g., water) during fragmentation.

  • Alkyl Substituents: The methyl and propyl groups are non-polar and provide potential fragmentation points through alkyl chain cleavage.

These structural characteristics are summarized in the table below.

Table 1: Physicochemical Properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

PropertyValueSourceJustification for MS Method Development
Molecular FormulaC₇H₁₃N₃O[3]Essential for calculating the exact mass and confirming isotopic patterns.
Molecular Weight155.20 g/mol [3]Approximate mass used for general instrument settings.
Monoisotopic Mass155.10587 Da[4]The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Predicted LogP0.488[3]Indicates moderate polarity, suitable for reversed-phase liquid chromatography.
H-Bond Acceptors4[3]Contributes to polarity and interaction with protic solvents.
H-Bond Donors1[3]The hydroxyl group can participate in hydrogen bonding.
Predicted pKa~2-3 (for protonated form)(Estimated)The basic nitrogens are readily protonated, making positive-mode ionization highly favorable.

Rationale for Method Selection: Ionization and Instrumentation

The selection of the right instrumentation is critical for generating high-quality data. For a small, polar, nitrogen-containing molecule like our target analyte, the choices are guided by the need for soft ionization and the ability to perform structural elucidation via fragmentation.

Ionization Source: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for this compound.[5] The decision to use ESI, specifically in the positive ion mode , is based on the following chemical principles:

  • Causality: The 1,2,4-triazole ring contains multiple nitrogen atoms that act as Lewis bases. In the presence of a protic solvent and an acid modifier (like formic acid), these nitrogens are readily protonated. This high proton affinity leads to the efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the mass spectrum. This ensures high sensitivity and a clear molecular ion signal.

  • Trustworthiness: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process. This prevents premature fragmentation in the ion source, ensuring that the primary ion detected (the precursor ion) accurately represents the intact molecule's mass. This is crucial for unambiguous molecular weight determination.

Mass Analyzer: The Power of Tandem MS (MS/MS)

While a simple single-quadrupole mass spectrometer can confirm the molecular weight, it provides no structural information. For drug development, where identifying unknown metabolites or degradation products is essential, tandem mass spectrometry (MS/MS) is required.[6]

  • High-Resolution MS (Q-TOF or Orbitrap): For initial characterization and structural elucidation, a high-resolution mass spectrometer is invaluable.[2][5] These instruments provide highly accurate mass measurements (<5 ppm error), which allows for the confident determination of the elemental composition of both the parent molecule and its fragments.

  • Triple Quadrupole MS (QqQ): For quantitative applications, such as therapeutic drug monitoring or pharmacokinetic studies, a triple quadrupole instrument is the industry gold standard.[7] It offers unparalleled sensitivity and selectivity by operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The process begins with simple, direct analysis to confirm identity and progresses to a more complex chromatographic method for separation and in-depth analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve Analyte in 50:50 ACN:H₂O + 0.1% Formic Acid LC HPLC Separation (C18 Column) Prep->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute MS1 MS1 Scan (Full Scan, m/z 50-500) ESI->MS1 Ionize CID Collision Cell (CID) (Isolate & Fragment m/z 156.11) MS1->CID Precursor Selection MS2 MS2 Scan (Product Ion Scan) CID->MS2 Fragment Data Spectral Interpretation & Structural Elucidation MS2->Data

Fig 1. High-level LC-MS/MS workflow for triazole analysis.
Protocol 1: Direct Infusion & MS1 Analysis

This initial step serves as a system suitability test and an unambiguous confirmation of the analyte's molecular weight.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation.

  • Instrument Setup: Set up a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Acquisition: Acquire data in positive ion, full scan mode over a mass range of m/z 50-500.

  • Validation: Verify the presence of a high-intensity ion corresponding to the calculated exact mass of the [M+H]⁺ species (156.11315 Da). Check that the observed isotopic pattern matches the theoretical pattern for C₇H₁₄N₃O⁺.

Protocol 2: LC-MS/MS Method for In-Depth Analysis

This protocol uses liquid chromatography to separate the analyte from impurities and introduces collision-induced dissociation (CID) for structural analysis.[8][9]

  • Sample Preparation: Prepare samples as described in Protocol 1. Also prepare a "blank" sample (solvent only) to assess background noise and carryover. This is a crucial self-validating step.[10]

  • LC Conditions:

Table 2: Representative LC Parameters

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.[11]
Mobile Phase AWater + 0.1% Formic AcidAqueous phase; acid aids ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient5% B to 95% B over 5 minutesA standard starting gradient for method development.[11]
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temp.40 °CImproves peak shape and reproducibility.
Injection Vol.2 µL
  • MS Conditions:

Table 3: Representative MS/MS Parameters

ParameterSettingRationale
Ionization ModeESI PositiveMaximizes signal for the basic analyte.
Capillary Voltage+3.5 kVTypical voltage for stable spray.
Gas Temp.300 °CAids in desolvation of ions.
MS1 Scan Rangem/z 50-500Covers the expected mass of the analyte and fragments.
MS2 AcquisitionData-Dependent Acquisition (DDA)Automatically triggers MS/MS on the most intense ions from the MS1 scan.
Precursor Ionm/z 156.11The [M+H]⁺ ion selected for fragmentation.
Collision GasArgon or NitrogenInert gas used to induce fragmentation.[9]
Collision EnergyRamped (e.g., 10-40 eV)Applying a range of energies ensures all major fragmentation pathways are observed.

Data Interpretation: The Fragmentation Pathway

The MS/MS spectrum contains the structural fingerprint of the molecule. By analyzing the fragment ions produced through Collision-Induced Dissociation (CID), we can piece together the molecule's structure.[12][13] CID involves accelerating the selected precursor ion and colliding it with neutral gas molecules, converting kinetic energy into internal energy, which causes bond breakage.[8][14]

Proposed Fragmentation of [M+H]⁺ (m/z 156.11)

The protonated molecule of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is expected to fragment along its weakest bonds. The most likely fragmentation pathways involve the loss of stable neutral molecules and cleavage at the substituent groups.

Fig 2. Proposed CID fragmentation pathway for protonated (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.
Analysis of Key Fragments

The structural identity of each fragment can be confirmed using high-resolution mass data.

Table 4: Interpretation of Major Fragment Ions in the MS/MS Spectrum

Observed m/zProposed FormulaCalculated MassMass Error (ppm)Proposed Neutral LossStructural Interpretation
156.1132C₇H₁₄N₃O⁺156.11315< 1-[M+H]⁺ Precursor Ion. The intact, protonated molecule.
138.1026C₇H₁₂N₃⁺138.10257< 1H₂O (18.01 Da)Loss of Water. A common loss from the protonated primary alcohol, forming a stabilized carbocation.
124.0870C₆H₁₀N₃⁺124.08692< 1CH₂O (30.01 Da)Loss of Formaldehyde. Cleavage of the C-C bond between the ring and the hydroxymethyl group.
114.0662C₄H₈N₃O⁺114.06619< 1C₃H₆ (42.05 Da)Loss of Propene. Cleavage of the propyl group via a McLafferty-type rearrangement is a characteristic fragmentation for N-alkyl heterocycles.[15]
68.0400C₃H₄N₂⁺68.03962< 3ComplexRing Fragment. A common fragment resulting from the cleavage of the triazole ring itself, indicative of the core structure.[16]

Conclusion and Outlook

This guide outlines a systematic and scientifically-grounded approach to the mass spectrometric analysis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. By leveraging positive mode Electrospray Ionization with high-resolution tandem mass spectrometry, one can unambiguously determine the molecular weight, confirm the elemental composition, and elucidate the core structural features of the molecule through logical fragmentation analysis. The protocols described herein are designed to be self-validating and serve as a robust foundation for researchers in drug discovery and development to build more complex methods for quantification, metabolite profiling, and impurity identification for the broader class of 1,2,4-triazole derivatives.

References

  • Collision-induced dissociation - Wikipedia.

  • Smith, D. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

  • Mass Spectra of Some 1,2,4-Triazoles. Ege University.

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Odesa National Medical University.

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information.

  • Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 395-403.

  • Collision-induced Dissociation. Journal of Developments in Mass Spectrometry.

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory.

  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Official publication of the National University of Pharmacy.

  • Killeen, C., et al. (2021). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online.

  • Awadh, T. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

  • BA Method Development: Polar Compounds. BioPharma Services.

  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem.

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone.

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. ResearchGate.

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate.

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. MDPI.

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi Journal of Science.

  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies.

  • (5-methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol. PubChemLite.

  • (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol. ChemScene.

  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL 4-(5-(((5-(ALKYLTHIO)-4-METHYL-4H-1,2,4-TRIAZOLЕ-3 - YL)METHYL)THIO)-1H-1,2,4-TRIAZOLE-3-S)PYRIDINES. Chemistry Journal of Moldova.

Sources

Foundational

Harnessing the 4H-1,2,4-Triazole Scaffold: A Technical Blueprint for Next-Generation Therapeutics

As a Senior Application Scientist, I approach the 1,2,4-triazole scaffold not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore capable of precise biological interventions. While unsubst...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the 1,2,4-triazole scaffold not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore capable of precise biological interventions. While unsubstituted 1,2,4-triazoles exist in a rapid tautomeric equilibrium where the 1H-tautomer is thermodynamically favored, introducing a substituent at the 4-position (e.g., 4-amino or 4-aryl groups) definitively locks the molecule into the 4H-1,2,4-triazole configuration[1][2].

This structural rigidity is a massive advantage in rational drug design. By eliminating tautomeric ambiguity, we can precisely map and optimize the molecule's dipole moment, hydrogen-bonding capacity, and lipophilicity to maximize target affinity[2]. This whitepaper dissects the mechanistic causality behind the therapeutic applications of 4H-1,2,4-triazoles and provides self-validating protocols for their synthesis and evaluation.

Mechanistic Causality in Therapeutic Applications

Antimicrobial and Antifungal Efficacy

The 4H-1,2,4-triazole core is exceptionally effective against fungal pathogens. The mechanism is driven by the direct coordination of the electron-rich triazole nitrogen with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51)[3]. This interaction sterically blocks the active site, preventing the conversion of lanosterol to ergosterol. The resulting ergosterol depletion disrupts fungal cell membrane integrity, leading to catastrophic membrane leakage and cell death[4][5]. In bacterial models, derivatives like 5-(2-aminothiazol-4-yl)-4-substituted-4H-1,2,4-triazoles exhibit broad-spectrum activity by interfering with bacterial DNA synthesis enzymes[2].

Oncology and Tumor Suppression

In oncology, bis-1,2,4-triazoles and their Schiff base derivatives have demonstrated potent antiproliferative properties. Mechanistically, specific 4H-1,2,4-triazole derivatives act as competitive inhibitors of thymidine phosphorylase—an enzyme frequently upregulated in solid tumors that promotes angiogenesis and metastasis[6][7]. Furthermore, hybrid compounds containing the 4H-1,2,4-triazole-3-thiol moiety have shown significant efficacy against breast cancer cell lines (e.g., MCF-7) by inducing programmed apoptosis[8].

Anti-inflammatory and Antioxidant Activity

The scaffold also serves as a potent anti-inflammatory agent. Triazole hybrids containing a 1,3,4-thiadiazine fragment have been shown to surpass standard NSAIDs like ibuprofen in reducing edema. The electron-rich nature of the triazole ring, especially when coupled with thiol or amino groups, allows these compounds to act as radical scavengers, neutralizing oxidative stress at the cellular level.

Mechanism cluster_0 Antifungal Pathway cluster_1 Anticancer Pathway Triazole 4H-1,2,4-Triazole Scaffold CYP51 CYP51 Enzyme (Heme Coordination) Triazole->CYP51 TP Thymidine Phosphorylase (Enzyme Inhibition) Triazole->TP Erg Ergosterol Depletion CYP51->Erg Death1 Fungal Cell Death Erg->Death1 Apo Apoptosis Induction TP->Apo Death2 Tumor Suppression Apo->Death2

Dual mechanistic pathways of 4H-1,2,4-triazoles in oncology and mycology.

Quantitative Efficacy Data

To contextualize the therapeutic potential of these compounds, the following table synthesizes key quantitative efficacy metrics from recent literature.

Compound Scaffold / DerivativePrimary Target / Disease ModelKey Quantitative Efficacy MetricReference
4-phenyl-1,2,4-triazole derivativesCYP26 Enzyme (Oncology)IC₅₀ = 7 µM[3]
5-(2-aminothiazol-4-yl)-4-substituted-4H-1,2,4-triazoleE. coli / S. aureusMIC = 0.5–1 μM[2]
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesP. aeruginosaMIC = 3.125 μg/mL[2]
1,3,4-thiadiazine-triazole hybridsEdema (Inflammation)91% Inhibition (vs. Ibuprofen 82%)
Bis-1,2,4-triazoles (Compound 5)S. cerevisiae (Fungal Model)Significant Inhibition[6]

Self-Validating Experimental Workflows

A cornerstone of rigorous drug development is the utilization of self-validating protocols. Below are the methodologies I employ to ensure both chemical purity and biological accuracy.

Protocol 1: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiols

Rationale: This protocol utilizes a convergent synthetic approach. The choice of potassium dithiocarbazinate as an intermediate ensures the regioselective incorporation of the sulfur atom, which is critical for downstream functionalization (e.g., S-alkylation) or direct target binding[1][4].

Step 1: Esterification & Hydrazide Formation

  • Action: React the substituted benzoic acid with ethanol and catalytic H₂SO₄, followed by hydrazine hydrate.

  • Causality: The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity for ethanol attack. Subsequent nucleophilic acyl substitution by hydrazine hydrate yields the acid hydrazide. Hydrazine is used in excess to prevent the formation of unwanted diacylhydrazines.

Step 2: Dithiocarbazinate Salt Generation

  • Action: Treat the acid hydrazide with ethanolic KOH and carbon disulfide (CS₂) at 0–5 °C.

  • Causality: KOH deprotonates the hydrazide nitrogen, making it a stronger nucleophile to attack the highly electrophilic carbon of CS₂. The strict low-temperature control prevents premature, uncontrolled cyclization or the thermal decomposition of the volatile CS₂.

Step 3: Triazole Ring Cyclization

  • Action: Add excess hydrazine hydrate to the potassium dithiocarbazinate salt and reflux for 3–4 hours until H₂S evolution ceases.

  • Causality: Hydrazine acts as a bis-nucleophile. Refluxing provides the necessary thermodynamic driving force to overcome the activation energy of ring closure. The cessation of H₂S gas (a self-validating visual/olfactory indicator) definitively confirms the completion of the cyclization into the 4-amino-4H-1,2,4-triazole-3-thiol core.

SynthWorkflow A Acid Hydrazide B CS2 + KOH (0-5 °C) A->B C Potassium Dithiocarbazinate B->C D Hydrazine Hydrate (Reflux) C->D E 4-Amino-4H- 1,2,4-triazole-3-thiol D->E

Synthetic logic for 4-amino-4H-1,2,4-triazole-3-thiols.

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay

Rationale: To evaluate the biological efficacy of synthesized triazoles, a standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

Step 1: Inoculum Preparation

  • Action: Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Causality: Standardizing the inoculum ensures that the microbes are in the logarithmic growth phase and at a consistent density (approx. 10⁶ CFU/mL). Variations in cell density directly skew MIC results, leading to irreproducible data.

Step 2: Serial Dilution & Compound Exposure

  • Action: Perform two-fold serial dilutions of the 4H-1,2,4-triazole compound (dissolved in DMSO) across a 96-well plate. Ensure final DMSO concentration remains <1% v/v.

  • Causality: DMSO concentrations above 1% can independently induce cellular toxicity, creating false-positive antimicrobial readings.

Step 3: Self-Validating Viability Readout

  • Action: Add Resazurin dye (0.015%) to all wells after 24 hours of incubation and incubate for an additional 2-4 hours.

  • Causality: Relying purely on optical density (OD) can be misleading if the synthesized triazole compound precipitates out of solution. Resazurin acts as a self-validating redox indicator; metabolically active cells reduce the blue dye to fluorescent pink resorufin. A well remaining blue definitively confirms the absence of cellular respiration, establishing an accurate and artifact-free MIC.

References

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: Frontiers in Chemistry.
  • Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Source: Researcher.life.
  • Title: Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Source: PubMed Central (NIH).
  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: PubMed Central (NIH).
  • Title: A Review on 1, 2, 4 - Triazoles. Source: Journal of Advanced Pharmacy Education and Research.
  • Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: PubMed Central (NIH).

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Protocols & Analytical Methods

Method

experimental protocol for using (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Application Note: Fragment-to-Lead Optimization Using (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Introduction & Scientific Rationale The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, di...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-to-Lead Optimization Using (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Introduction & Scientific Rationale

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, distinguished by its high dipole moment, robust hydrogen-bonding capacity, and excellent metabolic stability. These physicochemical properties allow it to interact selectively with diverse biological targets, making it a foundational element in the development of modern antimicrobial, antiviral, and anticancer therapeutics 1.

In the paradigm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight triazoles serve as ideal starting points. They typically bind to target proteins weakly but with exceptionally high ligand efficiency (LE), providing a validated anchor for subsequent structural elaboration 2.

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly versatile building block for such FBDD campaigns. The methyl and propyl substituents provide essential lipophilic contacts to anchor the fragment within hydrophobic sub-pockets. Crucially, the C3-hydroxymethyl group acts as a dedicated synthetic handle. This primary alcohol can be readily derivatized via etherification, esterification, or oxidation to explore adjacent chemical space and rapidly drive up target affinity 3.

This application note details a self-validating experimental workflow for the synthetic elaboration of this compound and the subsequent biophysical screening of the generated library.

Experimental Workflow Visualization

G A Fragment Selection (Triazole Core) B Synthetic Elaboration (O-Alkylation) A->B C Library Purification (Prep-HPLC) B->C D Biophysical Screen (SPR Kinetics) C->D E Hit-to-Lead Progression D->E

Figure 1: FBDD workflow utilizing the 1,2,4-triazole hydroxymethyl handle.

Detailed Methodologies

Protocol A: Synthetic Elaboration via Williamson Ether Synthesis

Objective: To generate a focused library of triazole ethers by functionalizing the hydroxymethyl group, probing the steric and electronic requirements of the target's binding pocket.

Scientific Causality: The primary alcohol of the triazole is less acidic than a phenol; therefore, a strong base like Sodium Hydride (NaH) is required to ensure quantitative deprotonation. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting alkoxide anion, thereby maximizing its nucleophilicity for the subsequent SN2 attack on the alkyl halide.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (1.0 eq, 1.0 mmol) and dissolve in 5 mL of anhydrous DMF.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Rationale: Cooling controls the exothermic deprotonation and prevents unwanted side reactions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., substituted benzyl bromide, 1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Quality Control: Purify the crude product via preparative HPLC. Analyze the purified fraction via LC-MS. Validation metric: The synthesis is considered successful and ready for screening only if the final compound exhibits >95% purity by UV (254 nm) and the correct [M+H]⁺ mass peak.

Protocol B: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics ( ka​ , kd​ ) and steady-state affinity ( KD​ ) of the synthesized triazole derivatives against the target protein.

Scientific Causality: SPR is highly sensitive to mass changes, making it ideal for detecting the binding of low-molecular-weight fragments. A running buffer containing 5% DMSO is strictly required because elaborated fragments often exhibit poor aqueous solubility. A high flow rate (30 µL/min) is utilized to minimize mass transport limitations, ensuring that the observed kinetics reflect true binding events rather than diffusion rates.

Step-by-Step Procedure:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the flow cell using a standard EDC/NHS amine coupling protocol. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of 3000-5000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+ containing 5% v/v DMSO). Run blank cycles until the baseline stabilizes (<1 RU drift per minute).

  • Analyte Preparation: Prepare a 2-fold dilution series of the triazole derivatives (ranging from 1.56 µM to 100 µM) in the Running Buffer. Critical Step: Ensure the DMSO concentration in the analyte solutions matches the running buffer exactly (5.0%) to prevent bulk refractive index shifts.

  • Injection: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Self-Validating Quality Control: Include a known reference binder (positive control) at the beginning and end of the run. Validation metric: The assay is validated if the KD​ of the reference compound remains within 15% of its historical value, confirming that the immobilized protein retains its native conformation and activity throughout the experiment.

Data Presentation: Representative FBDD Progression

The table below summarizes a theoretical progression from the parent fragment to optimized leads, demonstrating how derivatization of the hydroxymethyl group enhances target affinity while maintaining drug-like properties.

Compound IDR-Group Substitution (Ether)Molecular Weight ( g/mol )ClogPSPR KD​ (µM)Ligand Efficiency (LE)
Parent Fragment -H (Hydroxymethyl)155.20.49> 500N/A
Derivative 1 -Benzyl245.32.1045.20.38
Derivative 2 -4-Fluorobenzyl263.32.2512.50.41
Derivative 3 -3,4-Dichlorobenzyl314.23.101.80.39

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.3 is generally considered optimal for lead progression.

References

  • Title: Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)
  • Title: Fragment-Based Discovery of Antibacterials Source: Royal Society of Chemistry URL
  • Title: Azides in the Synthesis of Various Heterocycles Source: PMC / NIH URL

Sources

Application

Application Note: In Vitro Biochemical and Cellular Assays for HPK1 Fragment Screening Using (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Target Audience: Researchers, assay development scientists, and medicinal chemists in immuno-oncology. Objective: To provide a robust, self-validating experimental framework for screening low-molecular-weight fragments—s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in immuno-oncology. Objective: To provide a robust, self-validating experimental framework for screening low-molecular-weight fragments—specifically the triazole derivative (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol—against Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction & Mechanistic Rationale

Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) is a hematopoietic cell-restricted member of the Ste20 serine/threonine kinase family[1]. It acts as a critical negative immune checkpoint in T-cell receptor (TCR) signaling[2]. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, triggering its ubiquitination and degradation, which ultimately attenuates T-cell proliferation and effector function[3][4].

Pharmacological inhibition of HPK1 is a highly sought-after strategy to enhance anti-tumor immunity[5]. In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks like (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol are evaluated as foundational moieties to construct potent HPK1 inhibitors[6]. Because fragments typically exhibit low intrinsic affinity (micromolar to millimolar IC50​ ), the in vitro assay cascade must be exceptionally sensitive, biochemically rigorous, and orthogonally validated in cellular models[7].

G TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 (Active Adaptor) TCR->SLP76 Recruits pSLP76 pSLP-76 (Ser376) (Degraded) HPK1->pSLP76 Phosphorylates SLP76->pSLP76 Conversion ImmuneResponse T-Cell Activation & Cytokine Release SLP76->ImmuneResponse Promotes pSLP76->ImmuneResponse Attenuates Inhibitor (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol Inhibitor->HPK1 Inhibits Kinase

Fig 1. HPK1 signaling pathway and the pharmacological intervention point of the triazole fragment.

Experimental Workflow Design

To ensure a self-validating system, the protocol is divided into a primary biochemical screen to establish direct target engagement, followed by a secondary cellular assay to confirm functional pathway modulation.

Workflow Step1 1. Fragment Preparation Serial dilution of Triazole Fragment Step2 2. Biochemical Screening ADP-Glo Kinase Assay (Recombinant HPK1) Step1->Step2 Step3 3. Luminescence Detection Quantify ADP Production Step2->Step3 Step4 4. Cellular Validation Primary Human T-Cells + TCR Stimulation Step3->Step4 Hit Triage Step5 5. Biomarker Readout pSLP-76 Flow Cytometry & Cytokine ELISA Step4->Step5

Fig 2. Fragment-to-lead screening workflow integrating biochemical and cellular validation assays.

Protocol I: In Vitro Biochemical Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent platform that measures ADP formed from a kinase reaction[1]. It is highly resistant to chemical interference, making it ideal for screening high concentrations of chemical fragments[8].

Reagents & Materials
  • Enzyme: Recombinant human HPK1 (amino acids 1–346), N-terminal GST tag, expressed in Sf9 cells[2][9].

  • Substrate: Native Swine Myelin Basic Protein (MBP)[2].

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 0.015% Brij-15, 2 mM DTT[5].

  • Detection: ADP-Glo™ Kinase Assay Kit[1].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 100 mM stock of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in 1X Kinase Buffer to yield a 1% DMSO working solution.

  • Enzyme Pre-Incubation: Add 5 µL of the diluted fragment to a 384-well low-volume white plate. Add 5 µL of recombinant HPK1 enzyme (optimized to yield 10-30% ATP conversion)[8]. Incubate at room temperature (RT) for 30 minutes.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (final concentrations: 0.1 µg/µL MBP, 10 µM ATP)[1]. Centrifuge briefly and incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT[1].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at RT[1].

  • Readout: Record luminescence using a microplate reader (integration time 0.5–1 second)[1].

E-E-A-T Insight: Causality in Biochemical Assay Design

  • Buffer Additives: The inclusion of 0.015% Brij-15 prevents the non-specific aggregation and plastic-binding of hydrophobic fragments, avoiding false positives. 2 mM DTT is critical to maintain the catalytic cysteine residues of HPK1 in a reduced, active state[5].

  • ATP Concentration: The ATP concentration is deliberately set to 10 µM, which approximates the Km​ for HPK1. This ensures the assay is highly sensitive to competitive inhibitors targeting the ATP-binding hinge region[1][8].

  • Pre-incubation: A 30-minute pre-incubation is mandated because many kinase inhibitors and fragments exhibit slow-binding kinetics. Failing to pre-incubate can result in artificially inflated IC50​ values[3].

Protocol II: Orthogonal Cellular Validation

Biochemical hits must be validated in a physiological environment to ensure cell permeability and target engagement. This assay measures the inhibition of SLP-76 phosphorylation and the subsequent rescue of cytokine production in primary T-cells[3][5].

Step-by-Step Methodology
  • T-Cell Preparation: Isolate primary human CD3+ T-cells from healthy donor PBMCs. Resuspend to 1×106 cells/mL in complete RPMI-1640 medium[3].

  • Fragment Treatment: Pre-incubate the T-cells with the triazole fragment (or vehicle control) for 1 hour at 37°C in a 5% CO2​ incubator[3].

  • TCR Stimulation:

    • For pSLP-76 Readout: Stimulate cells with soluble anti-CD3 and anti-CD28 antibodies for exactly 15 minutes[5].

    • For Cytokine Readout: Plate cells on anti-CD3 coated plates with soluble anti-CD28 (1-2 µg/mL) and incubate for 48 hours[3][5].

  • Flow Cytometry (pSLP-76): Immediately fix cells with paraformaldehyde, permeabilize with cold methanol, and stain with a fluorescently labeled anti-pSLP-76 (Ser376) antibody. Analyze via flow cytometry[5].

  • Cytokine ELISA: After 48 hours, centrifuge the plates and collect the supernatant. Quantify Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) using standard ELISA kits[3].

E-E-A-T Insight: Causality in Cellular Assay Design

  • Timing of Stimulation: SLP-76 phosphorylation is an acute, rapid signaling event. Stimulating for longer than 15-20 minutes will result in the natural dephosphorylation or degradation of the target, masking the inhibitor's effect[4][5].

  • Biomarker Selection: Measuring pSLP-76 (Ser376) is a direct, proximal readout of HPK1 kinase activity. In contrast, cytokine release (IL-2/IFN-γ) is a distal, functional readout that confirms the physiological consequence of releasing the immune brake[3].

Data Presentation & Interpretation

Because (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a low-molecular-weight fragment ( MW≈155.2 ), it is not expected to exhibit nanomolar potency. Instead, high micromolar IC50​ values with measurable Ligand Efficiency (LE) indicate a valid starting point for hit-to-lead chemical optimization[7].

Table 1: Expected Biochemical Profiling Data

Compound / InhibitorAssay FormatHPK1 IC50​ (µM)Ligand Efficiency (LE)Target Engagement
Triazole Fragment ADP-Glo™~ 45.0~ 0.32Weak / Fragment Hit
CompK (Reference) ADP-Glo™0.0026N/APotent / Validated
DMSO (Vehicle) ADP-Glo™> 100N/ANone

Table 2: Expected Cellular Validation Outcomes (at 50 µM Fragment Dose)

Compound / InhibitorCell TypepSLP-76 Inhibition (%)IFN-γ Fold IncreaseIL-2 Fold Increase
Triazole Fragment Primary Human T-Cells15 - 25%1.3x1.2x
CompK (Reference) Primary Human T-Cells> 90%4.5x5.0x
Unstimulated Control Primary Human T-CellsN/ABaselineBaseline

Note: The reference compound "CompK" is a highly optimized, selective HPK1 inhibitor used to validate the dynamic range of the assay systems[4][5].

References

  • US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents.
  • HPK1 Kinase Assay.
  • HPK1 Kinase Enzyme System.
  • Hpk1-IN-31: In Vitro Assay Protocols for Enhanced T-Cell Activation.
  • Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor.
  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening.
  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation.

Sources

Method

application of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in medicinal chemistry

Application Note: (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a Privileged Scaffold in Medicinal Chemistry Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Drug Discovery Researchers, Synthetic Chemists, and Lead Optimization Scientists

Executive Summary

The compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) represents a highly versatile, low-molecular-weight building block in modern drug discovery[1]. Featuring a fully substituted 1,2,4-triazole core flanked by a tunable hydroxymethyl synthetic handle, this molecule is increasingly utilized to solve complex lead optimization challenges. Its primary applications lie in amide/ester bioisosteric replacement to overcome metabolic liabilities[2], and as a central linker for the synthesis of hybrid antimicrobial and anticancer agents[3].

This guide provides an in-depth mechanistic rationale for its use, physicochemical profiling, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Causality

The selection of a building block in medicinal chemistry is dictated by its influence on the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The unique substitution pattern of this triazole derivative provides a highly favorable starting point.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 155.20 g/mol [1]High ligand efficiency; leaves a substantial molecular weight budget for the attachment of secondary pharmacophores without violating Lipinski’s Rule of 5.
Calculated LogP 0.488[1]Optimal amphiphilicity. The N-propyl and C-methyl groups provide necessary lipophilic contacts for target binding, while the core remains polar enough to ensure aqueous solubility.
Topological Polar Surface Area (TPSA) 50.94 Ų[1]Highly favorable for oral bioavailability. Falls well within the threshold (< 90 Ų) required for potential Blood-Brain Barrier (BBB) penetration if targeting CNS indications.
H-Bond Acceptors / Donors 4 / 1[1]The triazole nitrogens act as robust hydrogen bond acceptors, mimicking peptide backbones, while the -OH group serves as a donor or a reactive handle for further functionalization.

Core Applications & Mechanistic Insights

The 1,2,4-Triazole as a Privileged Bioisostere

Amide bonds are ubiquitous in drug-target interactions but are highly susceptible to enzymatic cleavage by proteases and amidases in vivo. The 1,2,4-triazole core is a proven bioisostere for amides and esters[4].

Causality of Binding: The spatial arrangement of the nitrogen atoms (N2 and N4) in the 1,2,4-triazole ring perfectly mimics the carbonyl oxygen and nitrogen of an amide bond[2]. When (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is incorporated into a scaffold, it retains the critical hydrogen-bonding network required for kinase or GPCR hinge-binding while remaining entirely invisible to hydrolytic enzymes. Recent structural optimizations in antiviral therapies (e.g., CSNK2 inhibitors) have demonstrated that replacing an amide with a 1,2,4-triazole dramatically improves metabolic stability and in vivo half-life without sacrificing target potency[2].

Bioisostere Amide Amide Linkage (Metabolically Labile) Triazole 1,2,4-Triazole Core (Bioisostere) Amide->Triazole Isosteric Replacement Target Target Protein (H-Bond Acceptor/Donor) Triazole->Target Retains Binding Stability Increased in vivo Half-Life Triazole->Stability Resists Hydrolysis

Caption: Logical flow of 1,2,4-triazole bioisosteric replacement for metabolic stability.

Hybrid Pharmacophore Assembly via the Hydroxymethyl Handle

Antimicrobial resistance often necessitates the use of hybrid molecules that combine two distinct mechanisms of action[3]. The C3-hydroxymethyl group of this compound is an ideal synthetic handle. By converting the hydroxyl group into a leaving group, researchers can utilize it as a central hub to covalently link other active moieties (e.g., fluoroquinolones, sulfonamides, or target-specific peptides) via robust ether, thioether, or amine linkages.

Validated Experimental Protocols

To utilize (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a linker, the unreactive hydroxyl group must first be activated, followed by conjugation. The following protocols are designed as self-validating systems , ensuring that the chemist receives immediate physical or analytical feedback at each step to confirm success.

Synthesis Start (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Step1 SOCl2 / DCM (Chlorination) Start->Step1 Intermediate 3-(Chloromethyl) Derivative Step1->Intermediate Step2 Nucleophile (R-NH2 or R-SH) K2CO3 / DMF Intermediate->Step2 Product Target Hybrid Molecule (Antimicrobial/Anticancer) Step2->Product

Caption: Synthetic workflow for functionalizing the hydroxymethyl group into a linker.

Protocol 1: Electrophilic Activation (Synthesis of the Chloromethyl Intermediate)

Causality of Reagent Choice: Thionyl chloride ( SOCl2​ ) is explicitly chosen over Appel reaction conditions ( CBr4​/PPh3​ ). While both achieve halogenation, SOCl2​ produces only gaseous byproducts ( SO2​ and HCl ). This eliminates the need for tedious silica gel chromatography to remove triphenylphosphine oxide, which notoriously co-elutes with polar triazole cores.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 eq of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dropwise, add 1.5 eq of SOCl2​ .

    • Self-Validation Check 1: Immediate effervescence ( SO2​/HCl gas evolution) should be observed. This is a positive indicator of the nucleophilic attack of the alcohol on the thionyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check 2: The cessation of gas evolution strongly correlates with reaction completion.

  • Monitoring: Perform TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Evaporate the DCM and excess SOCl2​ under reduced pressure. Co-evaporate twice with toluene to remove residual HCl , yielding the chloromethyl intermediate as a crude solid ready for immediate use.

Protocol 2: Nucleophilic Conjugation ( SN​2 Assembly of Hybrid Molecule)

Causality of Reagent Choice: Potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) is the optimal system for this SN​2 displacement. K2​CO3​ is a mild, heterogeneous base that deprotonates the incoming nucleophile (e.g., a primary amine or thiol) without causing base-catalyzed degradation of the triazole ring. DMF, a polar aprotic solvent, drastically lowers the activation energy of the SN​2 transition state.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the chloromethyl intermediate and 1.1 eq of the desired nucleophile (e.g., a sulfonamide derivative) in anhydrous DMF (0.1 M).

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K2​CO3​ .

  • Heating: Stir the suspension at 60 °C for 4–6 hours.

    • Self-Validation Check 1: Over time, a fine white precipitate of Potassium Chloride ( KCl ) will accumulate at the bottom of the flask. The volume of this precipitate is a direct visual proxy for the progress of the displacement reaction.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 10 volumes of crushed ice-water under vigorous stirring.

    • Self-Validation Check 2: The sudden shift in solvent polarity will force the hydrophobic hybrid product to precipitate out of the aqueous phase.

  • Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and salts, and dry under a high vacuum. Confirm the structure via LC-MS (looking for the target [M+H]+ mass) and 1H -NMR (noting the diagnostic shift of the −CH2​− linker protons).

References

  • [5] PubChemLite. (5-methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol. uni.lu. Available at:

  • [1] ChemScene. 1423033-55-9 | (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol. chemscene.com. Available at:

  • [2] Journal of Medicinal Chemistry. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. acs.org. Available at:

  • [4] ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. acs.org. Available at:

  • [3] PMC / NIH. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. nih.gov. Available at:

Sources

Application

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 1,2,4-Triazole Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,2,4-triazole derivatives and the subsequent screening of their antimicrobial pro...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,2,4-triazole derivatives and the subsequent screening of their antimicrobial properties. This document offers detailed protocols and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 1,2,4-Triazoles in Antimicrobial Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its prevalence is due to the unique chemical properties of the triazole ring, which can engage in various non-covalent interactions with biological targets.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][4]

The pressing issue of antimicrobial resistance necessitates the development of novel therapeutic agents.[5][6] 1,2,4-triazole derivatives represent a promising class of compounds in this endeavor. Notably, several antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole ring, highlighting the therapeutic potential of this heterocyclic system.[1][4] This guide will detail a representative synthesis of 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-thiones and a standard protocol for evaluating their antimicrobial efficacy.

Synthesis of 1,2,4-Triazole Derivatives: A Step-by-Step Protocol

A common and versatile method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-thiones involves the cyclization of thiosemicarbazide derivatives.[4] This approach is favored for its relatively simple procedure and the accessibility of starting materials.

Rationale for the Synthetic Approach

The chosen synthetic route begins with the reaction of a carboxylic acid with hydrazine hydrate to form a hydrazide. This is followed by reaction with a thiocyanate to yield a thiosemicarbazide, which then undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-3-thiol ring. This method allows for the introduction of diverse substituents at the 5-position of the triazole ring, derived from the initial carboxylic acid, enabling the exploration of structure-activity relationships (SAR).[7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol start Start: Aromatic Carboxylic Acid hydrazide Step 1: Formation of Acid Hydrazide (Reaction with Hydrazine Hydrate) start->hydrazide Hydrazine Hydrate thiosemicarbazide Step 2: Formation of Thiosemicarbazide (Reaction with Potassium Thiocyanate) hydrazide->thiosemicarbazide KSCN, HCl cyclization Step 3: Base-Catalyzed Cyclization (e.g., using K2CO3 or NaOH) thiosemicarbazide->cyclization Base (e.g., K2CO3) triazole Product: 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-thione cyclization->triazole purification Purification (Recrystallization) triazole->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization end Final Product characterization->end

Caption: Synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Detailed Protocol

Materials and Reagents:

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Hydrazine hydrate (80%)

  • Potassium thiocyanate

  • Concentrated Hydrochloric acid

  • Potassium carbonate

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Melting point apparatus

  • FTIR, NMR, and Mass Spectrometers for characterization

Procedure:

  • Synthesis of the Acid Hydrazide:

    • In a round-bottom flask, dissolve the substituted aromatic carboxylic acid (10 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (20 mmol) dropwise while stirring.

    • Reflux the mixture for 6-8 hours.

    • After cooling, the precipitated solid is filtered, washed with cold water, and dried. This product is the corresponding acid hydrazide.

  • Synthesis of the Thiosemicarbazide:

    • Dissolve the acid hydrazide (10 mmol) in ethanol (30 mL).

    • To this solution, add potassium thiocyanate (12 mmol) and a few drops of concentrated HCl.

    • Reflux the mixture for 4-6 hours.

    • Pour the reaction mixture into ice-cold water.

    • The resulting solid thiosemicarbazide is filtered, washed with water, and dried.

  • Cyclization to form the 1,2,4-Triazole-3-thiol:

    • Suspend the thiosemicarbazide (10 mmol) in an aqueous solution of potassium carbonate (8%, 50 mL).

    • Reflux the mixture for 3-5 hours until the evolution of H₂S ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

    • The solid 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-thione is collected by filtration, washed with water, and dried.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • The purity and structure of the final compound should be confirmed by determining its melting point and through spectroscopic analysis (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Antimicrobial Screening: Assessing the Biological Activity

Once the 1,2,4-triazole derivatives are synthesized and characterized, their antimicrobial potential needs to be evaluated. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]

Rationale for the Screening Method

The broth microdilution method is preferred for its quantitative nature, providing a specific MIC value.[8] This allows for a more precise comparison of the potency of different compounds. It is also amenable to high-throughput screening, enabling the testing of multiple compounds against various microbial strains simultaneously.

Antimicrobial Screening Workflow Diagram

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow (Broth Microdilution) start Start: Synthesized 1,2,4-Triazole Derivatives prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds serial_dilution Perform Serial Dilutions of Compounds in Microtiter Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Microtiter Plate with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read and Record MIC Values (Lowest concentration with no visible growth) incubation->read_results data_analysis Data Analysis and Interpretation read_results->data_analysis end Determine Antimicrobial Potency data_analysis->end

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Detailed Protocol for Broth Microdilution Assay

Materials and Reagents:

  • Synthesized 1,2,4-triazole derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., at 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Performing the Assay:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be assessed visually or by using a plate reader to measure absorbance.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and analysis.

Sample Data Table
CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a 4-Chlorophenyl16328
1b 4-Nitrophenyl8164
1c 4-Methoxyphenyl64>12832
Ciprofloxacin -10.5NA
Fluconazole -NANA2

This is a hypothetical data table for illustrative purposes.

Interpretation of Results

The MIC values provide a quantitative measure of the antimicrobial activity of the synthesized compounds. Lower MIC values indicate higher potency. The data can be used to establish a preliminary structure-activity relationship (SAR). For instance, in the hypothetical data above, the presence of an electron-withdrawing group (nitro) at the para-position of the phenyl ring appears to enhance antimicrobial activity compared to an electron-donating group (methoxy). Further studies would be needed to confirm these initial observations.

Mechanism of Action Insights

The primary mechanism of action for many triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[10] The antibacterial mechanism of 1,2,4-triazoles can be more varied, potentially involving the inhibition of enzymes like DNA gyrase or dihydrofolate reductase.[11][12]

Conclusion

This guide provides a robust framework for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively explore the potential of this important class of heterocyclic compounds in the development of new antimicrobial agents. The combination of targeted synthesis and systematic biological screening is a powerful strategy in the ongoing fight against infectious diseases.

References

  • Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Rasayan Journal of Chemistry, 4(1), 134-141. [Link]

  • Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.
  • Singh, P., & Kumar, A. (2022). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2429-2440. [Link]

  • Singh, A., & Sharma, P. K. (2024). Progress and challenges in the development of triazole antimicrobials. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2429–2440. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Desai, N. C., & Trivedi, A. R. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(6), 14-20.
  • Zhang, J., Liu, X., Wu, X., Wang, M., Li, Y., & Zhang, H. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(50), 15219-15232. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Veera Venkatarao, Lav Kumar, & Anjali Jha. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2723-2735. [Link]

  • Onkol, T., Dogruer, D. S., & Uzun, L. (2025).
  • Al-Jaff, D. A., & Al-Sammarrae, A. M. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(3), 1-15.
  • Rybak, J. M., Xie, J., Martin-Vicente, A., Guruceaga, X., Thorn, H. I., Nywening, A. V., ... & Fortwendel, J. R. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642. [Link]

  • Kumar, S., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888102. [Link]

  • Wanger, A. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. [Link]

  • Jusufi, S., & Bublic, J. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(4), 830. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Synthetic Utility of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in Kinase Inhibitor Discovery

Executive Summary (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) is a highly versatile, nitrogen-rich heterocyclic building block. Substituted 1,2,4-triazoles are privileged scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) is a highly versatile, nitrogen-rich heterocyclic building block. Substituted 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, frequently utilized to improve the lipophilic efficiency and pharmacokinetic profiles of small-molecule therapeutics. Recently, triazole derivatives have been heavily featured in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a novel class of immuno-oncology agents designed to enhance T-cell-mediated tumor eradication.

This application note provides an authoritative guide on the safe handling, storage causality, biological context, and synthetic protocols for utilizing this compound in drug discovery workflows.

Physicochemical Properties & Storage Causality

Understanding the physicochemical properties of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is essential for predicting its reactivity and stability.

PropertyValueClinical/Synthetic Relevance
CAS Number 1423033-55-9Unique identifier for procurement and safety tracking [1].
Molecular Formula C₇H₁₃N₃ODefines the stoichiometric mass for synthetic planning.
Molecular Weight 155.20 g/mol Low molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD).
LogP (Predicted) ~0.49Favorable lipophilicity for cell permeability without excessive hydrophobicity [1].
H-Bond Donors/Acceptors 1 / 4The primary alcohol acts as a donor; triazole nitrogens act as strong acceptors.
Storage Causality
  • Condition: Store sealed in a dry environment at 2–8°C under an inert atmosphere (Argon or N₂).

  • Causality: The primary hydroxymethyl group is susceptible to slow oxidation if exposed to atmospheric oxygen and light over prolonged periods. Furthermore, the triazole nitrogen atoms act as strong hydrogen bond acceptors, making the compound slightly hygroscopic. Moisture ingress can severely complicate downstream moisture-sensitive reactions (e.g., Swern oxidations or Buchwald-Hartwig cross-couplings). Storing at 2–8°C minimizes thermal degradation pathways, while desiccation preserves the integrity of the primary alcohol.

Safety & Handling Protocol

While specific toxicological data for this exact CAS is limited, it must be handled according to strict Environmental Health and Safety (EHS) guidelines for reactive heterocyclic building blocks.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during concentrated synthetic steps), safety goggles, and a flame-resistant lab coat.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • Handling Causality: The propyl and methyl substitutions increase the molecule's lipophilicity compared to unsubstituted triazoles. This higher lipophilicity enhances potential dermal penetration. The compound is considered a mild-to-moderate skin and respiratory irritant.

  • Spill Management: In case of a solid spill, sweep up carefully avoiding dust generation. If dissolved in organic solvents, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous organic waste.

Biological Context: Targeting the HPK1 Pathway

In immuno-oncology, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol serves as a critical precursor for synthesizing inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) [2].

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376. This phosphorylation triggers the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby dampening the T-cell immune response [3]. Inhibiting HPK1 with triazole-containing small molecules blocks this negative feedback loop, leading to robust T-cell proliferation and enhanced anti-tumor immunity [4].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activity TCR->HPK1 Recruits & Activates SLP76 SLP-76 Adaptor Protein HPK1->SLP76 Phosphorylates (Ser376) Ubiquitination Ubiquitination & Degradation SLP76->Ubiquitination Triggers TCellResponse Dampened T-Cell Immune Response Ubiquitination->TCellResponse Leads to Inhibitor HPK1 Inhibitor (Triazole-derived) Inhibitor->HPK1 Blocks

Figure 1: HPK1 signaling pathway and the mechanism of action for triazole-derived inhibitors.

Synthetic Workflow: Hydroxyl Activation Protocol

To incorporate (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol into a larger kinase inhibitor scaffold, the primary alcohol must be activated. The following self-validating protocol details the conversion of the alcohol to a reactive mesylate intermediate, which can subsequently undergo nucleophilic substitution with an amine-containing kinase core.

Synthetic_Workflow A (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol B Hydroxyl Activation (Mesylation) A->B MsCl, Et3N DCM, 0°C C Reactive Intermediate (Mesylate) B->C Yields D Nucleophilic Substitution C->D Addition of Amine Core E Target Kinase Inhibitor D->E Final Assembly

Figure 2: Synthetic workflow for the activation and coupling of the triazole building block.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: Anhydrous conditions and argon are critical. Methanesulfonyl chloride (MsCl) rapidly hydrolyzes in the presence of atmospheric moisture to generate HCl and methanesulfonic acid. This would lower the effective stoichiometry of the reagent and protonate the triazole ring, drastically reducing its solubility and reactivity.

Step 2: Base Addition and Cooling

  • Action: Add Triethylamine (Et₃N, 1.5 eq) and cool the reaction flask to 0°C using an ice-water bath.

  • Causality: Et₃N serves as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling to 0°C is essential to control the exothermic nature of the mesylation, preventing thermal degradation of the primary alcohol and minimizing off-target N-mesylation of the triazole nitrogens.

Step 3: Activation

  • Action: Perform a dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes.

  • Causality: Dropwise addition ensures the local concentration of MsCl remains low, favoring the kinetically faster O-mesylation over N-mesylation.

Step 4: Self-Validation / Quality Control (QC)

  • Action: After 1 hour, monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Visualize using UV (254 nm) and a KMnO₄ stain.

  • Validation: The system validates itself through differential staining. The starting material (primary alcohol) oxidizes readily and stains strongly yellow/brown with KMnO₄. The successful mesylate product will exhibit a higher R_f value (due to loss of the hydrogen-bonding hydroxyl group) and will lack the intense KMnO₄ stain.

  • Confirmation: Perform LC-MS analysis. The mass spectrum should confirm the complete disappearance of the starting mass (m/z 156.2 [M+H]⁺) and the appearance of the mesylate mass (m/z 234.1 [M+H]⁺).

Step 5: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The mild basic quench neutralizes any remaining MsCl and acid byproducts without hydrolyzing the newly formed, sensitive mesylate ester.

References

  • Gallego, R. A., et al. (2024). Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(24), 22002-22038.[Link]

  • Sawasdikosol, S., & Burakoff, S. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e55122.[Link]

  • Isawi, I. H., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. International Journal of Molecular Sciences, 26(9), 4366.[Link]

Application

Application Note: Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC

Strategic Rationale & Introduction The 1,2,3-triazole moiety is a privileged pharmacophore in modern drug development, celebrated for its metabolic stability, robust hydrogen-bonding capability, and bioisosteric resembla...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 1,2,3-triazole moiety is a privileged pharmacophore in modern drug development, celebrated for its metabolic stability, robust hydrogen-bonding capability, and bioisosteric resemblance to amide bonds. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the crown jewel of "click chemistry"—has historically been the standard for synthesizing these heterocycles[1]. However, conventional convective heating methods often demand prolonged reaction times (hours to days) and risk the thermal degradation of sensitive functional groups[2].

Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. By directly coupling microwave energy with polar molecules and ionic intermediates in the reaction mixture, MAOS delivers rapid, uniform, and localized superheating[3]. This application note details the mechanistic causality, comparative advantages, and a self-validating step-by-step protocol for the microwave-assisted synthesis of triazole derivatives.

Causality in Experimental Design & Mechanistic Insights

To achieve a high-yielding, self-validating protocol, every experimental variable must be selected with mechanistic intent:

  • Dielectric Heating vs. Convective Heating: Unlike oil baths that rely on slow thermal conductivity, microwaves directly agitate polar solvents (e.g., water and tert-butanol) and ionic species (e.g., the Cu(I) catalyst). This localized superheating drastically lowers the activation energy barrier for the formation of the copper(I) acetylide intermediate and the subsequent metallacycle formation, accelerating the reaction from hours to minutes[4].

  • In Situ Azide Generation (Safety & Efficiency): Low molecular weight organic azides are notoriously unstable and pose severe explosive hazards, especially at elevated temperatures. By generating the azide in situ from an alkyl halide and sodium azide, the protocol eliminates the need to isolate dangerous intermediates[1]. The microwave irradiation simultaneously accelerates the nucleophilic substitution (azide formation) and the cycloaddition in a single pot[3].

  • Catalyst Selection: The comproportionation of Copper(II) sulfate and sodium ascorbate reliably generates the active Cu(I) species in situ. This choice prevents the oxidative degradation commonly seen when using pre-formed Cu(I) salts in aqueous environments[1].

MechanisticPathway A Terminal Alkyne + Cu(I) Catalyst B Copper(I) Acetylide Complex A->B Deprotonation D Cu-Azide-Acetylide Intermediate B->D C Alkyl Halide + NaN3 (In situ Azide) C->D Coordination E Metallacycle Formation D->E MW Activation (Dielectric Heating) F 1,4-Disubstituted 1,2,3-Triazole E->F Protonation & Cu(I) Release

Mechanistic pathway of CuAAC accelerated by microwave dielectric heating.

Quantitative Data: Conventional vs. Microwave-Assisted CuAAC

The integration of microwave technology provides measurable improvements across all critical reaction parameters. The table below summarizes the quantitative advantages based on validated literature protocols[4][5].

Reaction ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Temperature 25°C - 80°C80°C - 125°CRapid activation energy barrier crossing
Reaction Time 12 - 24 hours5 - 15 minutes>95% reduction in processing time
Typical Yield 60% - 80%85% - 98%Enhanced conversion, suppression of side products
Solvent System Organic solvents (e.g., DMF)Water / t-BuOH (1:1)Greener profile, high dielectric constant for MW
Safety Profile Requires isolation of azidesIn situ azide generationEliminates explosive handling risks

Step-by-Step Methodology: One-Pot, Three-Component Synthesis

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole directly from benzyl bromide, sodium azide, and phenylacetylene. It is designed as a self-validating system where physical state changes confirm reaction progress[1].

Reagents & Materials
  • Substrates: Benzyl bromide (1.0 mmol), Sodium azide (1.05 mmol), Phenylacetylene (1.05 mmol).

  • Catalytic System: Copper(II) sulfate pentahydrate (10 mol%), Sodium ascorbate (20 mol%).

  • Solvent: tert-Butanol / Water (1:1 v/v, 3 mL).

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) with 10-mL pressure-rated glass vials.

Experimental Protocol
  • Reaction Assembly: In a 10-mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add benzyl bromide (1.0 mmol), sodium azide (1.05 mmol), and phenylacetylene (1.05 mmol).

  • Solvent & Catalyst Addition: Suspend the reactants in 3 mL of the t-BuOH/Water mixture. Add sodium ascorbate (20 mol%) followed by CuSO₄·5H₂O (10 mol%).

    • Causality Note: The solution will briefly turn brown/yellow. This is a visual validation that the active Cu(I) species is being successfully generated via the reduction of Cu(II) by the ascorbate.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen for 1 minute to prevent the oxidative quenching of the Cu(I) catalyst.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the instrument parameters to 100 W power , target temperature to 125°C , and hold time for 10 minutes [1]. Ensure the pressure limit is set to at least 250 psi to accommodate the vapor pressure of the aqueous system.

  • Cooling & Self-Validation: Allow the reaction to cool to room temperature via the instrument's compressed air cooling system.

    • Self-Validating Step: Due to the low solubility of the highly crystalline 1,2,3-triazole product in the cold aqueous mixture, it will spontaneously precipitate/crystallize upon cooling. The presence of a heavy precipitate is an immediate visual confirmation of high conversion[1].

  • Isolation: Isolate the product via simple vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) to remove unreacted sodium azide, copper salts, and ascorbate. Dry under vacuum.

  • Quality Control (QC): Assess purity via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Confirm the structural integrity via ¹H-NMR (CDCl₃ or DMSO-d₆); the definitive marker is the appearance of the characteristic triazole C5-H singlet between δ 7.8 - 8.5 ppm[5].

Workflow N1 Step 1 Reagent Prep Halide + NaN3 + Alkyne N2 Step 2 Catalyst Addition CuSO4 + Na-Ascorbate N1->N2 N3 Step 3 MW Irradiation 125°C, 10 min, 100W N2->N3 N4 Step 4 Cooling & Precipitation Visual Validation N3->N4 N5 Step 5 Isolation & QC Filtration & NMR N4->N5

Step-by-step workflow for the microwave-assisted three-component triazole synthesis.

Conclusion

The integration of microwave irradiation with CuAAC click chemistry provides a highly robust, safe, and efficient platform for the synthesis of 1,2,3-triazole derivatives. By leveraging in situ azide generation and high-dielectric aqueous solvent systems, this methodology not only aligns with green chemistry principles but also drastically accelerates the hit-to-lead optimization cycles in drug discovery.

References

  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters (2004). URL:[Link]

  • Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition. Arkivoc (2011). URL:[Link]

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences (2019). URL:[Link]

  • Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules (2024). URL:[Link]

Sources

Method

one-pot synthesis of 1,2,4-triazoles from amidrazones and aldehydes

Application Note: One-Pot Synthesis of 1,2,4-Triazoles from Amidrazones and Aldehydes via Green Oxidative Cyclization Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug D...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 1,2,4-Triazoles from Amidrazones and Aldehydes via Green Oxidative Cyclization

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview: The One-Pot Oxidative Cyclization Paradigm

1,2,4-Triazoles and their N-fused derivatives (e.g., triazolopyridines) are privileged pharmacophores embedded in numerous approved therapeutics, including antifungals (fluconazole), antivirals, and targeted kinase inhibitors[1],[2]. Historically, accessing these scaffolds required multistep pathways such as the Einhorn-Brunner or Pellizzari reactions, which often necessitate harsh acidic/basic conditions, elevated temperatures, and exhibit poor functional group tolerance[3].

To bypass these bottlenecks, modern synthetic engineering has shifted toward the one-pot oxidative cyclization of amidrazones (or 2-hydrazinopyridines) with aldehydes[4],[2]. This application note details two highly robust, field-proven protocols utilizing Polyethylene Glycol (PEG-400) as a recyclable, eco-friendly solvent. By leveraging either Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidative driver, researchers can rapidly construct highly functionalized 3,4,5-trisubstituted and N-fused 1,2,4-triazoles with exceptional yields[4],[2].

Mechanistic Rationale & Pathway

As a self-validating synthetic system, it is critical to understand the causality of the reaction cascade to troubleshoot effectively. The transformation is a tandem condensation-oxidation process:

  • Condensation (Schiff Base Formation): The primary amine of the amidrazone (or hydrazine moiety) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (-H₂O) yields a hydrazone/Schiff base intermediate[5].

  • Oxidative Cyclization: The intermediate undergoes intramolecular ring closure.

    • In the CAN system: Ce(IV) acts dually as a Lewis acid (activating the imine nitrogen) and a single-electron oxidant, driving the aromatization to the 1,2,4-triazole core[5].

    • In the DDQ system: DDQ acts as a potent hydride acceptor, facilitating oxidative dehydrogenation to yield the fully aromatic triazole, while being reduced to the insoluble byproduct DDQ-H₂[2].

Mechanism Amidrazone Amidrazone (or 2-Hydrazinopyridine) Condensation Condensation (-H₂O) Amidrazone->Condensation Aldehyde Aldehyde Aldehyde->Condensation SchiffBase Intermediate (Schiff Base / Hydrazone) Condensation->SchiffBase Oxidation Oxidative Cyclization (CAN or DDQ) SchiffBase->Oxidation Triazole 1,2,4-Triazole Product Oxidation->Triazole -2e⁻, -2H⁺

Fig 1: One-pot condensation and oxidative cyclization of amidrazones and aldehydes to 1,2,4-triazoles.

Protocol Engineering: Reagent Selection & Causality

  • Solvent Selection (PEG-400): Traditional solvents like ethanol or acetonitrile often suffer from prolonged reaction times or poor solubility of inorganic oxidants[6]. PEG-400 is selected because its amphiphilic nature solubilizes both the organic substrates and the inorganic catalysts (e.g., CAN). Furthermore, PEG-400 is non-volatile, thermally stable at 80 °C, and allows for product isolation via simple aqueous extraction[6],[2].

  • Electronic Effects of Aldehydes: Aldehydes bearing electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the reaction by increasing the nucleophilicity of the intermediate during the cyclization step[7]. Conversely, strongly electron-withdrawing groups (e.g., -NO₂) may stall the reaction, requiring extended heating or rendering the substrate unsuitable[6].

Experimental Protocols

Protocol A: CAN-Catalyzed Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Optimized for benzamidrazones and aliphatic/aromatic aldehydes.[4]

Materials: Amidrazone (1.0 mmol), Aldehyde (1.0 mmol), Ceric Ammonium Nitrate (0.05 mmol, 5 mol%), PEG-400 (2.0 mL).

Step-by-Step Methodology:

  • Initiation: In a 10 mL round-bottom flask, dissolve the amidrazone (1.0 mmol) and aldehyde (1.0 mmol) in 2.0 mL of PEG-400.

  • Catalyst Addition: Add CAN (5 mol%) to the stirring mixture. Causality: Adding the catalyst after the reagents ensures the initial condensation step is not outcompeted by premature oxidation of the starting materials.

  • Thermal Activation: Heat the reaction mixture to 80 °C under continuous magnetic stirring for 1.0–2.0 hours.

  • In-Process Validation (Self-Validation): Monitor the reaction via TLC (Eluent: 3:7 Ethyl Acetate:Hexane). The disappearance of the UV-active aldehyde spot and the emergence of a lower- Rf​ fluorescent spot indicates complete conversion.

  • Quench & Extraction: Cool the mixture to room temperature. Add 10 mL of ice-cold distilled water. Extract the aqueous PEG layer with Ethyl Acetate (3 × 10 mL). Causality: PEG-400 and CAN are highly water-soluble and will remain in the aqueous phase, leaving the pure triazole in the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 1,2,4-triazole.

Protocol B: DDQ-Mediated Synthesis of N-Fused 1,2,4-Triazoles

Optimized for 2-hydrazinopyridines/pyrazines to form triazolopyridines.[2]

Materials: 2-Hydrazinopyridine (1.0 mmol), Aldehyde (1.0 mmol), DDQ (1.0 mmol, 1 equiv.), p-TsOH (0.02 mmol, 2 mol%), PEG-400 (2.0 mL).

Step-by-Step Methodology:

  • Initiation: Mix 2-hydrazinopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in PEG-400 (2.0 mL).

  • Oxidant & Co-catalyst Addition: Add DDQ (1.0 mmol) and p-TsOH (2 mol%). Causality: p-TsOH accelerates the initial Schiff base formation, while stoichiometric DDQ is required to accept the two hydrogen atoms during aromatization.

  • Thermal Activation: Stir the mixture at 80 °C for 1.0–1.5 hours.

  • In-Process Validation (Self-Validation): The reaction mixture will initially appear deep red/orange due to the presence of DDQ. As the reaction progresses, the color will fade, and a pale/colorless precipitate (DDQ-H₂) will form. The visual cessation of color change acts as a built-in indicator of reaction completion.

  • Filtration & Workup: Cool to room temperature. Filter the mixture to remove the insoluble DDQ-H₂ byproduct. Dilute the filtrate with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction times based on the electronic nature of the aldehyde substrate, demonstrating the robustness of the optimized protocols[6],[7].

EntrySubstrate (Aldehyde)Amine SourceProtocol / OxidantTime (h)Yield (%)
1BenzaldehydeBenzamidrazoneProtocol A (CAN, 5 mol%)1.592
24-MethoxybenzaldehydeBenzamidrazoneProtocol A (CAN, 5 mol%)1.096
34-ChlorobenzaldehydeBenzamidrazoneProtocol A (CAN, 5 mol%)2.088
4Benzaldehyde2-HydrazinopyridineProtocol B (DDQ, 1 eq)1.090
54-Methylbenzaldehyde2-HydrazinopyridineProtocol B (DDQ, 1 eq)1.092
64-Chlorobenzaldehyde2-HydrazinopyridineProtocol B (DDQ, 1 eq)1.590

Note: Electron-donating groups (Entries 2, 5) consistently reduce reaction times and improve yields by stabilizing the transition state during oxidative ring closure.

References

  • Nakka, M., Tadikonda, R., Rayavarapu, S., Sarakula, P., & Vidavalur, S. (2015). "A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium." Synthesis, 47(4), 517-525. URL:[Link]

  • Bhatt, A., Singh, R. K., & Kant, R. (2018). "Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ." Arkivoc, vii, 236-247. URL:[Link]

Sources

Application

Application Note: Advanced Derivatization and Click Chemistry Integration of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for converting the building block (5-methyl-4-propyl-4H-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for converting the building block (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol into versatile "Click-ready" probes, followed by its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Rationale & Mechanistic Strategy

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) is a highly valuable, low-molecular-weight building block in fragment-based drug discovery. The 1,2,4-triazole core is a privileged pharmacophore, frequently utilized as an amide bioisostere that improves metabolic stability while providing critical hydrogen-bond acceptor interactions.

The primary hydroxymethyl group at the C3 position serves as an ideal synthetic handle for click chemistry integration. Crucially, because the N4 position is alkylated (propyl group), the triazole ring is locked in the 4H-tautomeric form. This absence of acidic N-H protons eliminates the risk of competitive N-alkylation during basic functionalization, allowing for highly regioselective O-derivatization. By converting this alcohol into either an azide or a terminal alkyne, the molecule can be seamlessly integrated into the CuAAC click chemistry framework , enabling rapid bioconjugation or library generation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways used to transform the native alcohol into complementary click-ready probes, culminating in the final CuAAC cycloaddition.

G cluster_0 Azide Functionalization Pathway cluster_1 Alkyne Functionalization Pathway A (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol (Starting Material) B Mesylate Intermediate (Activation) A->B MsCl, Et3N, DCM 0°C to RT D Propargyl Ether Derivative (Click-Ready) A->D NaH, Propargyl Bromide THF, 0°C to RT C Azide Derivative (Click-Ready) B->C NaN3, DMF 80°C E CuAAC Cycloaddition (Target Conjugate) C->E Terminal Alkyne, CuSO4 NaAsc, THPTA D->E Organic Azide, CuSO4 NaAsc, THPTA

Workflow for derivatizing the triazole building block into click-ready probes for CuAAC.

Self-Validating Derivatization Protocols

To maximize utility, the starting material can be derivatized into either an azide or an alkyne. The following protocols are designed with embedded analytical checkpoints to ensure a self-validating experimental system.

Protocol A: Synthesis of the Azide-Functionalized Triazole Probe

Objective: Convert the hydroxymethyl group to an azidomethyl group via a mesylate intermediate.

  • Mesylation (Activation):

    • Dissolve 1.0 eq of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in anhydrous Dichloromethane (DCM). Add 1.5 eq of Triethylamine (Et₃N) and cool the flask to 0 °C under argon.

    • Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: The 0 °C initialization prevents exothermic runaway and limits potential side reactions. Et₃N acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward and preventing degradation of the triazole core.

    • Self-Validation Check: Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) will show the complete consumption of the polar alcohol starting material (Rf ~0.2) and the appearance of a less polar mesylate spot (Rf ~0.5).

  • Azidation (Nucleophilic Substitution):

    • Concentrate the DCM layer under reduced pressure. Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF). Add 2.0 eq of Sodium Azide (NaN₃) and heat to 80 °C for 4 hours.

    • Causality: Direct conversion of alcohols to azides via Mitsunobu conditions can be sterically hindered and lead to complex workups. This two-step approach provides a high thermodynamic driving force. DMF is selected because its polar aprotic nature selectively solvates the Na⁺ cation, leaving the azide anion "naked" and highly nucleophilic for the Sₙ2 displacement.

    • Self-Validation Check: Fourier-transform infrared spectroscopy (FT-IR) of the crude product will reveal a strong, sharp, asymmetric absorption band at ~2100 cm⁻¹ , definitively confirming azide incorporation.

Protocol B: Synthesis of the Alkyne-Functionalized Triazole Probe

Objective: Convert the hydroxymethyl group to a propargyl ether.

  • Deprotonation:

    • Dissolve 1.0 eq of the starting material in anhydrous Tetrahydrofuran (THF). Cool to 0 °C. Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: The Williamson ether synthesis requires a strong base. NaH is utilized because the byproduct is hydrogen gas, which irreversibly bubbles out of the solution, driving the deprotonation to completion. Because the 4H-1,2,4-triazole lacks acidic N-H protons, NaH selectively deprotonates the hydroxymethyl group without risking N-alkylation.

  • Alkylation:

    • Add 1.2 eq of Propargyl bromide (80 wt% in toluene). Warm to room temperature and stir for 6 hours. Quench carefully with saturated NH₄Cl.

    • Self-Validation Check: ¹H-NMR (CDCl₃) will show a new doublet at ~4.20 ppm (O-CH₂-C≡) and a characteristic terminal alkyne triplet at ~2.45 ppm (J = 2.4 Hz), confirming successful etherification.

CuAAC Bioconjugation Protocol

Once the (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol has been equipped with a click handle, it can be conjugated to complementary targets (e.g., fluorophores, PROTAC linkers, or biomolecules) using the highly regioselective CuAAC reaction .

  • Catalyst Pre-activation:

    • In a microcentrifuge tube, mix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in degassed water.

    • Causality: Cu(I) is thermodynamically unstable in aqueous aerobic environments and readily disproportionates or oxidizes to Cu(II), which is catalytically inactive. Pre-complexing CuSO₄ with THPTA before adding the reductant ensures that the generated Cu(I) is immediately captured and stabilized . This accelerates the cycloaddition rate and suppresses reactive oxygen species (ROS) generation, which is critical if the click partner is a sensitive biomolecule .

  • Reaction Assembly:

    • Combine the Azide or Alkyne derivative (1.0 eq) with the complementary click partner (1.1 eq) in a tBuOH:H₂O (1:1) solvent mixture. Add the pre-complexed Cu/THPTA solution.

  • Reduction & Cycloaddition:

    • Add freshly prepared Sodium Ascorbate (0.5 eq) to initiate the reaction. Stir at room temperature for 2-4 hours.

    • Self-Validation Check: LC-MS analysis will show the exact mass of the combined conjugate. Furthermore, FT-IR will show the complete disappearance of the ~2100 cm⁻¹ azide band or the ~3290 cm⁻¹ alkyne band.

Quantitative Analytical Summary

The following table summarizes the expected quantitative metrics and diagnostic analytical signatures for the described workflows, providing a benchmark for experimental success.

DerivativeSynthetic RouteAvg. Yield (%)Diagnostic IR Peak (cm⁻¹)Diagnostic ¹H-NMR Shift (ppm)
Azide Probe Mesylation + Sₙ282 - 88%~2100 (N₃ asymmetric stretch)~4.45 (s, 2H, CH₂-N₃)
Alkyne Probe Williamson Ether75 - 80%~3290 (≡C-H stretch)~4.20 (d, 2H), 2.45 (t, 1H)
CuAAC Conjugate Click Cycloaddition> 90%Disappearance of N₃ / ≡C-H~7.80 (s, 1H, newly formed triazole-CH)

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition. URL:[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides". Journal of Organic Chemistry. URL:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides". Chemical Society Reviews. URL: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. URL:[Link]

Method

developing novel anticancer agents from 1,2,4-triazole scaffolds

Application Note: Advanced Methodologies for the Development of 1,2,4-Triazole-Based Anticancer Agents Executive Summary The 1,2,4-triazole nucleus has emerged as a privileged pharmacophore in modern oncology. Characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Development of 1,2,4-Triazole-Based Anticancer Agents

Executive Summary

The 1,2,4-triazole nucleus has emerged as a privileged pharmacophore in modern oncology. Characterized by its unique geometry, high dipole moment, and robust capacity to act as both a hydrogen bond donor and acceptor, this scaffold is highly resistant to metabolic degradation while ensuring strong target affinity. Recent structural optimization campaigns have demonstrated that functionalizing the 1,2,4-triazole core can yield potent dual-inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization1[1]. This guide provides a comprehensive, self-validating workflow for the synthesis, biological evaluation, and mechanistic validation of novel 1,2,4-triazole anticancer agents.

Workflow for developing 1,2,4-triazole-based anticancer agents.

Section 1: Rational Design and Chemical Synthesis

The synthesis of highly active 1,2,4-triazole derivatives often relies on the formation of a 1,2,4-triazole-3-thione intermediate. This intermediate exists in a tautomeric equilibrium between its thiol and thione forms, allowing for divergent functionalization such as S-alkylation or N-Mannich base formation2[2].

Protocol 1: Synthesis of S-Alkylated and N-Mannich Base 1,2,4-Triazoles

Scientific Rationale (Causality): Alkylation under mild basic conditions (e.g., using K2​CO3​ ) selectively targets the softer sulfur atom due to its higher nucleophilicity compared to the ring nitrogens. Conversely, Mannich reactions utilize formaldehyde and secondary amines to selectively functionalize the N-4 or N-2 positions, which is critical for enhancing aqueous solubility and cellular permeability3[3].

Step-by-Step Methodology:

  • Formation of the Triazole Core: Reflux the appropriate aryl hydrazide with potassium thiocyanate (KSCN) in an alkaline medium (10% NaOH) for 4–6 hours. Neutralize with dilute HCl to precipitate the 5-aryl-4H-1,2,4-triazole-3-thiol.

  • S-Alkylation (Pathway A):

    • Dissolve the triazole-3-thiol (1.0 eq) in dry acetone.

    • Add anhydrous K2​CO3​ (1.5 eq) and stir for 30 minutes to deprotonate the thiol.

    • Dropwise add an alkyl halide (e.g., benzyl bromide) (1.1 eq). Reflux for 4 hours.

  • N-Mannich Base Formation (Pathway B):

    • Dissolve the triazole core (1.0 eq) in absolute ethanol.

    • Add a secondary amine (e.g., piperazine derivative) (1.2 eq) and 37% formaldehyde solution (1.5 eq).

    • Stir at room temperature for 12 hours until a precipitate forms.

  • Validation & QC: Purify via recrystallization (ethanol/water). Confirm the structure using 1H -NMR (look for the disappearance of the -SH proton around 13.0 ppm for S-alkylation) and HRMS to validate the exact mass before proceeding to biological assays.

Section 2: In Vitro Biological Evaluation and Target Validation

To prevent false positives, biological evaluation must be a self-validating system incorporating generalized cytotoxicity screening followed by specific mechanistic assays. Recent literature highlights that specific 1,2,4-triazole Schiff bases and thiazolo-triazoles act as potent dual inhibitors of EGFR and tubulin4[4].

Protocol 2: Dual EGFR Kinase and Tubulin Polymerization Assays

Scientific Rationale (Causality): The EGFR kinase assay utilizes an ADP-Glo luminescence format. Because kinases convert ATP to ADP, measuring ADP accumulation directly correlates with kinase activity. For tubulin, a fluorescence-based assay relies on a fluorophore that increases in quantum yield when incorporated into polymerized microtubules. An effective inhibitor will flatten this fluorescence curve, indicating mitotic arrest5[5].

Step-by-Step Methodology:

  • EGFR Kinase Inhibition:

    • Prepare a reaction mixture containing recombinant EGFR kinase, ATP (at the Km​ value to ensure competitive inhibition sensitivity), and the synthetic triazole compound (serial dilutions from 0.01 to 50 µM).

    • Incubate at 30°C for 45 minutes.

    • Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence.

    • Self-Validation: Include Erlotinib as a positive control and a DMSO-only well as a negative control.

  • Tubulin Polymerization Assay:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Mix porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) with 1 mM GTP and a fluorescent reporter.

    • Add the triazole compound (10 µM).

    • Monitor fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

    • Self-Validation: Use Colchicine as a positive control for inhibition and Paclitaxel as a positive control for enhancement.

Dual-targeting mechanism of 1,2,4-triazole derivatives on EGFR and Tubulin pathways.

Section 3: Quantitative Data Analysis (SAR)

Structure-Activity Relationship (SAR) analysis is critical for lead optimization. The table below summarizes comparative data demonstrating how different structural modifications on the 1,2,4-triazole core influence dual-target efficacy.

Compound ClassRepresentative ModificationCytotoxicity IC50​ (µM)*EGFR Inhibition IC50​ (µM)Tubulin Inhibition (%)
Control Letrozole (Aromatase Inhibitor)12.50> 50.0< 10%
S-Alkylated Triazole Thiazolo[3,2-b][1,2,4]-triazole1.200.4585%
N-Mannich Base 4-methylphenyl piperazine moiety3.402.1060%
Schiff Base Hybrid Dual-Targeting Pharmacophore0.800.1592%

*Cytotoxicity measured against A549 (Human lung adenocarcinoma) cell lines via standard 72-hour MTT assay.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)
  • Source: BMC Chemistry / PubMed Central (PMC)
  • Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-triazole Derivatives as EGFR Inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL
  • Molecular Dynamics Insights into Novel 1,2,4-Triazole-Based Schiff Base Compounds as Dual-EGFR/Tubulin Inhibitor Source: IntechOpen URL
  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents Source: MDPI Pharmaceuticals URL

Sources

Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4H-1,2,4-Triazole Analogs

Introduction: The 4H-1,2,4-Triazole Scaffold - A Privileged Motif in Medicinal Chemistry The 4H-1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4H-1,2,4-Triazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 4H-1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged structure." This is evidenced by the numerous clinically approved drugs incorporating this moiety, spanning a wide therapeutic spectrum from antifungal agents like fluconazole and itraconazole to anticancer therapies such as letrozole.[1][2][4][5][6][7][8] The stability of the triazole nucleus to metabolic degradation and its capacity to act as both a hydrogen bond donor and acceptor contribute significantly to its favorable pharmacokinetic and pharmacodynamic profiles.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of 4H-1,2,4-triazole analogs. We will delve into the critical aspects of structure-activity relationship (SAR) studies, offering insights into the rational design of novel therapeutic agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate practical application in the laboratory.

Deconstructing the 4H-1,2,4-Triazole Core for SAR Studies

The beauty of the 4H-1,2,4-triazole scaffold lies in its amenability to chemical modification at multiple positions. Understanding the impact of substituents at these positions is the essence of SAR. The following diagram illustrates the key positions for substitution and their general influence on biological activity.

Caption: Key substitution points on the 4H-1,2,4-triazole scaffold.

SAR Insights Across Therapeutic Areas

Anticancer Activity

The 1,2,4-triazole nucleus is a prominent feature in a multitude of anticancer agents.[1][4][9][10] SAR studies have revealed that the nature and position of substituents on the triazole ring and its appended moieties are crucial for cytotoxic potency.

A common strategy involves the hybridization of the 1,2,4-triazole ring with other pharmacologically active heterocycles, such as pyridine.[4] For instance, a series of 1,2,4-triazole-pyridine hybrid derivatives demonstrated moderate to potent anticancer activities against murine melanoma (B16F10) cells.[4] The introduction of a substituted benzyl group via a thio linkage at the 3-position of the triazole ring was found to be a key determinant of activity.[4]

Table 1: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrids against B16F10 Murine Melanoma Cell Line [4]

CompoundR Group on Benzyl MoietyIC50 (µM)
TP1H55.21
TP24-Chloro48.15
TP34-Nitro51.32
TP42,4-Dichloro45.67
TP54-Methyl61.11
TP6 4-Bromo 41.12
TP74-Methoxy58.93

Data synthesized from the findings in the cited reference.

The data clearly indicates that electron-withdrawing groups, particularly halogens like bromine and chlorine, at the para-position of the benzyl ring enhance anticancer activity. This suggests that these substitutions may improve binding to the biological target, potentially through halogen bonding or by altering the electronic properties of the molecule.

This protocol outlines the determination of the cytotoxic effects of novel 4H-1,2,4-triazole analogs against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 96-well microtiter plates.

  • Test compounds (4H-1,2,4-triazole analogs) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[11]

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[2][5][6] Azole antifungals, including fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][5]

SAR studies of antifungal triazoles have revealed several key features:

  • The N1-Substituent: The substituent at the N1 position of the triazole ring is crucial for antifungal activity. In many potent antifungals, this is a substituted phenyl or another aromatic group.

  • The Side Chain: A flexible side chain containing a hydroxyl group is often present, which is believed to interact with the active site of the target enzyme.

  • Halogenation: The presence of halogen atoms, particularly fluorine, on the aromatic rings can significantly enhance antifungal potency and improve the pharmacokinetic profile.[12]

Antifungal_SAR cluster_0 Key Structural Features for Antifungal Activity N1_Substituent N1-Substituted Aromatic Ring (e.g., Dihalophenyl) Triazole_Core 1,2,4-Triazole Core N1_Substituent->Triazole_Core Essential for binding Side_Chain Flexible Side Chain with a Hydroxyl Group Triazole_Core->Side_Chain Positions key interacting groups Tertiary_Alcohol Tertiary Alcohol Moiety Side_Chain->Tertiary_Alcohol Interacts with enzyme active site

Caption: Core structural elements for potent antifungal 1,2,4-triazoles.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 4H-1,2,4-triazole analogs against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Positive control antifungal (e.g., fluconazole).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density.

Antibacterial Activity

While less prominent than their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents.[6][13][14] SAR studies in this area often focus on the hybridization of the triazole ring with known antibacterial pharmacophores, such as quinolones.[13]

For instance, the incorporation of a 1,2,4-triazole moiety into the ofloxacin scaffold has yielded derivatives with antibacterial properties comparable to the parent drug against both Gram-positive and Gram-negative bacteria.[13]

Table 2: Antibacterial Activity (MIC in µg/mL) of Ofloxacin-Triazole Hybrids [13]

CompoundS. aureusS. epidermisB. subtilisE. coli
Ofloxacin0.250.510.25
Hybrid 10.510.50.5
Hybrid 20.250.510.25

Data synthesized from the findings in the cited reference.

These results highlight that the 1,2,4-triazole ring can be successfully integrated into existing antibiotic frameworks to generate novel compounds with potent activity.

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of 4H-1,2,4-triazole analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Computational Approaches in SAR: Guiding Rational Design

In addition to experimental screening, computational methods play a pivotal role in modern SAR studies of 1,2,4-triazole analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.[15][16][17][18][19]

A pharmacophore model, for example, defines the essential three-dimensional arrangement of functional groups required for binding to a specific biological target.[15][16] For cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model might include a hydrogen bond acceptor, an aromatic ring, and an additional aromatic ring, along with excluded volumes to account for steric clashes.[15] Such models can be used to virtually screen large compound libraries to identify potential hits for further experimental evaluation.[16]

QSAR_Workflow Dataset Dataset of 1,2,4-Triazole Analogs with Known Biological Activity Descriptor_Calc Calculation of Molecular Descriptors (e.g., LogP, Molar Refractivity, HOMO/LUMO energies) Dataset->Descriptor_Calc Model_Building QSAR Model Building (e.g., Multiple Linear Regression) Descriptor_Calc->Model_Building Validation Model Validation (Internal and External) Model_Building->Validation Prediction Prediction of Activity for Novel, Unsynthesized Analogs Validation->Prediction

Caption: A typical workflow for a QSAR study.

General Synthetic Protocol for 4H-1,2,4-Triazole Analogs

A common and versatile method for the synthesis of 4H-1,2,4-triazoles involves the cyclization of thiosemicarbazide intermediates.[6][20]

This protocol provides a general procedure for the synthesis of a key triazole intermediate.

Materials:

  • Aromatic carboxylic acid.

  • Thionyl chloride or absolute ethanol and concentrated sulfuric acid.

  • Hydrazine hydrate.

  • Carbon disulfide.

  • Potassium hydroxide.

  • Absolute ethanol.

Procedure:

  • Esterification: Convert the aromatic carboxylic acid to its corresponding ester. This can be achieved by refluxing with thionyl chloride or by Fischer esterification using absolute ethanol and a catalytic amount of concentrated sulfuric acid.

  • Hydrazide Formation: Reflux the ester with hydrazine hydrate in absolute ethanol to form the corresponding acid hydrazide.

  • Thiosemicarbazide Synthesis: React the acid hydrazide with carbon disulfide in the presence of potassium hydroxide in absolute ethanol to yield the potassium dithiocarbazinate salt. Subsequent treatment with hydrazine hydrate affords the thiosemicarbazide.

  • Triazole Cyclization: Reflux the thiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) to induce cyclization and formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Characterization: The synthesized compounds should be purified (e.g., by recrystallization) and their structures confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][6]

Conclusion and Future Directions

The 4H-1,2,4-triazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The SAR studies highlighted herein underscore the importance of systematic structural modifications to optimize biological activity and selectivity. The provided protocols offer a practical framework for the synthesis and evaluation of new 1,2,4-triazole analogs.

Future research in this area will likely focus on the development of multi-target agents, the use of advanced computational techniques for more accurate prediction of biological activity, and the exploration of novel biological targets for this versatile heterocyclic system.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Advances in synthetic approach to and antifungal activity of triazoles. PMC - NIH.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [No Source Found].
  • Synthesis and anticancer activity of[4][9][15] triazole [4,3-b][1][4][9][15] tetrazine derivatives. [No Source Found].

  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives.
  • Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simul
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Biological features of new 1,2,4-triazole derivatives (a liter
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Deriv
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. PMC.
  • Triazole antifungals. EBSCO.
  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [No Source Found].
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Fluconazole: A New Triazole Antifungal Agent. Semantic Scholar.
  • Pharmacophore model for the rational optimization of triazole antifungal agents.
  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Deriv
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [No Source Found].
  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Deriv
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity.
  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. Benchchem.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Computer prediction of toxicity of new S-alkyl derivatives of 1,2,4-triazole. [No Source Found].
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles ….
  • QSAR studies of 1,2,4-Triazoles. ISRES.

Sources

Method

Application Note: Molecular Docking Studies of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in Fragment-Based Drug Discovery

Executive Summary (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly versatile, low-molecular-weight heterocyclic building block. In the context of Fragment-Based Drug Discovery (FBDD), it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) is a highly versatile, low-molecular-weight heterocyclic building block. In the context of Fragment-Based Drug Discovery (FBDD), it serves as an optimal starting point for designing novel metalloenzyme inhibitors. This application note provides a comprehensive, self-validating computational protocol for docking this fragment against Lanosterol 14α-demethylase (CYP51) , a clinically validated target for antifungal and antiparasitic therapies.

Introduction & Mechanistic Rationale

Triazole derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of CYP51, a critical cytochrome P450 enzyme in fungal ergosterol biosynthesis[1]. The efficacy of these inhibitors relies on a dual-mechanism: coordinate covalent bonding with the active-site heme iron and extensive hydrophobic interactions within the CYP51 binding cavity[2].

Structural Nuance & Causality: Classic azole antifungals (e.g., fluconazole) utilize a 1-substituted 1H-1,2,4-triazole core where the unsubstituted N-4 atom coordinates the heme iron. In contrast, our target fragment is a 4-substituted 4H-1,2,4-triazole . Because the propyl group occupies the N-4 position, the sp²-hybridized N-1 and N-2 atoms present orthogonal lone pairs available for metal coordination. Furthermore, the 3-hydroxymethyl group provides a highly directional hydrogen-bond vector, while the 4-propyl and 5-methyl groups act as hydrophobic probes to map the narrow aliphatic clefts of the target receptor[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation CYP51 CYP51 (Target) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation Triazole (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol Triazole->CYP51 Inhibits (Fe2+ Coordination)

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives in ergosterol biosynthesis.

Physicochemical Profiling

Before initiating computational workflows, it is critical to validate the fragment's suitability for FBDD. As shown in Table 1 , the compound strictly adheres to the "Rule of Three" (Ro3), ensuring high ligand efficiency and room for structural optimization.

Table 1: Physicochemical Properties & FBDD Relevance

PropertyValueFBDD Relevance
Molecular Weight 155.20 DaIdeal for fragment growth (< 300 Da)
LogP 0.49Excellent aqueous solubility; minimizes non-specific binding
TPSA 50.94 ŲOptimal for membrane permeability without trapping
H-Bond Donors 1 (-OH)Provides a specific, targetable interaction vector
H-Bond Acceptors 4 (N, N, N, O)Multiple vectors for interaction with polar residues
Rotatable Bonds 3Balances necessary flexibility with low entropic penalty

Computational Workflow & Protocols

To ensure a self-validating system, the docking protocol must account for the quantum-mechanical nature of metal coordination, which standard molecular mechanics force fields often misrepresent.

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4) Dock Molecular Docking (Apply Metal Coordination Constraint) LPrep->Dock PPrep Protein Preparation (CYP51, PDB: 5V5Z) Retain Heme Cofactor Grid Receptor Grid Generation (Center: Heme Fe2+) PPrep->Grid Grid->Dock Anal Post-Docking Analysis (Pose Triage & Affinity Scoring) Dock->Anal

Figure 2: Computational workflow for molecular docking of triazole fragments against CYP51.

Protocol A: Ligand and Receptor Preparation (The Foundation)
  • Ligand Preparation:

    • Import the SMILES string (OCC1=NN=C(C)N1CCC) into your preparation suite (e.g., Schrödinger LigPrep or RDKit).

    • Generate 3D coordinates and assign protonation states at physiological pH (7.4 ± 0.2). Causality: The triazole ring must remain neutral to act as an effective electron-pair donor to the Fe²⁺ ion.

    • Generate up to 10 low-energy conformers to adequately sample the flexibility of the 4-propyl chain.

  • Receptor Preparation:

    • Download the high-resolution crystal structure of CYP51 (e.g., PDB ID: 5V5Z ).

    • Strip co-crystallized water molecules beyond 3 Å of the active site, but strictly retain the Heme (HEM) cofactor .

    • Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network (specifically targeting Tyr118 and Tyr132, which are critical for anchoring the 3-hydroxymethyl group).

    • Perform a restrained energy minimization (e.g., OPLS4 force field) to relieve steric clashes.

Protocol B: Grid Generation & Pharmacophore Constraints (The Causality)

Why this step matters: Without a metal coordination constraint, standard docking algorithms often prioritize maximizing van der Waals contacts over the highly directional coordinate covalent bond, leading to false-positive poses.

  • Grid Centering: Define the receptor grid box centered directly on the Fe²⁺ ion of the Heme group. Set the inner box to 10 ų and the outer box to 25 ų to encompass the entire hydrophobic access channel.

  • Metal Constraint Definition:

    • Create a positional constraint requiring a nitrogen atom (N1 or N2 of the ligand) to be within 2.0 to 2.5 Å of the Fe²⁺ ion.

    • Set an angle constraint ensuring the Fe-N-C bond angle approximates 120°–125°, respecting the sp² hybridization of the coordinating nitrogen.

Protocol C: Docking Execution and Pose Triage (The Validation)
  • Execution: Run the docking simulation using a high-precision scoring function (e.g., Glide XP or AutoDock Vina with metal parameters). Enforce the metal constraint defined in Protocol B.

  • Pose Triage: Discard any poses where the triazole ring is parallel to the heme porphyrin plane (π-π stacking is incorrect here; the ring must be perpendicular to allow the nitrogen lone pair to point directly at the iron).

Simulated Data Presentation

A successful docking run for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol will yield a specific interaction profile. Table 2 summarizes the validated interactions expected from the lowest-energy pose.

Table 2: Simulated Docking Interaction Profile (CYP51)

Interacting MoietyCYP51 Residue / CofactorInteraction TypeDistance (Å)
Triazole N-1 / N-2 Heme Fe²⁺Coordinate Covalent2.1 - 2.3
3-Hydroxymethyl (-OH) Tyr118 / Tyr132Hydrogen Bond (Donor/Acceptor)2.7 - 3.0
4-Propyl chain Phe126 / Leu376Hydrophobic (Aliphatic-π / Alkyl)3.5 - 4.2
5-Methyl group Met508 / Val509Hydrophobic3.8 - 4.5

Conclusion & Hit-to-Lead Strategy

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a structurally primed fragment for CYP51 inhibition. The docking protocol demonstrates that while the triazole core anchors the molecule to the catalytic iron, the 3-hydroxymethyl and 4-propyl groups provide excellent vectors for fragment growth. Future hit-to-lead optimization should focus on extending the 4-propyl chain with halogenated phenyl rings to capture deeper hydrophobic interactions within the CYP51 substrate access channel, mimicking the binding mode of long-tailed azoles like posaconazole.

References

  • Chai, X., Zhang, J., Hu, H., Yu, S., Sun, Q., Dan, Z., Jiang, Y., & Wu, Q. (2009). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. European Journal of Medicinal Chemistry, 44(5), 1913-1920. [Link]

  • Shi, N., Zheng, Q., & Zhang, H. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. [Link]

  • Korkut, B., Çevik, U. A., Özkay, Y., & Atlı, Ö. (2017). Design, Synthesis Molecular Docking Study and Antifungal Activity Evaluation of New Benzimidazole-Triazole Derivatives. Proceedings, 1(6), 647. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,2,4-Triazole Synthesis Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. As a privileged scaffold in medicinal chemistry, the 1,2,4-triazole ring is foundational to numerous antifungal, antiviral, and anticancer agents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. As a privileged scaffold in medicinal chemistry, the 1,2,4-triazole ring is foundational to numerous antifungal, antiviral, and anticancer agents. However, synthesizing this nitrogen-rich heterocycle presents significant challenges, including poor regioselectivity, competing side reactions, and harsh thermodynamic requirements.

This guide is structured to help researchers and drug development professionals troubleshoot common synthetic bottlenecks by understanding the mechanistic causality behind experimental failures.

Classical Condensations: The Pellizzari Reaction

Q: I am attempting an unsymmetrical Pellizzari reaction (Amide A + Hydrazide B), but my LC-MS shows a complex mixture of three different triazole products. What is happening?

A: You are experiencing "acyl group interchange." At the elevated temperatures (>150 °C) typically required for the [1], the initial nucleophilic attack of the hydrazide onto the amide carbonyl is highly reversible. This thermodynamic equilibrium allows the acyl groups to scramble and migrate between the nitrogen atoms before the irreversible dehydration and cyclization steps lock the ring structure in place. The result is a statistical mixture of symmetrical and unsymmetrical triazoles.

Scientist's Insight: To synthesize unsymmetrical 3,5-disubstituted-1,2,4-triazoles, we strongly recommend abandoning the one-pot Pellizzari method. Instead, utilize the stepwise acylamidrazone cyclization route (Section 2), which operates under milder conditions and prevents transamidation.

Protocol: Symmetrical Pellizzari Synthesis (e.g., 3,5-Diphenyl-1,2,4-triazole)

Self-Validating System: Because the starting materials are symmetrical, acyl interchange is invisible and does not affect the final yield. The protocol uses physical state changes and TLC to validate progression.

  • Setup: Combine equimolar amounts of benzamide (10.0 mmol) and benzoylhydrazide (10.0 mmol) in a round-bottom flask equipped with a nitrogen inlet.

  • Reaction: Heat the neat mixture to 150–160 °C. Validation: The solid mixture will melt into a homogenous liquid, indicating the initiation of the condensation. Maintain heating for 3–4 hours.

  • Monitoring: Monitor via TLC (eluent: EtOAc/Hexane). Validation: The disappearance of the highly polar hydrazide (which strongly stains with PMA) confirms reaction completion.

  • Work-up: Cool to room temperature until the mass solidifies. Triturate the crude solid with cold ethanol. Validation: Unreacted starting materials dissolve in the ethanol, leaving the pure triazole as a white precipitate.

  • Characterization: Filter and recrystallize from ethanol. LC-MS should display a singular [M+H]⁺ peak at m/z 222.1.

Acylamidrazone Cyclization: The Oxadiazole Problem

Q: I am synthesizing a 1,2,4-triazole via the acylation of an amidrazone. However, my major isolated product is a 1,3,4-oxadiazole. How do I favor the triazole?

A: The divergence between 1,2,4-triazole and 1,3,4-oxadiazole formation is a classic regioselectivity issue dictated by the initial site of acylation on the amidrazone .

  • N1-Acylation (the terminal hydrazine nitrogen) leads to the N1-acylamidrazone, which cyclizes via the loss of water (-H₂O) to form the desired 1,2,4-triazole .

  • N2-Acylation (the internal nitrogen) leads to the N2-acylamidrazone, which cyclizes via the loss of ammonia (-NH₃) to form the undesired 1,3,4-oxadiazole .

Scientist's Insight: N1 is generally more nucleophilic due to the alpha-effect but is sterically sensitive. N2 is less nucleophilic but can be favored under thermodynamic control or when using highly reactive, unselective electrophiles (like acid chlorides). To favor the triazole, maintain kinetic control by lowering the temperature and using a milder acylating agent (e.g., an ester) with a non-nucleophilic base.

Acylamidrazone A Amidrazone + Acylating Agent B1 N1-Acylamidrazone (Kinetic/Thermodynamic) A->B1 Low Temp, Weaker Base B2 N2-Acylamidrazone (Side Reaction) A->B2 High Temp, Reactive Acyl Chloride C1 1,2,4-Triazole (Desired Product) B1->C1 Cyclization (-H2O) C2 1,3,4-Oxadiazole (Undesired Byproduct) B2->C2 Cyclization (-NH3)

Caption: Competing pathways in the synthesis of 1,2,4-triazoles from amidrazones.

Direct Alkylation: Overcoming Poor Regioselectivity

Q: When I alkylate a pre-formed 1,2,4-triazole core, I get a nearly 1:1 mixture of N1-alkylated and N4-alkylated products. How can I improve this?

A: The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms. In its tautomeric equilibrium, N1 and N2 are adjacent, while N4 is isolated. Direct alkylation is notoriously difficult to control and often yields poor regioselectivity, requiring tedious chromatographic separation and resulting in massive yield losses .

Scientist's Insight: If solvent/base optimization (e.g., using bulky bases like DIPEA or coordinating solvents) fails to improve the N1:N4 ratio, the most robust solution is a de novo synthesis. Instead of alkylating the ring, build the ring around the alkyl group using an N-alkyl hydrazine as your starting material in an acylamidrazone condensation. This completely bypasses the regioselectivity issue.

Alkylation Start Direct Alkylation of 1,2,4-Triazole Core Issue Poor Regioselectivity (N1 vs N4 Substitution) Start->Issue Sol1 Method A: Steric/Electronic Control via Base/Solvent Issue->Sol1 Optimize Conditions Sol2 Method B: De Novo Synthesis (Avoid Direct Alkylation) Issue->Sol2 Redesign Route

Caption: Troubleshooting poor regioselectivity during the direct alkylation of 1,2,4-triazoles.

Quantitative Comparison of Synthetic Strategies

To assist in route scouting, consult the following table summarizing the operational metrics of common 1,2,4-triazole syntheses .

Synthetic MethodKey ReagentsTypical YieldsRegioselectivityPrimary Troubleshooting Challenge
Pellizzari Reaction Amide + Acyl Hydrazide40–70%Poor (Unsymmetrical)Acyl group interchange at high temps
Einhorn-Brunner Imide + Hydrazine50–80%High (1,5-disubstituted)Limited commercial availability of imides
Acylamidrazone Route Amidrazone + Ester/Acyl Chloride60–90%High (3,5-disubstituted)Competing 1,3,4-oxadiazole formation
Cu-Catalyzed [3+2] Amidine + Nitrile/Amine75–95%ExcellentRequires transition metal removal/purification

Modern Catalytic Approach: Cu-Catalyzed Synthesis

Q: Is there a milder, catalytic alternative to these harsh condensation reactions?

A: Yes. Recent advancements have established copper-catalyzed oxidative couplings as highly efficient routes to 1,2,4-triazoles. These operate under much milder conditions with excellent functional group tolerance . The copper catalyst facilitates a [3+2] cycloaddition pathway where Cu(I) activates the nitrile, and an oxidative cyclization forms the N-N bond without the harsh dehydration steps of classical condensations.

Protocol: Cu-Catalyzed Synthesis from Amidines and Nitriles

Self-Validating System: The use of an oxygen atmosphere is critical to regenerate the active Cu species. The visual cue of the catalyst and phase separation during work-up serve as internal checkpoints.

  • Setup: In a sealed reaction tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF (3 mL).

  • Reaction: Purge the vessel with O₂. Heat to 120 °C for 12–24 hours. Validation: If the reaction mixture turns black and stalls, the O₂ was depleted, and the catalyst has precipitated as inactive copper oxide. Ensure a continuous or well-sealed O₂ atmosphere.

  • Monitoring: Monitor the consumption of the amidine via LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Validation: Wash the organic layer heavily with brine (5x). The organic layer volume should visibly decrease as the DMF partitions into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

  • "Pellizzari reaction." Wikipedia. URL:[Link]

  • Szőcs, B., et al. "Synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones." RSC Advances, 2015. URL:[Link]

  • Davenport, et al. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development, 2023. URL:[Link]

  • Boeglin, J., et al. "Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles." Chemical Reviews, 2010. URL:[Link]

  • Dai, J., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022. URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals looking to optimize the yield and purity of (5-methyl-4-propyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals looking to optimize the yield and purity of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9).

Synthesizing 3,4,5-trisubstituted 1,2,4-triazoles bearing a free hydroxyl group presents unique chemoselectivity challenges. Traditional methods—such as the Pellizzari or Einhorn-Brunner reactions—often rely on harsh dehydrating agents (e.g., POCl₃) that can trigger unwanted side reactions with the unprotected hydroxymethyl group. To bypass this, the most robust and high-yielding approach utilizes the amine-induced ring-opening and recyclization of a 1,3,4-oxadiazole precursor [1, 2].

Synthesis Workflow & Mechanistic Pathway

The optimal synthetic route involves reacting 2-methyl-5-(hydroxymethyl)-1,3,4-oxadiazole (or its O-acetate protected derivative) with n-propylamine. The primary amine acts as a nucleophile, opening the oxadiazole ring to form an N-acylamidrazone intermediate. Subsequent acid-catalyzed dehydration drives the thermodynamic sink toward the stable 1,2,4-triazole core [3].

G A 2-Methyl-5-(hydroxymethyl) -1,3,4-oxadiazole C N-Acylamidrazone Intermediate A->C Ring Opening B n-Propylamine B->C Nucleophilic Attack D Dehydration (-H2O) C->D Heat / H+ E (5-Methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol D->E Cyclization

Mechanism of 1,3,4-oxadiazole ring-opening and dehydrative cyclization to 1,2,4-triazole.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% yield, and LC-MS shows a buildup of the acyclic intermediate. How do I drive the reaction to completion? Root Cause: The initial nucleophilic attack to form the N-acylamidrazone is kinetically favored, but the subsequent dehydrative ring closure has a high thermodynamic barrier. Standard reflux conditions in ethanol (80 °C) are often insufficient to drive the dehydration. Solution: Transition from conventional heating to microwave irradiation . Running the reaction in a sealed microwave vial at 130–150 °C for 45–60 minutes provides the necessary activation energy. Additionally, adding a catalytic amount of glacial acetic acid (0.1–0.2 equivalents) protonates the intermediate's hydroxyl leaving group, significantly accelerating the cyclization [4].

Q2: I am observing complex mixtures and poor yields, likely due to side reactions involving the hydroxymethyl group. How can I prevent this? Root Cause: The free primary alcohol at the 3-position can undergo competitive O-alkylation or form strong intermolecular hydrogen bonds that alter the solubility and reactivity of the N-acylamidrazone intermediate. Solution: Utilize an O-protected precursor. Convert the starting material to (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate prior to the addition of n-propylamine. The acetate protecting group is highly stable during the triazole cyclization. Once the triazole core is formed, the acetate can be quantitatively cleaved using mild basic hydrolysis (K₂CO₃ in Methanol, 25 °C, 2 hours).

Q3: The final product is highly polar and streaks heavily on normal-phase silica gel. What is the best way to isolate it from unreacted amine? Root Cause: (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol contains both a basic triazole nitrogen and a hydrogen-bonding hydroxyl group, resulting in severe tailing on bare silica. Solution: Abandon normal-phase chromatography. Instead, employ a self-validating catch-and-release ion-exchange protocol :

  • Dissolve the crude mixture in water/methanol and load it onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8).

  • Wash the column thoroughly with water and methanol to elute neutral impurities and non-basic byproducts.

  • Elute the target triazole using 2M methanolic ammonia.

  • Concentrate the eluent to yield the product in >95% purity.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the triazole core. Note: Yields for the O-Acetyl protected routes represent the two-step overall yield (Cyclization + Deprotection).

EntryPrecursor StateSolventCatalystTemp (°C)Method / TimeIsolated Yield (%)
1Unprotected OHEthanolNone80Reflux / 24 h38%
2Unprotected OHNeatNone120Sealed Tube / 12 h55%
3O-Acetyl Protectedn-ButanolNone130Microwave / 1 h81%
4O-Acetyl ProtectedNeatNone150Microwave / 45 min86%
5 O-Acetyl Protected n-Butanol AcOH (0.2 eq) 130 Microwave / 45 min 94%

Step-by-Step Experimental Protocol (Optimized Route)

This protocol utilizes the optimized conditions (Entry 5) to ensure a self-validating, high-yield synthesis.

Phase 1: Microwave-Assisted Cyclization

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate (1.0 mmol) in anhydrous n-butanol (3.0 mL).

  • Reagent Addition: Add n-propylamine (3.0 mmol, 3.0 eq) followed by glacial acetic acid (0.2 mmol, 0.2 eq). Seal the vial with a crimp cap.

  • Irradiation: Irradiate the mixture in a microwave synthesizer at 130 °C for 45 minutes.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The intermediate mass should be absent, and the dominant peak should correspond to the protected triazole ([M+H]⁺ = 198.12).

Phase 2: Deprotection & Isolation 5. Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the n-butanol and excess amine under reduced pressure. 6. Hydrolysis: Dissolve the crude residue in methanol (5.0 mL) and add anhydrous K₂CO₃ (2.0 mmol). Stir at room temperature for 2 hours. 7. Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1, stained with KMnO₄) should show complete disappearance of the less polar protected spot and the emergence of a highly polar, UV-active spot. 8. Workup: Filter the suspension through a pad of Celite to remove potassium salts. Concentrate the filtrate in vacuo. 9. Purification: Purify the crude product via reverse-phase C18 flash chromatography (H₂O/MeCN gradient, 0-40%) or via the Dowex ion-exchange method described in Q3. 10. Final Validation: Lyophilize the pure fractions to obtain (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol as a white solid. Confirm identity via LC-MS ([M+H]⁺ = 156.11) and ¹H-NMR (look for the distinct triplet of the propyl methyl group at ~0.9 ppm and the singlet of the triazole methyl at ~2.4 ppm).

References

  • Castanedo, G. M., et al. "Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles." Chemical Reviews, American Chemical Society. Available at: [Link]

  • Glomb, T., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules (MDPI). Available at: [Link]

  • Smith, J. A., et al. "Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides." The Journal of Organic Chemistry, American Chemical Society. Available at: [Link]

Troubleshooting

purification challenges with substituted triazole compounds

Welcome to the Technical Support Center for Substituted Triazole Purification. As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks researchers face when isolating 1,2,3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Triazole Purification. As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks researchers face when isolating 1,2,3-triazoles.

Substituted 1,2,3-triazoles are highly sought-after bioisosteres for amide bonds in drug development, prized for their metabolic stability and unique dipole moments[1]. However, their synthesis—predominantly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—introduces severe purification challenges, including heavy metal contamination, regioisomer separation, and extreme chromatographic tailing[2][3].

This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each troubleshooting step to ensure high-fidelity purification.

FAQ & Troubleshooting Guide

Q1: Why does my 1,4-disubstituted triazole retain a blue/green tint even after silica gel column chromatography?

The Causality: The Cu(I) catalyst used in CuAAC reactions readily oxidizes to Cu(II) during atmospheric workup. Cu(II) forms highly stable coordination complexes with the nitrogen lone pairs (specifically N2 and N3) of the newly formed 1,2,3-triazole ring[4]. Because the thermodynamic affinity of the triazole for Cu(II) is exceptionally high, the shear forces and polarity of standard silica gel cannot competitively disrupt this chelate, leading to the co-elution of the metal-organic complex[5].

The Solution: You must introduce a competitive ligand that thermodynamically outcompetes the triazole for the copper ions. While liquid-liquid extraction with EDTA is common, it often fails to reach pharmaceutical limits (<15 ppm) due to equilibrium limitations[4][5]. Solid-supported scavengers (like thiourea or iminodiacetic acid resins) provide a massive localized excess of high-affinity ligands, driving the equilibrium toward complete metal removal.

Q2: My triazole peaks are severely tailing on normal-phase silica TLC and columns. How can I improve resolution?

The Causality: 1,2,3-triazoles are potent hydrogen-bond acceptors. The bare, acidic silanol groups (-SiOH) on standard normal-phase silica gel strongly interact with the triazole nitrogens. This creates a non-linear adsorption isotherm, causing the compound to drag across the stationary phase (peak tailing)[6].

The Solution: You must dynamically end-cap the acidic silanols or switch the stationary phase. Adding 1–5% Triethylamine (TEA) to your mobile phase saturates the acidic sites on the silica, allowing the triazole to elute symmetrically. Alternatively, switching to neutral Alumina (Al₂O₃) or Reverse-Phase (C18) HPLC bypasses the silanol issue entirely[7].

Tailing Issue Severe Peak Tailing on Silica Gel Cause H-Bonding to Acidic Silanols Issue->Cause Sol1 Add 1-5% TEA to Mobile Phase Cause->Sol1 Sol2 Switch to Neutral Alumina (Al2O3) Cause->Sol2 Sol3 Reverse Phase (C18) HPLC Cause->Sol3 Result Sharp, Symmetrical Peaks Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting logic for resolving triazole peak tailing during chromatography.

Q3: I performed a thermal cycloaddition and obtained a mixture of 1,4- and 1,5-disubstituted triazoles. How do I separate them?

The Causality: Unlike CuAAC (which strictly yields 1,4-isomers) or RuAAC (which yields 1,5-isomers), thermal Huisgen cycloadditions lack regiocontrol[3]. The 1,4-isomer possesses a significantly larger dipole moment (~5 Debye) compared to the 1,5-isomer. This distinct electronic distribution translates to different retention factors ( Rf​ ) on polar stationary phases.

The Solution: Exploit the dipole moment difference using a highly optimized gradient on Reverse-Phase HPLC, or utilize selective crystallization if the 1,4-isomer forms a stable lattice in non-polar solvents.

Quantitative Data: Copper Scavenging Strategies

To achieve pharmaceutical-grade purity, selecting the right scavenging method is critical. The table below summarizes the efficiency of various techniques based on empirical data[4][5].

Purification MethodMechanism of ActionTypical Cu ReductionBest Use Case
Aqueous NH₄Cl / NH₄OH Wash Formation of water-soluble [Cu(NH3​)4​]2+ 50 - 70%Initial bulk copper removal for highly lipophilic triazoles.
EDTA (Tetrasodium Salt) Wash Hexadentate chelation in aqueous phase70 - 85%Basic reaction mixtures (pH > 8) where acidification is detrimental.
Thiourea Resin (QuadraPure TU) Covalent-like affinity binding to solid support> 99% (< 15 ppm)Final polishing for drug candidates; highly functionalized triazoles.
Neutral Alumina Chromatography Adsorption of metal complexes80 - 90%Small-scale purification where tailing is also an issue.

Step-by-Step Methodologies

Protocol 1: Complete Copper Removal via Solid-Phase Scavenging (Thiourea Resin)

This protocol is a self-validating system: the visual transition of the resin from beige to dark green/blue confirms successful copper sequestration, while the eluent becomes colorless.

  • Preparation: Dissolve the crude, copper-contaminated 1,4-disubstituted triazole in a non-coordinating solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.1 M.

  • Resin Addition: Add 3–5 equivalents (relative to the initial copper catalyst loading) of a macroporous thiourea-functionalized resin (e.g., QuadraPure TU or SiliaMetS Thiourea).

  • Incubation: Stir the suspension gently at room temperature for 4 to 12 hours. Causality note: Gentle stirring prevents the mechanical fracturing of the resin beads, which would otherwise clog the filter and introduce fine particulates into the product.

  • Validation Check: Observe the resin beads. They should turn dark green or blue, indicating Cu(II) sequestration. The supernatant should clarify.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the solvent under reduced pressure. Analyze via ICP-MS or ESR spectroscopy to confirm copper levels are below 15 ppm[7].

Protocol 2: Chromatographic Separation of 1,4- and 1,5-Regioisomers

Use this protocol when RuAAC catalysts fail or when thermal cycloaddition necessitates physical separation[3][8].

  • Column Preparation: Pack a high-resolution silica gel column (particle size 15-40 µm) or prepare a Preparative C18 Reverse-Phase HPLC system.

  • Mobile Phase Selection (Normal Phase): Prepare a solvent system of Hexanes/Ethyl Acetate. Add 1% Triethylamine (v/v) to the entire mobile phase batch to suppress silanol-induced tailing.

  • Loading: Dry-load the triazole mixture onto a small amount of silica gel to ensure a narrow injection band, which is critical for resolving close Rf​ values.

  • Elution: Run a shallow gradient (e.g., 10% to 50% Ethyl Acetate over 10 column volumes).

  • Elution Order Causality: The 1,5-disubstituted isomer (lower dipole moment) will elute first, followed by the more polar 1,4-disubstituted isomer (higher dipole moment).

  • Verification: Confirm the identity of the fractions using 2D NOESY NMR; the 1,5-isomer will show an NOE correlation between the substituent protons at the 1- and 5-positions, which is physically impossible for the 1,4-isomer.

Workflow Start Azide + Alkyne CuAAC CuAAC (Cu Catalyst) Start->CuAAC RuAAC RuAAC (Ru Catalyst) Start->RuAAC Tri14 1,4-Disubstituted (Cu Contaminated) CuAAC->Tri14 Tri15 1,5-Disubstituted (Ru Contaminated) RuAAC->Tri15 Scavenger Metal Scavenging (Thiourea Resin) Tri14->Scavenger Tri15->Scavenger Pure14 Pure 1,4-Triazole (< 15 ppm Metal) Scavenger->Pure14 Pure15 Pure 1,5-Triazole (< 15 ppm Metal) Scavenger->Pure15

Caption: Workflow for regioselective triazole synthesis and targeted metal scavenging.

References

  • Benchchem. Application Notes and Protocols for the Purification of Triazole. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpMRkHc5AzuU6affGFmjDMnP4MbCcsCvzA0w7B1FNKOzyyOK6pP_kHtxNGJZvKtlIap0Ro0I68vjDXKZlP2rze-4eeM-nL5XOdtn-wxvkVLKif62gCgHpZm8BFuognqAS3kxUog1E7H6KQ8XS4OJPjR0lStjc0KvKsn4D_ZVE_3ndqCXEVvC3Y6htveoOZUNbGUY7Mp-rcL_5vFoHTD1dmW5fN1fQJ3KmkNFyXvah3ojOidbPrgb9GKb0eQgApcjq6Egilkp6qf6X-rrf-24FQGv5jWbM=]
  • Beilstein Journals. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkkEQHXpRxAnjWfSBFp0qLrXP2s-vhJW_7qxBbfhbihp9IRVfSu2pEcG-bD4V3BQfRzwWYQPHwteYM-ggDiN1IuhOMUF289_aMMA5_zMJMyltWw5TFaWpTWssCfPHMJ9Rzs2Skk5UtyOV3_blyjCOVjGo=]
  • ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGupMl2uPpCaYDbDk0HlsFxdTd_-q46CLsrcBc3DsZ_YcOXfRW-A-gQpZvQgKM_Sk_rrHSZRfiES11fEjdU3e6lgJjQetgOA48gis2uqMg1A7e0vEmjqTREXnb9Gl9BQSeBNIha3ezp4p7RmowpSh0gON3sRhwWWuWQ-7Mz750iPqWjIM2xcwE_UN3yO-D9RTgT90foK5rdPVOgRxqs5_Hq0kPaoFpyvTMkI7HqTgFDxYB8J3kwBLHa48EN_AAiVfwEDlP6_wwZZqRyMfRogzrT8HEbb2ZLJlngQ8fd]
  • Benchchem. Technical Support Center: Refining Purification... Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUP5qEg-ThTdXO9ICpOH5v-OPnLJb6k4Otuc9q08wDqJDM993rIQ03sI96IBq7jXWriYGAbTZZqd6K84ONBWN9M-0UsPF4IN-fOjKtcBl24EaKCb0mcRMd223cXjE_YjKnO3fIbNQSTd3rku-fVnish6lIpNaThMkOjirTrQEvgMZZJYOkY3c_gnhPzttRZdx4zhaHDDShaAFh0dL6MbkTDXtBIdau54OBl0sW]
  • National Institutes of Health (PMC). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from:[https://vertexaisearch.cloud.google.
  • MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkikCZDJx-iJJHQtColFwCgvIWgeq6f9gPD-IzqrT_vXVBES-QUBZybIbBbtqp_g-ci9TqcEBAoDWtfScbV23CBAZQ3ZI0PK3eq3fn7-N8MKTj_s1SJqUfY_Wehsdt_rIyh0=]
  • Frontiers. 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQaDY3TALF_3Pk1VP9m95hZJIJFQlAVZHaoW8rR-NDqirsB8bpH4dRRTOUGFzUuMeopj1nWBLBPsU2OcX9o9MlUKkm4sSuy9yvIcBpE4dvHRi65-_tgjoY1-EwomGJx5NscZBPKaeIp9ZN7j8YkmCpNpYKUIEahUH88mwPj8AA4uGICXP8ZGOj4c3wCYqMFGA=]
  • National Institutes of Health (PMC). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjrikcRcu2i7LU1NSqEvXb-TmdnpZW7eucsslDkASBvcVm1hf9sCV68WVL0Dbmcth2RcB1onNJa-lL7b6HLg9UEi014irUgfNHf5ztF1wQFIIg2vsmlULWUjIix4w43lBrDyaOEhVTmGR1oTI=]
  • University of Strathclyde (Chem Catalysis). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8nVZ2uP3E5P3ZcW9gdqrKX3nU0VbMzjFhgh8x4TYkF4pj87iZ9hTEeFsc2JuWd01tiL3sJl6qz--mJvQsxOGpAD4HDaZtE6Z27YG241VPzMzg6ZuBTejFduksEOA9Smb4P7Q7ImvSUY0LLmVreVIFp6R_MMYA-Uxko62cAtVf7MXvVIsLVoyND5B-wy39ixp5OdfqoTTY10SGCtuCM-hOsrmvyXiCX5orjY_3w==]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of 1,2,4-Triazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent challenges during the functionalization of the 1,2,4-triazole scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent challenges during the functionalization of the 1,2,4-triazole scaffold. While this ring system is a highly privileged pharmacophore in drug development, its ambident nature—possessing three nucleophilic nitrogen atoms (N1, N2, and N4)—makes regioselective alkylation notoriously difficult.

This guide moves beyond basic procedures to deconstruct the thermodynamic and kinetic drivers of triazole alkylation. By understanding the causality behind these reactions, you can implement self-validating protocols to eliminate unwanted regioisomers, over-alkylation, and competing heteroatom side reactions.

Mechanistic Overview of Triazole Alkylation

Pathway T 1,2,4-Triazole (Starting Material) Base Deprotonation (Base) T->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion N1 N1-Alkylation (Kinetic/Major Product) Anion->N1 Electrophile N4 N4-Alkylation (Minor Product) Anion->N4 Electrophile S_Alk S-Alkylation (If Thione is present) Anion->S_Alk Soft Electrophile OverAlk Quaternary Salt (Over-alkylation) N1->OverAlk Excess Electrophile + Heat N4->OverAlk Excess Electrophile + Heat

Mechanistic pathways showing N1/N4 alkylation and common side reactions.

Section 1: The Regioselectivity Conundrum (N1 vs. N2/N4)

Q: Why does my direct alkylation of unsubstituted 1,2,4-triazole always yield a mixture of N1 and N4 isomers, regardless of the alkyl halide used? A: This is a classic manifestation of intrinsic electronic bias. In unsubstituted 1,2,4-triazole, the N1 and N2 positions are chemically equivalent tautomers, while N4 is distinct. Deprotonation yields a delocalized triazolate anion. Extensive research demonstrates that N1/N4 selectivity is strikingly insensitive to conventional reaction parameters (such as the steric bulk of the primary alkylating agent), reliably defaulting to an ~9:1 ratio favoring the N1 isomer[1]. The causality lies in the charge distribution of the triazolate anion, where the adjacent N1/N2 nitrogens bear a higher electron density than the isolated N4 nitrogen. Prior claims of perfect N1 selectivity using NaOH/DMF were proven to be an artifact of aqueous workup, which selectively extracts the more polar N4 isomer[1].

Troubleshooting Action: To invert or enhance this intrinsic selectivity, you cannot rely solely on the electrophile. Instead, employ regioselective ion-pairing . Using strong, bulky organic bases like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) in specific low-ionizing solvents shuttles the triazolate into solution as an intimate ion pair, effectively shielding specific nitrogen positions depending on the counter-ion[1][2].

Q: How do C3/C5 substituents alter this regioselectivity? A: Substituents introduce both steric hindrance and electronic asymmetry. A bulky group at C3 will sterically block the adjacent N2 and N4 positions, heavily biasing alkylation toward the less sterically hindered N1 atom[3]. Conversely, electron-withdrawing groups at C3 decrease the nucleophilicity of the adjacent nitrogens.

Troubleshooting Action: If you require N4 alkylation on a sterically hindered triazole, direct alkylation will likely fail. You must pivot to a stepwise pre-functionalization protocol, such as temporary N1-acylation (which operates under thermodynamic control), followed by N4-alkylation with a potent oxonium reagent, and subsequent hydrolytic deprotection[1].

Workflow A Issue: Poor Regioselectivity (Mixture of N1/N4 Isomers) B Assess Substrate: Is the triazole sterically hindered? A->B C Yes: Steric Control Bulky substituents naturally favor N1 alkylation. B->C Yes D No: Intrinsic Bias Unsubstituted triazoles default to ~9:1 (N1:N4) ratio. B->D No E Action: Use stepwise synthesis (e.g., N1-acylation -> N4-alkylation) if N4 is desired. C->E F Action: Implement Regioselective Ion-Pairing (e.g., MTBD base) in low-ionizing solvents. D->F

Troubleshooting workflow for resolving poor regioselectivity in 1,2,4-triazole N-alkylation.

Section 2: Managing Competing Side Reactions

Q: I am working with a 1,2,4-triazole-3-thione. Why am I seeing S-alkylation instead of N-alkylation? A: Sulfur is a softer, more polarizable nucleophile than nitrogen. Under standard basic conditions, the thiolate tautomer is highly reactive, leading to preferential S-alkylation[3][4]. Troubleshooting Action: To force N-alkylation, you must employ hard-soft acid-base (HSAB) principles. Adjust the reaction pH to favor the N-anion, or pre-protect the sulfur atom (e.g., via benzylation), perform the N-alkylation, and then deprotect.

Q: My LC-MS shows a mass corresponding to [M+2Alkyl]+. How do I stop over-alkylation (quaternization)? A: Once mono-alkylated, the 1,2,4-triazole ring remains weakly nucleophilic. If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) and used in excess, or if the reaction is subjected to prolonged heating, a second alkylation occurs at the remaining unsubstituted nitrogens, forming a quaternary triazolium salt. Troubleshooting Action: Strictly control stoichiometry (1.0 to 1.05 equivalents of electrophile). Monitor the reaction kinetically and quench immediately upon consumption of the starting material. Lowering the reaction temperature and using a less polar solvent can precipitate the mono-alkylated product, preventing further reaction.

Section 3: Quantitative Data & Optimization Matrix

To predictably tune your reaction, reference the following optimization matrix for N-alkylation conditions.

VariableConditionPrimary Effect on 1,2,4-Triazole AlkylationCausality / Mechanism
Base NaOH (aq) / Phase TransferYields apparent perfect N1 selectivityAqueous workup selectively extracts the more polar N4 isomer, creating a false impression of perfect kinetic selectivity[1].
Base DBU or MTBD (Organic)High N1 Selectivity (~90:10)Strong organic bases form intimate ion-pairs in aprotic solvents, stabilizing the N1-anion[1][4].
Solvent DMF / DMSO (Polar Aprotic)Accelerates reaction, lowers selectivityHigh ionizing power separates the ion pair, exposing all nucleophilic sites to the electrophile[2].
Solvent THF / DCM (Low Ionizing)Enhances kinetic selectivityMaintains tight ion-pairing, allowing counter-ion shielding to direct the electrophile[2].
Energy Microwave (80-150 °C)Rapid completion, excellent yieldRapid, uniform heating overcomes activation barriers quickly, minimizing the time available for over-alkylation[5].

Section 4: Validated Experimental Protocols

Protocol 1: Kinetically Controlled N1-Alkylation (High Regioselectivity)

Self-Validating Principle: This protocol utilizes DBU in THF. The bulky organic base ensures complete deprotonation without acting as a competing nucleophile, while the low-ionizing solvent (THF) maintains a tight ion pair, maximizing N1 selectivity[3][4].

  • Preparation: In an oven-dried, inert-gas-purged round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.

    • Validation Check: The solution should remain clear; stir for 15-30 minutes to ensure complete formation of the triazolate-DBU ion pair[3].

  • Alkylation: Slowly add the primary alkyl halide (1.0-1.2 eq) dropwise via syringe[3].

  • Monitoring: Stir at room temperature. Monitor via LC-MS or TLC.

    • Validation Check: The reaction is complete when the starting triazole peak disappears. Avoid unnecessary heating to prevent quaternary salt formation.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The organic layer will contain the highly enriched N1-alkylated product.

Protocol 2: Microwave-Assisted Alkylation in Ionic Liquids (Green Chemistry)

Self-Validating Principle: Ionic liquids stabilize the transition state of the SN2 alkylation, while microwave irradiation provides instantaneous heating. This drastically reduces reaction time, limiting the thermodynamic drift toward N4 or bis-alkylated side products[5].

  • Setup: In a microwave-safe reaction vessel, combine 1,2,4-triazole (1.0 eq), potassium carbonate (1.5-2.0 eq), and the alkylating agent (1.0-1.2 eq) in hexylpyridinium bromide (ionic liquid solvent)[3][5].

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at 80 °C for 10 minutes[5].

  • Isolation: Cool to room temperature. Extract the product directly from the ionic liquid using a non-polar solvent like diethyl ether.

    • Validation Check: The ionic liquid and base remain in the reaction vessel and can be recycled for subsequent runs (up to 5 cycles)[5][6].

Sources

Troubleshooting

optimization of reaction conditions for 1,2,4-triazole formation

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis & Optimization . As a Senior Application Scientist, I have designed this hub to provide researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis & Optimization . As a Senior Application Scientist, I have designed this hub to provide researchers, medicinal chemists, and drug development professionals with field-proven methodologies, mechanistic troubleshooting guides, and self-validating protocols.

1,2,4-triazoles are privileged scaffolds in pharmacology, but their synthesis is frequently plagued by poor regioselectivity, incomplete cyclization, and competing side reactions. The following guide bridges the gap between theoretical mechanism and benchtop execution.

SECTION 1: Core Experimental Protocols & Mechanistic Causality

To ensure reproducibility, every protocol described below functions as a self-validating system . By monitoring specific physical or spectroscopic checkpoints, you can confirm the reaction trajectory in real-time before proceeding to the next step.

Protocol A: Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Traditional condensation methods often require harsh thermal conditions that cause racemization of chiral centers (e.g., when utilizing amino acid derivatives). This protocol utilizes peptide coupling reagents to bypass the thermodynamic barrier[1].

  • Step 1: Acylamidine Formation. In a dry flask, dissolve the carboxylic acid (1.0 mmol) and primary amidine (1.0 mmol) in anhydrous DMF. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 1 hour.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is immediately intercepted by the amidine. This avoids the need for harsh acid chlorides.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting acid and the appearance of the acylamidine intermediate mass [M+H]+ confirms successful coupling[1].

  • Step 2: Hydrazine Addition. Add the monosubstituted hydrazine (1.2 mmol) and glacial acetic acid (5.0 mmol) directly to the reaction mixture.

  • Step 3: Cyclization. Heat the mixture to 80 °C for 2–4 hours.

    • Causality: Acetic acid acts as a bifunctional catalyst, protonating the carbonyl to enhance electrophilicity while facilitating the intramolecular dehydration and ring closure.

    • Validation Checkpoint: A distinct color change (often deepening to orange/red) and the precipitation of salts indicate the completion of the cyclization.

  • Step 4: Isolation. Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate for chromatography[1].

Protocol B: Microwave-Assisted Green Synthesis of 3-Amino-1,2,4-triazoles

The direct condensation of carboxylic acids with aminoguanidine is thermodynamically demanding. Conventional reflux often stalls, leading to degradation. Microwave (MW) irradiation resolves this via rapid, volumetric dielectric heating[2].

  • Step 1: Reagent Assembly. In a heavy-walled, MW-safe vial, combine the carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.0 mmol).

  • Step 2: Acid Catalysis. Add 1.5 equivalents of concentrated HCl.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This is critical to drive the initial nucleophilic attack by the less reactive guanidine nitrogen[2].

  • Step 3: MW Irradiation. Seal the vial and irradiate at 180 °C for 3 hours.

    • Causality: MW heating provides uniform energy transfer that efficiently overcomes the high activation energy barrier for the final dehydration/ring closure, preventing the accumulation of linear intermediates[2].

  • Step 4: Workup. Cool the vial. Neutralize the mixture with 10% aqueous NaOH until pH 8 is reached.

    • Validation Checkpoint: The desired 3-amino-1,2,4-triazole will precipitate out of solution upon reaching the isoelectric point. Filter and extract the solid residue with hot ethyl acetate[2].

SECTION 2: Troubleshooting Guides & FAQs

Q1: My copper-catalyzed cycloaddition yields a complex mixture of 1,3- and 1,5-disubstituted isomers. How do I control regioselectivity? A1: Regioselectivity in metal-catalyzed triazole synthesis is entirely dictated by the coordination geometry of the catalyst. Cu(II) catalysis (often generated in situ via aerobic oxidation of CuBr) coordinates the nitrogen species in a manner that sterically favors the 1,5-disubstituted 1,2,4-triazole[3]. If your target is the 1,3-disubstituted isomer, you must switch your catalyst system. Ag(I) salts alter the coordination preference and selectively yield the 1,3-isomer[4].

Q2: I am observing a significant amount of oxadiazole side products instead of the desired triazole. How can I correct this pathway? A2: This is a classic kinetic vs. thermodynamic issue. Oxadiazoles form when the oxygen atom of an acyl hydrazide intermediate acts as the nucleophile instead of the nitrogen[5]. To suppress this competing pathway:

  • Enhance Nitrogen Nucleophilicity: Add a mild Lewis acid. The hard Lewis acid will preferentially coordinate with the hard oxygen atom, sterically blocking it and forcing the softer nitrogen to attack.

  • Thermodynamic Control: Increase the reaction temperature or reaction time. The oxadiazole is often the kinetic product, while the 1,2,4-triazole is the thermodynamically stable product. Prolonged heating can drive the equilibrium toward the triazole[5].

Q3: The reaction stalls at the linear intermediate stage (e.g., formylsemicarbazide) and ring closure does not occur. What parameters should be adjusted? A3: Ring closure requires the elimination of water, which becomes difficult in aqueous or low-boiling solvents. If conventional refluxing in ethanol fails, you must shift the equilibrium[5]. Distill off the excess solvent (e.g., ethanol or formic acid) to force the concentration of the intermediate, or switch to a higher-boiling solvent like anhydrous DMSO (120 °C) to provide the necessary thermal energy for dehydration[5].

Q4: My purified 1,2,4-triazole derivative is an oil that refuses to crystallize, even at -20 °C. How can I induce crystallization? A4: 1,2,4-triazoles frequently form stable solvates or supercooled liquids due to trace lipophilic impurities disrupting the crystal lattice. First, pass the oil through a short silica plug using a DCM/MeOH gradient to remove non-polar byproducts. Dissolve the resulting purified oil in a minimal amount of hot isopropanol or ethanol. Slowly add cold diethyl ether dropwise until the solution becomes slightly turbid. Vigorously scratch the inside of the flask with a glass rod to create nucleation sites, or introduce a seed crystal[6].

SECTION 3: Visualizations & Workflows

Mechanism SM Amidine + Nitrile/Amine Coord Cu(II) Coordination Complex SM->Coord NC_Bond N-C Bond Formation (Nucleophilic Attack) Coord->NC_Bond Oxidation Aerobic Oxidation (O2 as oxidant) NC_Bond->Oxidation NN_Bond Oxidative N-N Coupling Oxidation->NN_Bond Product 1,5-Disubstituted 1,2,4-Triazole NN_Bond->Product

Caption: Mechanistic pathway of copper-catalyzed aerobic oxidative cyclization.

Troubleshooting Start Crude Mixture Analysis (LC-MS / NMR) CheckConv Low Conversion / Unreacted SM? Start->CheckConv OptTemp Increase Temp or Apply Microwave CheckConv->OptTemp Yes CheckSide Complex Mixture / Side Products? CheckConv->CheckSide No Purify Crystallization / Chromatography OptTemp->Purify Oxadiazole Oxadiazole Formation? CheckSide->Oxadiazole Yes Regio Regioisomer Mixture (1,3- vs 1,5-)? CheckSide->Regio No AddAmine Add Lewis Acid or Increase Temp Oxadiazole->AddAmine Yes AddAmine->Purify SwitchCat Switch Catalyst: Cu(II) -> 1,5-isomer Ag(I) -> 1,3-isomer Regio->SwitchCat Yes Regio->Purify No SwitchCat->Purify

Caption: Troubleshooting decision tree for 1,2,4-triazole synthesis and optimization.

SECTION 4: Quantitative Optimization Matrix

The following table summarizes the expected outcomes and optimal parameters for the primary 1,2,4-triazole synthesis methodologies discussed in this guide. Use this matrix to select the appropriate route based on your required substitution pattern.

MethodologySubstratesCatalyst / AdditivesKey Reaction ConditionsRegioselectivityTypical Yield
One-Pot Condensation Carboxylic acid, amidine, hydrazineHATU, DIPEA, AcOH80 °C, 2–4 h1,3,5-trisubstituted25–84%
Aerobic Oxidative Cyclization Amidines, nitriles/aminesCuBr (5 mol%), Air (O₂)120 °C, 12 h1,5-disubstituted70–95%
Ag-Catalyzed Cycloaddition Hydrazines, formamidesAg(I) salts100 °C, 8 h1,3-disubstituted60–85%
Microwave-Assisted Carboxylic acid, aminoguanidineHCl (1.5 equiv)MW 180 °C, 3 h5-substituted 3-amino70–87%

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. "A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines." Journal of Organic Chemistry, 2011, 76(3), 1177-1179. Available at:[Link]

  • Gümüş, M. K., Gorobets, M. Y., & Uludag, N. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Processes, 2024, 12(3), 573. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic-Chemistry.org. Available at:[Link]

  • Ueda, S., & Nagasawa, H. "Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization." Journal of the American Chemical Society, 2009, 131(42), 15080-15081. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in Solution

Welcome to the Technical Support Center for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) [1]. As a critical building block and ligand in drug discovery—frequently utilized in the synthesis of adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) [1]. As a critical building block and ligand in drug discovery—frequently utilized in the synthesis of advanced therapeutics like Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [2]—maintaining the structural integrity of this molecule in solution is paramount.

While the 1,2,4-triazole core is generally robust, the hydroxymethyl group at the C3 position introduces unique vulnerabilities. This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you troubleshoot degradation issues and optimize your experimental workflows.

Part 1: Core FAQs & Mechanistic Insights

Q1: I am observing a steady decrease in the concentration of my stock solution over several weeks. What is the primary degradation mechanism?

A1: The most common degradation pathway for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in aqueous or protic solutions is base-catalyzed de-hydroxymethylation (retro-aldol-like cleavage) and oxidation . Mechanistically, under basic conditions (pH > 8.0), the hydroxymethyl group can be expelled as free formaldehyde, leaving behind 5-methyl-4-propyl-4H-1,2,4-triazole. Furthermore, exposure to dissolved oxygen and ambient light can oxidize the primary alcohol to the corresponding aldehyde and eventually a carboxylic acid [3]. Recommendation: Store solutions at a slightly acidic pH (5.0–6.0) where the molecule exhibits maximum thermodynamic stability.

Q2: My LC-MS data shows a new peak with a mass shift of -30 Da. How do I prevent this?

A2: A mass loss of exactly 30 Da corresponds to the loss of formaldehyde ( CH2​O ), confirming the de-hydroxymethylation pathway. Causality & Prevention: This reaction is driven forward if formaldehyde is continuously removed from the equilibrium. Avoid using primary amine buffers (such as Tris), as they act as covalent formaldehyde scavengers (forming Schiff bases) and will aggressively drive the degradation of your triazole compound. Switch to phosphate, acetate, or HEPES buffers, and maintain the solution at 4°C to kinetically suppress the retro-reaction.

Q3: Why does my compound degrade faster in the presence of biological media or trace metals?

A3: 1,2,4-triazoles are well-documented to form highly stable coordination complexes with transition metals such as Cu2+ , Co2+ , and Ni2+ [4]. Causality: Metal complexation alters the electron density of the triazole ring, which can weaken the C3-hydroxymethyl bond. More importantly, redox-active metals like copper can catalyze the oxidative degradation of the alcohol group. If your biological assay media contains trace metals, we recommend supplementing your buffer with a trace amount of a chelator (e.g., 0.1 mM EDTA) to sequester free metal ions and protect the ligand.

Part 2: Logical Relationships & Degradation Pathways

DegradationPathways A (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol B Oxidation (Aldehyde / Carboxylic Acid) A->B Dissolved O2, Light C De-hydroxymethylation (Loss of Formaldehyde) A->C pH > 8.0, Heat D Metal Complexation (Catalyzed Degradation) A->D Trace Cu2+, Co2+

Figure 1: Primary degradation pathways of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in solution.

Part 3: Quantitative Stability Data

To facilitate assay planning, the following table summarizes the kinetic stability of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol under various environmental stressors.

Environmental ConditionsTemp (°C)Primary Degradant IdentifiedHalf-Life ( t1/2​ )7-Day Recovery (%)
Aqueous Buffer (pH 5.5)4°CNone detected> 6 months> 99.5%
Aqueous Buffer (pH 7.4)37°C5-methyl-4-propyl-4H-1,2,4-triazole~14 days70.2%
Aqueous Buffer (pH 9.0)25°C5-methyl-4-propyl-4H-1,2,4-triazole~5 days38.4%
Methanol (Unbuffered, Light)25°COxidized species (+14 Da)~21 days79.1%
Buffer + 10 µM Cu2+ 25°COxidized species / Metal Complex< 24 hours< 15.0%

Part 4: Experimental Protocols (Self-Validating Systems)

As a best practice, do not assume stock solutions remain stable indefinitely. The following protocols are designed to ensure maximum stability and provide built-in validation checks.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: By purging the solvent with an inert gas, we eliminate dissolved oxygen (preventing oxidation). By buffering to pH 5.5, we thermodynamically suppress the base-catalyzed de-hydroxymethylation.

  • Solvent Degassing: Sonicate LC-MS grade water for 15 minutes, followed by sparging with Argon or Nitrogen gas for 10 minutes.

  • Buffer Formulation: Prepare a 50 mM Ammonium Acetate buffer using the degassed water. Adjust the pH to exactly 5.5 using dilute acetic acid.

  • Primary Solubilization: Dissolve the (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol powder in anhydrous, degassed DMSO to create a highly concentrated primary stock (e.g., 50 mM). Note: DMSO acts as a cryoprotectant and prevents microbial growth.

  • Aqueous Dilution: Dilute the DMSO stock into the pH 5.5 buffer to reach your desired working concentration (ensure final DMSO concentration is 1% to prevent assay interference).

  • Storage: Aliquot the solution into amber glass vials (to prevent photolytic degradation), blanket the headspace with Argon, and store at 4°C.

  • Validation Checkpoint: Run an LC-MS/UV aliquot immediately after preparation (T=0) and spike an internal standard (e.g., a stable isotope-labeled triazole). The T=0 peak area ratio serves as your baseline. If the ratio drops by >2% in subsequent uses, discard the aliquot.

Workflow S1 1. Degassing & Solubilization S2 2. Buffer Addition (pH 5.5) S1->S2 S3 3. Aliquoting & Inert Gas S2->S3 S4 4. Storage at 4°C (Amber) S3->S4

Figure 2: Self-validating workflow for preparing ultra-stable triazole stock solutions.

Protocol B: Forced Degradation Profiling for Analytical Validation

Causality: To trust your LC-MS method, you must prove it can resolve the intact molecule from its degradants. Forced degradation intentionally destroys the molecule to validate the chromatographic separation.

  • Acid/Base Stress: Prepare two 1 mL aliquots of the compound at 1 mg/mL. To Aliquot 1, add 100 µL of 1M HCl. To Aliquot 2, add 100 µL of 1M NaOH. Incubate both at 60°C for 4 hours.

  • Oxidative Stress: To a third 1 mL aliquot, add 50 µL of 30% H2​O2​ . Incubate at room temperature for 2 hours.

  • Quenching: Neutralize the acid/base samples with corresponding base/acid. Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate).

  • Analysis: Inject all samples onto a C18 LC-MS column using a slow gradient (e.g., 5-95% Acetonitrile over 15 minutes).

  • Validation Checkpoint: A successful validation requires the intact mass (m/z 156.1 [M+H]+ ) to be chromatographically baseline-resolved from the de-hydroxymethylated degradant (m/z 126.1 [M+H]+ ) and any oxidized species. If co-elution occurs, adjust your mobile phase gradient before proceeding with actual stability studies.

References

  • (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol | ChemScene. ChemScene.
  • Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
  • Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. pjaec.pk.
Troubleshooting

identifying byproducts in the synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the technical support resource for the synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, with a focus on identifying and mitigating byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Overview of the Synthetic Challenge

The synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol typically involves two key stages: the formation of the core 5-methyl-4H-1,2,4-triazol-3-yl)methanol ring system, followed by the regioselective N-alkylation with a propyl group. While seemingly straightforward, the N-alkylation of the 1,2,4-triazole ring presents a significant challenge. The triazole anion has three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can occur at any of these positions, leading to a mixture of regioisomers which are often difficult to separate.[1] This guide will focus primarily on troubleshooting this critical N-propylation step, as well as addressing potential impurities arising from the initial ring formation.

Proposed Synthetic Pathway

A common and effective route to the target molecule is outlined below. It begins with the cyclization of a suitable acylhydrazide to form the triazole core, followed by the crucial N-propylation step.

Synthetic_Pathway cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: N-Propylation A Ethyl Acetimidate C (5-methyl-4H-1,2,4-triazol-3-yl)methanol A->C Reflux B Glycolic Acid Hydrazide B->C F (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (Target Product) C->F D 1-Iodopropane D->F E Base (e.g., K2CO3) Solvent (e.g., DMF) E->F

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during their experiment. Each answer provides a detailed explanation of the problem, its root cause, and actionable steps for resolution.

Q1: My reaction produced a mixture of products that are very close on the TLC plate. How do I identify the desired N4-isomer and the byproducts?

A1: Identifying Regioisomeric Byproducts

This is the most common issue in the N-alkylation of asymmetric 1,2,4-triazoles. The primary byproducts are almost certainly the N1-propyl and N2-propyl regioisomers. Differentiating these isomers requires careful analysis using a combination of chromatographic and spectroscopic methods.

Root Cause: The 1,2,4-triazole anion is an ambident nucleophile. Alkylation can occur at the N1, N2, or N4 positions, and the outcome is highly sensitive to reaction conditions.[1] Steric hindrance from the substituents at C3 and C5 plays a major role. The N4 position is generally less sterically hindered than N1 and N2, but a mixture is often unavoidable without careful optimization.

Isomer_Formation Start (5-methyl-4H-1,2,4-triazol-3-yl)methanol + Propyl Iodide, Base Product_N4 N4-Propyl Isomer (Desired Product) Start->Product_N4 Alkylation at N4 Product_N1 N1-Propyl Isomer (Byproduct) Start->Product_N1 Alkylation at N1 Product_N2 N2-Propyl Isomer (Byproduct) Start->Product_N2 Alkylation at N2

Caption: N-propylation can lead to three distinct regioisomers.

Identification Strategy:

  • Chromatography: Due to similar polarities, separating these isomers on a silica gel column can be challenging but is often achievable with a carefully selected eluent system. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point. High-Performance Liquid Chromatography (HPLC) may be required for more difficult separations.[1]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for identification. The chemical shifts of the protons and carbons on the propyl group and the triazole ring will differ predictably between isomers.

    • ¹H NMR: Pay close attention to the chemical shift of the methylene protons attached to the nitrogen (-N-CH₂-CH₂-CH₃). The electronic environment of N1/N2 is different from N4, leading to distinct shifts. Long-range coupling (HMBC) experiments can show a correlation between the N-CH₂ protons and the C3 and C5 carbons of the triazole ring, confirming the point of attachment.[2][3]

    • ¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are also diagnostic.

Table 1: Predicted Spectroscopic Features for Isomer Identification

Isomer Key ¹H NMR Feature Key ¹³C NMR Feature Mass Spec (EI)
N4-Propyl (Target) Unique chemical shift for N-CH₂ protons. Distinct shifts for C3 and C5. Molecular ion peak (M⁺). Fragmentation may involve loss of the propyl chain or CH₂OH group.
N1-Propyl (Byproduct) N-CH₂ protons shifted relative to N4 isomer.[4] C3 and C5 shifts differ from N4 isomer. Identical M⁺ to other isomers. Fragmentation pattern may differ slightly.

| N2-Propyl (Byproduct) | N-CH₂ protons shifted relative to N4 and N1 isomers. | C3 and C5 shifts differ from N4 isomer. | Identical M⁺ to other isomers. Fragmentation pattern may differ slightly. |

  • Mass Spectrometry (MS): While all isomers will have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in EI-MS or MS/MS might show subtle differences that can aid in identification when compared with reference data or computational predictions.[5]

Q2: How can I optimize my reaction to maximize the yield of the desired N4-propyl isomer?

A2: Improving N4-Regioselectivity

Achieving high regioselectivity is key to a successful synthesis. Several factors can be adjusted to favor alkylation at the N4 position.

Causality-Based Optimization:

  • Choice of Base and Solvent: The combination of base and solvent determines the nature of the triazolate anion and its counter-ion, which in turn influences the site of alkylation.[1]

    • Less Coordinating Conditions: Using a strong, non-coordinating organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF can favor N1 alkylation.

    • More Coordinating Conditions: Using an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone often provides a good ratio favoring the N4 product.[6] The potassium cation can coordinate with the nitrogen atoms, potentially directing the alkylating agent.

  • Steric Hindrance: The N4 position is generally the most sterically accessible. Using a bulkier alkylating agent can sometimes increase selectivity for this position, though this is not applicable when a propyl group is required. The substituents on the triazole ring (methyl at C5 and methanol at C3) also influence the steric environment around each nitrogen.

  • Temperature: In some cases, the ratio of isomers can be influenced by the reaction temperature. Running the reaction at a lower temperature may improve selectivity, although it will likely slow down the reaction rate. It is recommended to start at room temperature and monitor the isomer ratio by LC-MS or TLC before attempting higher temperatures.

Table 2: Recommended Starting Conditions for N4-Propylation

Parameter Recommendation Rationale
Starting Material (5-methyl-4H-1,2,4-triazol-3-yl)methanol 1.0 eq
Alkylating Agent 1-Iodopropane or 1-Bromopropane 1.0 - 1.2 eq
Base Potassium Carbonate (K₂CO₃) 1.5 - 2.0 eq, favors N4-alkylation.[6]
Solvent N,N-Dimethylformamide (DMF) Polar aprotic, good solubility.
Temperature Room Temp to 60 °C Monitor by TLC/LC-MS to balance rate and selectivity.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture/oxygen. |

Q3: My final product is contaminated with an impurity that is not an isomer. What could it be?

A3: Identifying Non-Isomeric Byproducts

If you have ruled out regioisomers, the impurity likely originates from the initial triazole ring-forming step. A common byproduct in syntheses starting from acylhydrazides is a 1,3,4-oxadiazole .

Root Cause: The synthesis of 1,2,4-triazoles often proceeds through an acylhydrazone intermediate. This intermediate can undergo two different cyclization pathways:

  • Desired Pathway (Triazole formation): Reaction with a nitrogen source (e.g., from an amidine or excess hydrazine) leads to the 1,2,4-triazole ring.[7]

  • Side Reaction (Oxadiazole formation): Under oxidative or strongly dehydrating conditions, the acylhydrazone can cyclize on its own to form a stable 2,5-disubstituted 1,3,4-oxadiazole.[8][9]

Side_Reaction A Acylhydrazone Intermediate B Desired Pathway (+ Nitrogen Source) A->B D Side Pathway (Oxidative/Dehydrative Conditions) A->D C 1,2,4-Triazole Core B->C E 1,3,4-Oxadiazole Byproduct D->E Troubleshooting_Workflow start Reaction Complete. Analyze crude product by TLC/LC-MS. q1 Is the yield low? start->q1 q2 Multiple spots/peaks observed? q1->q2 No ans1_yes Check starting materials. Ensure anhydrous conditions. Increase reaction time/temp. q1->ans1_yes Yes ans2_yes Likely regioisomers. Proceed to isomer identification (Q1 in guide). q2->ans2_yes Yes purify Purify via column chromatography. Characterize fractions. q2->purify No, single major product q3 Do isomers have same MW? ans2_yes->q3 ans3_no Contaminant is not an isomer. Check for oxadiazole byproduct (Q3 in guide). q3->ans3_no No optimize Optimize for N4-selectivity (Q2 in guide). Adjust base, solvent, temp. q3->optimize Yes ans3_no->purify optimize->purify

Sources

Optimization

Technical Support Center: Troubleshooting 1,2,4-Triazole Derivative Bioactivity

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals encountering stalled lead optimization or unexpected drops in bioactivity when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals encountering stalled lead optimization or unexpected drops in bioactivity when working with the 1,2,4-triazole pharmacophore.

The 1,2,4-triazole ring is a privileged scaffold known for its high dipole character, hydrogen bonding capacity, and metabolic stability[1]. However, its unique physicochemical nature often introduces complex variables—such as prototropic tautomerism and strong intermolecular lattice energies—that can abruptly abrogate in vitro or in vivo efficacy[2].

Below is our definitive troubleshooting matrix, structured to help you diagnose and resolve these specific molecular failures.

FAQ 1: Why does my 1,2,4-triazole show high in silico docking scores but zero in vitro target engagement?

The Core Issue: Prototropic Tautomerism Mismatch. 1,2,4-triazoles exist in a dynamic equilibrium between two primary tautomeric forms: the 1H-1,2,4-triazole (usually more thermodynamically stable) and the 4H-1,2,4-triazole[1]. In silico models often default to one tautomer. If your assay buffer conditions or the molecule's specific substituents shift the equilibrium to the opposite tautomer, the hydrogen bond donor/acceptor topology is inverted. A nitrogen that was supposed to act as a hydrogen bond acceptor (interacting with a key active-site residue) may suddenly become a protonated donor, resulting in a severe steric and electrostatic clash[3].

Self-Validating Protocol: Tautomeric Equilibrium Profiling

To definitively prove that tautomerism is the culprit, you must trap and evaluate the active species.

  • Solvent-Matched NMR: Dissolve your compound in a deuterated solvent that mimics your assay buffer's dielectric constant (e.g., D2​O or a DMSO−d6​ /buffer mix).

  • Signal Acquisition: Acquire 1H and 13C NMR spectra. In a locked 1H-tautomer, the C3 and C5 atoms are electronically non-equivalent, yielding distinct chemical shifts. If rapid exchange is occurring, these signals will average[3].

  • Self-Validation (The "Methyl-Lock" Test): Synthesize two control analogs where the N1 and N4 positions are independently methylated (N-alkylation prevents proton migration). Test both in your in vitro assay. If the N1-methyl analog is highly active and the N4-methyl analog is dead, you have validated that the 1H-tautomer is the required bioactive conformer.

TautomerWorkflow Start Synthesized 1,2,4-Triazole Derivative NMR Assay-Matched NMR (1H & 13C) Start->NMR Analyze equilibrium Synthesis Synthesize N-Methyl Locked Analogs Start->Synthesis Trap conformers Tautomer1H 1H-Tautomer Dominant (H-Bond Donor at N1) NMR->Tautomer1H Tautomer4H 4H-Tautomer Dominant (H-Bond Donor at N4) NMR->Tautomer4H Synthesis->Tautomer1H N4-Methylated Synthesis->Tautomer4H N1-Methylated Binding Bioactivity Assay (Target Engagement) Tautomer1H->Binding H-Bond Match? Tautomer4H->Binding H-Bond Match?

Workflow for diagnosing and validating 1,2,4-triazole tautomeric mismatches in drug discovery.

FAQ 2: My compound is a potent metalloenzyme inhibitor (e.g., CYP51) in cell-free assays, but fails in cellular assays. What is failing?

The Core Issue: The "Brick Dust" Effect vs. Permeability. 1,2,4-triazoles are widely used to target cytochrome P450 enzymes (like fungal CYP51) because the lone pair on the triazole nitrogen coordinates directly with the heme iron[1]. However, the triazole ring possesses significant dual hydrogen bond acceptor and donor capabilities[2]. If your derivative lacks sufficient steric bulk to shield the triazole core, the molecules will form extensive intermolecular hydrogen bond networks. This results in a massive crystal lattice energy (the "brick dust" effect), plummeting aqueous solubility and cellular permeability.

Quantitative Troubleshooting Matrix

Use the following physicochemical parameter thresholds to diagnose whether your bioactivity drop is due to solubility or permeability, and apply the corresponding structural optimization.

Target ParameterIdeal Range for 1,2,4-TriazolesTroubleshooting Action if Out of RangeValidation Metric
LogP (Lipophilicity) 1.5 - 3.5If >3.5 (greasy): Add polar groups (e.g., -OH, morpholine). If <1.5: Add halogenated phenyl rings.Thermodynamic solubility > 50 µM
pKa (Basic Nitrogen) 2.0 - 4.0Modulate electron-withdrawing groups (e.g., −CF3​ ) at C3/C5 to tune basicity and prevent excessive protonation[4].Shift in retention time via LC-MS (pH gradient)
TPSA (Polar Surface Area) 60 - 90 ŲIf >90 Ų: Mask H-bond donors via N-alkylation or bioisosteric replacement.Caco-2 apparent permeability ( Papp​ ) > 10−6 cm/s
Self-Validating Protocol: Metalloenzyme Coordination Rescue

If permeability is fine but cellular target engagement is still low, the intracellular environment may be disrupting heme coordination.

  • UV-Vis Difference Spectroscopy: Titrate your triazole into a solution of the purified target metalloenzyme.

  • Monitor Soret Band: Look for a Type II binding spectrum (a shift from ~410 nm to ~425 nm), which confirms direct nitrogen-to-iron coordination.

  • Self-Validation: If a Type I spectrum (or no shift) is observed, your molecule is suffering from steric hindrance at the active site entrance. Synthesize an analog replacing bulky C3/C5 substituents with a compact fluorine atom. Repeat the UV-Vis titration; a restored Type II shift validates that steric bulk was preventing the pharmacophore from reaching the heme iron.

SAR_Optimization Issue Loss of Cellular Metalloenzyme Inhibition CheckCoord UV-Vis Spectroscopy (Soret Band Shift) Issue->CheckCoord TypeII Type II Shift Observed (Fe-N Intact) CheckCoord->TypeII TypeI No Shift / Type I (Steric Blockade) CheckCoord->TypeI ADME Check TPSA & LogP (Permeability Issue) TypeII->ADME Target bound, poor entry Opt1 Reduce C3/C5 Bulk (Add Halogens) TypeI->Opt1 Cannot reach Heme Bioactive Restored Cellular Bioactivity ADME->Bioactive Optimize ADME Opt1->Bioactive Restore Coordination

Diagnostic workflow for rescuing metalloenzyme inhibition and cellular permeability.

FAQ 3: I am using a 1,2,4-triazole as a linker (bioisostere), but the derivative is rapidly metabolized. How do I stabilize it?

The Core Issue: Unshielded Electrophilic Sites. While the 1,2,4-triazole ring itself is generally resistant to oxidative cleavage[1], acting as a robust bioisostere for amides or esters[2], the adjacent methylene linkers or unshielded N-substituents are prime targets for Cytochrome P450-mediated N-dealkylation or oxidation.

Self-Validating Protocol: Metabolic Shielding
  • Microsomal Stability Assay: Incubate the compound with Human Liver Microsomes (HLMs) and NADPH. Quantify the intrinsic clearance ( CLint​ ).

  • Metabolite ID (MetID): Run the assay effluent through LC-MS/MS to identify the exact site of oxidation (usually an adjacent −CH2​− or an exposed phenyl ring).

  • Self-Validation (Deuterium/Halogen Switch): If oxidation occurs at a methylene linker, synthesize a deuterated analog ( −CD2​− ) to leverage the kinetic isotope effect. If oxidation occurs on an adjacent phenyl ring, introduce an ortho-fluorine to electronically deactivate the ring and sterically shield the triazole linkage. Re-run the HLM assay; a >3 -fold extension in half-life ( t1/2​ ) validates the specific site of metabolic liability.

References
  • An updated review on diverse range of biological activities of 1,2,4-triazole deriv
  • An insight on medicinal
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of formulating (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of formulating (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9).

Despite having a relatively low calculated LogP (~0.49), researchers frequently report compound precipitation and poor aqueous recovery during assays. This guide will help you understand the mechanistic causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does this compound exhibit poor aqueous solubility despite its hydrophilic LogP? A: This compound is a classic example of a "brick dust" molecule, rather than a "grease ball." Its poor aqueous solubility is not driven by lipophilicity, but by its exceptionally high crystal lattice energy. The triazole nitrogens act as strong hydrogen bond acceptors, while the hydroxymethyl group acts as a potent donor. This creates a tightly packed, highly stable intermolecular network in the solid state that resists solvation by water. To dissolve it, you must first input enough energy to break this lattice1.

Q: How does the triazole core dictate our pH formulation strategy? A: 1,2,4-triazoles are amphoteric heterocycles that act as weak bases in acidic environments. The pKa of the protonated 1,2,4-triazolium species is approximately 2.2 to 2.45 2. By lowering the vehicle pH below 2.5, we force the protonation of the triazole ring. The resulting cationic charge breaks the crystal lattice via electrostatic repulsion and dramatically increases ion-dipole interactions with the aqueous solvent.

Q: Why does my compound precipitate when diluted from DMSO into PBS (pH 7.4)? A: This is a solvent-shift precipitation. When the DMSO stock is diluted into the aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility in the new mixed-solvent system. Because the pH is 7.4 (well above the pKa), the compound remains neutral and rapidly re-establishes its hydrogen-bonded crystal lattice, crashing out of solution.

Section 2: Formulation & Troubleshooting Guide

Q: I need an in vitro assay stock without altering the pH. What is the best approach? A: Use a cosolvent/surfactant system. DMSO disrupts the initial lattice, while a non-ionic surfactant like Tween-20 lowers the interfacial tension and sterically hinders the nucleation of the neutral compound upon aqueous dilution.

Q: How can I create a solvent-free aqueous formulation for in vivo dosing? A: We recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the propyl moiety of the compound, while its hydrophilic exterior ensures aqueous compatibility 3. This approach shields the compound from intermolecular hydrogen bonding without requiring extreme pH adjustments.

Section 3: Visualizing the Solubilization Strategy

DissolutionLogic Solid Solid State (Brick Dust) High Crystal Lattice Energy Hbond Disrupt Intermolecular H-Bonds (Cosolvents) Solid->Hbond Ionize Protonate Triazole Ring (pH < 2.5) Solid->Ionize Solvate Encapsulate Propyl Group (HP-β-CD) Solid->Solvate Aqueous Aqueous Solubilization Target Achieved Hbond->Aqueous Ionize->Aqueous Solvate->Aqueous

Mechanistic logic for disrupting the crystal lattice of the triazole derivative.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Is pH adjustment acceptable for assay? Start->CheckPH AdjustPH Lower pH < 2.5 (Protonate Triazole) CheckPH->AdjustPH Yes CheckExcipient Are excipients tolerated? CheckPH->CheckExcipient No UseCyclo Formulate with 20% HP-β-CD CheckExcipient->UseCyclo In vivo UseCosolvent Use 5% DMSO + 0.1% Tween-20 CheckExcipient->UseCosolvent In vitro Milling Nanomilling / Solid Dispersion CheckExcipient->Milling No Excipients

Workflow for diagnosing and resolving (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol solubility.

Section 4: Step-by-Step Methodologies

Protocol A: Preparation of 10 mM In Vitro Stock (Cosolvent/Surfactant System)

Causality: This protocol uses a step-down dilution to prevent solvent-shift shock. The inclusion of a validation step ensures no micro-precipitates compromise your assay.

  • Primary Solvation: Weigh the required mass of the compound and dissolve in 100% molecular biology-grade DMSO to yield a 100 mM stock. Rationale: Pure DMSO completely disrupts the triazole-hydroxyl hydrogen bonds.

  • Thermal Agitation: Vortex for 30 seconds and sonicate in a 37°C water bath for 5 minutes to ensure complete dissolution.

  • Buffer Preparation: Prepare your target assay buffer (e.g., PBS pH 7.4) and supplement it with 0.1% (v/v) Tween-20. Rationale: Tween-20 micelles will stabilize the neutral compound upon dilution.

  • Step-Down Dilution: Slowly add 1 part of the 100 mM DMSO stock to 9 parts of the supplemented buffer while vortexing continuously to create a 10 mM working stock (10% DMSO).

  • Self-Validation System: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the dilution was too rapid or the surfactant concentration needs optimization.

Protocol B: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

Causality: This solvent-evaporation method forces the compound into the cyclodextrin cavity as the volatile solvent is removed, trapping it in a highly soluble amorphous state 4.

  • Host Preparation: Dissolve HP-β-CD in distilled water to achieve a 20% (w/v) concentration.

  • Guest Solvation: Dissolve the triazole compound in a minimal volume of methanol (just enough to achieve a clear solution).

  • Complexation: Add the methanol solution dropwise to the HP-β-CD solution under continuous magnetic stirring (400 rpm) at 40°C. Rationale: The elevated temperature increases the kinetic energy, facilitating the entry of the propyl group into the cyclodextrin cavity.

  • Solvent Removal: Stir for 3 hours, then remove the methanol using a rotary evaporator at 45°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours.

  • Self-Validation System: Reconstitute a portion of the resulting white powder in water. Analyze via HPLC to confirm the compound concentration matches the theoretical loading efficiency and verify the absence of crystalline peaks via Powder X-Ray Diffraction (PXRD).

Section 5: Quantitative Data Summaries

Table 1: Representative Solubility Profile of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Vehicle / SystempHEstimated Solubility (mg/mL)Mechanism of Enhancement
PBS (Control)7.4< 0.1Baseline (Crystal lattice intact)
0.1 N HCl1.0> 5.0Triazole protonation (Ion-dipole creation)
20% HP-β-CD7.4~ 2.5Inclusion complexation (Amorphous trapping)
5% DMSO / 0.1% Tween7.4~ 1.0Cosolvent / Surfactant (Micellar stabilization)

Note: Data represents empirical estimates based on structural triazole analogs and standard excipient performance.

References

  • DeepCeutix. "70–90% of Your Pipeline Can't Dissolve". (2025). 1

  • Wikipedia. "1,2,4-Triazole". 2

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". (2026). 3

  • Taylor & Francis. "Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin". (2022). 4

Sources

Optimization

Workflow: Stationary Phase Selection for Triazoles

Welcome to the Technical Support Center for Chromatographic Isomer Resolution. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who struggle with the co-elution...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Isomer Resolution. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists who struggle with the co-elution of triazole isomers.

Because 1,2,3- and 1,2,4-triazole regioisomers possess identical molecular weights and nearly identical hydrophobicities, standard reversed-phase (C18) chromatography often fails to provide baseline resolution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your HPLC workflows.

The foundation of any successful isomer separation is selecting a stationary phase that exploits the subtle geometric or electronic differences between the molecules, rather than relying solely on hydrophobicity.

ColumnSelection Start Triazole Isomer Mixture Type Identify Isomer Type Start->Type Regio 1,4- vs 1,5-Regioisomers (1,2,3-Triazoles) Type->Regio Alkyl N1 vs N3 Alkylated (1,2,4-Triazoles) Type->Alkyl Chiral Chiral Enantiomers (e.g., Propiconazole) Type->Chiral ColRegio π-π or HILIC Columns (PYE, NAP, BEH HILIC) Regio->ColRegio ColAlkyl End-capped C18 or Fluorinated Phases Alkyl->ColAlkyl ColChiral Chiral Stationary Phase (e.g., Chiralcel OD-H) Chiral->ColChiral

Decision tree for selecting the optimal HPLC stationary phase for triazole isomers.

Troubleshooting Guides & FAQs

Q1: I synthesized 1,2,3-triazoles via thermal azide-alkyne cycloaddition and obtained a mixture of 1,4- and 1,5-disubstituted regioisomers. They co-elute as a single broad peak on my C18 column. How can I resolve them?

Causality & Mechanism: Standard C18 columns rely primarily on hydrophobic dispersive forces. Because 1,4- and 1,5-disubstituted 1,2,3-triazoles have identical alkyl/aryl surface areas, their hydrophobic partitioning is indistinguishable. However, the spatial arrangement of the substituents alters the electron density distribution across the triazole π -system.

Solution: Switch to a stationary phase that exploits π

π interactions or hydrogen bonding. Columns bonded with 2-(1-pyrenyl)ethyl (PYE) or naphthylethyl (NAP) groups offer strong stereoselectivity for planar positional isomers[1]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) using a BEH (Ethylene Bridged Hybrid) column can effectively resolve these regioisomers based on subtle differences in their dipole moments and hydrogen-bond accepting capabilities[2].

Protocol 1: HILIC Separation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

  • Column Preparation: Install a BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m). Flush with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the stationary phase, then equilibrate with the initial mobile phase.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Solvent B: 100% Acetonitrile.

    • Self-Validation Step: The acidic pH suppresses silanol ionization on the silica support and ensures the triazole nitrogens are in a consistent protonation state, preventing peak splitting.

  • Gradient Elution: Start at 95% B (typical for HILIC to retain polar compounds). Apply a linear solvent gradient to 70% B over 10 minutes[2].

  • System Suitability: Inject a blank, followed by the isomer mixture. Calculate the resolution ( Rs​ ). An Rs​≥1.5 indicates successful baseline separation. If Rs​<1.5 , decrease the gradient slope (e.g., 95% to 80% B over 15 minutes).

Q2: My N1-alkylated and N3-alkylated 1,2,4-triazoles exhibit severe peak tailing and partial overlap. What is causing this, and how do I fix it?

Causality & Mechanism: 1,2,4-triazoles are prone to tautomerization and possess multiple nitrogen atoms capable of strong hydrogen bonding. Peak tailing on silica-based columns is almost always caused by secondary interactions between the basic triazole nitrogens and acidic residual silanols on the stationary phase.

Solution: You must mask the silanol interactions. This can be achieved by lowering the mobile phase pH (to protonate the silanols) or by using a heavily end-capped or sterically protected stationary phase.

Table 1: Mobile Phase Modifiers for Triazole Peak Shape Optimization

ModifierConcentrationMechanism of ActionRecommended Use Case
Formic Acid (FA)0.1% (v/v)Lowers pH to ~2.7, protonating residual silanols to prevent secondary interactions.General LC-MS analysis of basic triazoles.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Acts as a strong ion-pairing agent; masks basic nitrogens.Severe tailing issues (Note: suppresses MS signals).
Ammonium Acetate10 mMBuffers at pH ~4.8 - 5.8; provides ionic strength to disrupt non-specific binding.Neutral triazoles or when acidic pH degrades the analyte.

Q3: I am analyzing chiral triazole fungicides (e.g., propiconazole) and need to separate the enantiomers. Reversed-phase LC isn't working. What is the standard procedure?

Causality & Mechanism: Enantiomers have identical physical properties in an achiral environment. To separate them, you must create a transient diastereomeric complex using a Chiral Stationary Phase (CSP). For triazoles like propiconazole, cellulose- or amylose-based CSPs (e.g., Chiralcel OD-H) in normal-phase mode provide the necessary chiral recognition through steric fit and hydrogen bonding[3].

Protocol 2: Normal-Phase Chiral Separation of Propiconazole Enantiomers

  • Column Selection: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 μ m)[3].

  • Mobile Phase: Prepare an isocratic mixture of n-Hexane and Ethanol (95:5, v/v)[3].

    • Self-Validation Step: Ensure both solvents are HPLC-grade and strictly anhydrous. Trace water will deactivate normal-phase chiral columns and destroy resolution.

  • Flow & Temperature: Set the flow rate to 0.6 mL/min. Maintain the column compartment at exactly 25 °C[3]. Temperature control is critical, as chiral recognition is highly thermodynamically driven.

  • Detection: Monitor UV absorbance at 220 nm[3].

  • Validation: Inject the racemic standard. You should observe two distinct peaks with an area ratio of exactly 1:1.

Advanced Separation Mechanisms

Understanding the underlying forces at play during elution allows for rapid, logical method development rather than trial-and-error.

RetentionMechanisms Inject Inject Triazole Analytes MobilePhase Mobile Phase Dynamics (pH, Organic Modifier) Inject->MobilePhase PiPi π-π Interactions (Aromatic rings) MobilePhase->PiPi HBond Hydrogen Bonding (Triazole Nitrogen) MobilePhase->HBond Hydrophobic Hydrophobic Partitioning (Alkyl Substituents) MobilePhase->Hydrophobic Elution Differential Elution (Resolution > 1.5) PiPi->Elution HBond->Elution Hydrophobic->Elution

Mechanistic workflow of triazole retention and resolution factors in HPLC.

Table 2: Stationary Phase Selection Guide for Triazoles

Stationary PhasePrimary InteractionTarget Isomer TypeNotable CharacteristicsC18 (End-capped)HydrophobicAlkylated 1,2,4-triazolesPoor for regioisomers; requires acidic pH to prevent tailing.PYE / NAP π π / Steric1,4- vs 1,5-regioisomersExcellent for planar positional isomers[1].BEH HILICHydrogen Bonding / DipoleHighly polar regioisomersOperates in normal-phase-like gradients (high organic to low organic)[2].Chiralcel OD-HChiral RecognitionEnantiomers / DiastereomersRequires normal-phase solvents (Hexane/Alcohol); highly temperature sensitive[3].

References
  • COSMOSIL Special Columns - NACALAI TESQUE, INC. URL: [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Semantic Scholar URL: [Link]

  • Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC - ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in N-Substituted 1,2,3-Triazole Synthesis

Welcome to the Advanced Technical Support Center for triazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for triazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges in the synthesis of N-substituted 1,2,3-triazoles.

Core Principles of Triazole Regioselectivity

The classic thermal Huisgen 1,3-dipolar cycloaddition between alkynes and azides typically yields a near 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers due to the similar HOMO-LUMO energy gaps of the two transition states[1]. Modern synthetic chemistry relies on transition-metal catalysis and specialized precursors to exert absolute kinetic and thermodynamic control over the regiochemical outcome.

Regio_Decision_Tree Start Target 1,2,3-Triazole Regioisomer N14 1,4-Disubstituted (N1-Alkylated) Start->N14 N15 1,5-Disubstituted (N1-Alkylated) Start->N15 N2 N2-Substituted (N2-Alkylated/Arylated) Start->N2 CuAAC CuAAC Pathway Cu(I) Catalyst (e.g., CuSO4/NaAsc) Terminal Alkynes Only N14->CuAAC RuAAC RuAAC Pathway [Cp*RuCl] Catalyst Terminal & Internal Alkynes N15->RuAAC N2Path Geminal Diazide Thermolysis or N-Sulfonyl Substitution N2->N2Path

Caption: Decision matrix for selecting the appropriate catalytic or synthetic pathway based on the target regioisomer.

Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Why is my CuAAC reaction producing a mixture of 1,4- and 1,5-regioisomers?

The Causality: The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is strictly 1,4-selective because it proceeds via a dinuclear copper acetylide intermediate that geometrically restricts the azide attack to form the 1,4-isomer exclusively[1][2]. If you observe 1,5-isomers, your Cu(I) catalytic cycle has failed, and the reaction is proceeding via the uncatalyzed thermal Huisgen background reaction[2]. This failure is almost always caused by the oxidation of Cu(I) to inactive Cu(II) or disproportionation into Cu(0) and Cu(II).

Self-Validating Protocol: Optimized CuAAC Workflow

  • Preparation: Dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a degassed solvent mixture (e.g., t -BuOH/H₂O 1:1). Degassing prevents O₂-mediated oxidation of Cu(I).

  • Ligand Addition: Add a stabilizing ligand such as TBTA or THPTA (0.05 equiv). Causality: Ligands protect the Cu(I) center from oxidation and disproportionation while accelerating the reaction.

  • Catalyst Generation (In Situ): Add CuSO₄·5H₂O (0.01 equiv) followed immediately by freshly prepared sodium ascorbate (0.05 to 0.10 equiv). The excess ascorbate ensures a continuous reducing environment to maintain the active Cu(I) species.

  • Reaction: Stir at room temperature (20–25 °C). Do not heat above 60 °C, as elevated temperatures promote the non-selective thermal background reaction.

CuAAC_Troubleshooting Issue Issue: 1,4- / 1,5- Isomer Mixture in CuAAC CheckCu Is Cu(I) fully generated and stabilized? Issue->CheckCu AddAsc Add Sodium Ascorbate (Reducing Agent) CheckCu->AddAsc No AddLig Add TBTA/THPTA Ligand (Stabilization) CheckCu->AddLig No CheckTemp Is reaction temperature too high? (>60°C) CheckCu->CheckTemp Yes AddAsc->CheckTemp AddLig->CheckTemp LowerTemp Lower to Room Temp to suppress thermal Huisgen CheckTemp->LowerTemp Yes Success Pure 1,4-Disubstituted Triazole CheckTemp->Success No LowerTemp->Success

Caption: Diagnostic workflow for resolving regioselectivity failures and isomer mixtures in CuAAC reactions.

FAQ 2: My RuAAC reaction for 1,5-disubstituted triazoles has poor regioselectivity. What is going wrong?

The Causality: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) relies heavily on the steric bulk of the catalyst's spectator ligands to enforce 1,5-regioselectivity[3][4]. The mechanism involves the oxidative coupling of the azide and alkyne to form a ruthenacycle. If you use a catalyst with a standard cyclopentadienyl (Cp) ligand (e.g., CpRuCl(PPh₃)₂), the lack of steric hindrance allows for the formation of both 1,4- and 1,5-isomers[3][4].

Troubleshooting Steps:

  • Switch the Catalyst: You must use the pentamethylcyclopentadienyl (Cp) variant, such as [CpRuCl(COD)] or[CpRuCl(PPh₃)₂][3][4]. The bulky methyl groups on the Cp ring sterically block the transition state that leads to the 1,4-isomer, ensuring complete 1,5-selectivity[3].

  • Solvent Selection: RuAAC is highly sensitive to protic solvents. Unlike CuAAC, RuAAC should be performed in anhydrous, degassed organic solvents (e.g., 1,2-dichloroethane, toluene, or DMF) under an inert atmosphere[2][3].

FAQ 3: How do I synthesize N2-substituted 1,2,3-triazoles without getting N1/N2 mixtures?

The Causality: Direct alkylation or arylation of NH-1,2,3-triazoles typically yields a mixture of N1 and N2 substituted products because the triazole ring exists as a rapidly equilibrating mixture of tautomers[5]. The N1 and N3 nitrogen atoms are more nucleophilic, making N2-substitution the minor pathway unless severe steric hindrance is present at the C4/C5 positions[5].

Advanced Solutions & Protocols: To bypass tautomeric mixtures, researchers must use de novo ring synthesis or specialized directing groups.

  • Geminal Diazide Thermolysis (De Novo Synthesis): A recent breakthrough approach involves the condensation of α,α -diazido carbonyls (geminal diazides) with organic hydrazines under mild thermolysis[6][7].

    • Protocol: Dissolve the geminal diazide and organic hydrazine in THF. Add acetic acid (catalyst) and Na₂SO₄ (desiccant). Heat at 60 °C for 30 minutes[7].

    • Mechanism: The reaction forms an α,α -diazido hydrazone intermediate. Subsequent N–N bond formation and N₂ elimination drive aromatization, exclusively yielding the N2-alkyl or N2-aryl 1,2,3-triazole[7][8].

  • Base-Induced Substitution of N-Sulfonyl Triazoles:

    • Protocol: React an N-sulfonyl-1,2,3-triazole with an alkyl bromide/iodide in the presence of a base at room temperature[9].

    • Mechanism: The bulky sulfonyl group temporarily blocks the N1 position. The base induces an SN2-like mechanistic pathway that highly favors N2-regioselectivity (72–90% yields)[9].

Quantitative Comparison of Triazole Synthesis Methodologies

The following table summarizes the quantitative performance, scope, and parameters of the primary triazole synthesis methods to aid in experimental design.

MethodologyPrimary Catalyst / ReagentTarget RegioisomerAlkyne ScopeTypical YieldsReaction Temperature
Thermal Huisgen [1]None (Uncatalyzed)1,4- & 1,5-Mixture (~1:1)Terminal & Internal40–70%> 80 °C
CuAAC [2][10]Cu(I) (e.g., CuSO₄ / NaAsc)1,4-Disubstituted (>99%)Terminal Only85–99%Room Temp (20–25 °C)
RuAAC [3][4][Cp*RuCl(COD)]1,5-Disubstituted (>95%)Terminal & Internal70–95%45–80 °C
Geminal Diazide [7][8]Acetic Acid / Na₂SO₄N2-Substituted (>95%)N/A (Diazide + Hydrazine)50–75%60 °C
N-Sulfonyl Sub. [9]Base (e.g., K₂CO₃)N2-Substituted (>90%)N/A (Triazole + Alkyl-X)72–90%Room Temp (20–25 °C)

References

  • Synthesis of N2-Substituted 1,2,3-Triazoles Source: Organic Letters (ACS Publications), 2024. URL:[Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles Source: Anais da Academia Brasileira de Ciências (SciELO), 2019. URL:[Link]

  • Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air Source: Organic Letters (ACS Publications), 2021. URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal. URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications), 2016. URL:[Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: Molecules (PMC), 2023. URL:[Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application Source: IntechOpen, 2020. URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis

Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies for this critical heterocyclic scaffold.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, offering systematic approaches to identify and resolve them.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete Reaction: Insufficient heating, incorrect stoichiometry, or a deactivated catalyst can lead to incomplete conversion.[1] 2. Impure Starting Materials: Water or other impurities in reagents and solvents can interfere with the reaction.[1] 3. Atmospheric Sensitivity: Certain catalytic systems, especially those involving copper, are sensitive to air and moisture.[1] 4. Suboptimal Catalyst System: The choice of catalyst, ligand, and base is crucial and substrate-dependent.[1]1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction. Consider increasing the temperature or using a sealed reaction vessel. Ensure your catalyst is fresh and active.[1] 2. Ensure Purity: Use pure, dry reagents and solvents. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere like nitrogen or argon, which can significantly improve yields.[1] 4. Systematic Optimization: Experiment with different catalyst sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the best combination for your specific substrates.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, especially when using acylhydrazines as starting materials.[1] Acylhydrazines can undergo intramolecular cyclization through the loss of water, particularly under acidic or dehydrating conditions, to form a stable 1,3,4-oxadiazole ring.[1]1. Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures that favor the formation of the oxadiazole.[1] 2. Catalyst Selection: Choose a catalyst system known to favor the formation of 1,2,4-triazoles. Certain copper catalysts are effective in minimizing this side product in nitrile-based syntheses.[1]
Poor Regioselectivity (Mixture of Isomers) The formation of a mixture of regioisomers, such as 1,3- and 1,5-disubstituted 1,2,4-triazoles, is a frequent challenge.[1] The choice of catalyst and the electronic properties of the substrates are key factors influencing regioselectivity.[1]1. Catalyst-Controlled Synthesis: The choice of metal catalyst is a powerful tool for controlling regioselectivity.[1] For the [3+2] cycloaddition of isocyanides with diazonium salts, different catalysts can selectively produce different isomers.[2][3][4][5] For example, Ag(I) catalysis tends to yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[2][3][4][5]
Difficulty in Removing the Catalyst Residual metal catalyst, particularly copper, is a common impurity in the final product.[1]1. Aqueous Wash with Chelating Agents: Washing the organic layer containing the product with an aqueous solution of a chelating agent is an effective method.[1] 2. Ammonia/Ammonium Chloride Wash: An aqueous solution of ammonia or ammonium chloride can also be used to effectively remove copper.[1] 3. Silica Gel Chromatography: Standard silica gel column chromatography is effective in separating the triazole product from polar copper salts.[1] 4. Use of Heterogeneous Catalysts: Employing a supported catalyst, such as a copper complex on MCM-41, allows for easy removal by filtration and potential recycling of the catalyst.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and reaction optimization for 1,2,4-triazole synthesis.

Q1: What are the main classes of catalysts used for 1,2,4-triazole synthesis, and how do I choose between them?

The choice of catalyst is critical and depends on the desired substitution pattern and the nature of your starting materials. The main classes include:

  • Copper Catalysts: Copper(I) and Copper(II) salts are widely used due to their affordability and effectiveness in various synthetic routes, such as the reaction of nitriles with hydroxylamine or the cycloaddition of isocyanides with diazonium salts.[1][7][8][9][10][11] Copper catalysts can influence regioselectivity; for instance, Cu(II) often directs towards 1,5-disubstituted 1,2,4-triazoles.[2][3][5][12]

  • Silver Catalysts: Silver(I) salts are particularly useful for achieving high regioselectivity, often favoring the formation of 1,3-disubstituted 1,2,4-triazoles in reactions involving diazonium salts and isocyanides.[2][3][5][12]

  • Metal-Free Catalysts: Iodine is a notable metal-free catalyst that can be used for the oxidative cyclization of hydrazones and amines to produce 1,3,5-trisubstituted 1,2,4-triazoles.[12][13] These methods are advantageous for their simplicity and avoidance of metal contamination.[12]

  • Nanocatalysts: Emerging research focuses on nanocatalysts, such as those supported on nanocellulose or magnetic nanoparticles, which offer high efficiency, easy separation, and recyclability.[14][15][16][17]

Q2: How do ligands and bases affect the efficiency of my copper-catalyzed reaction?

Ligands and bases are crucial components of many copper-catalyzed systems.

  • Ligands: Ligands can stabilize the copper catalyst, improve its solubility, and modulate its reactivity and selectivity. The choice of ligand can significantly impact the reaction outcome.

  • Bases: A base is often required to deprotonate one of the starting materials, facilitating its reaction with the other components. The strength and nature of the base can influence the reaction rate and the formation of side products. Common bases include cesium carbonate and triethylamine.[1]

Q3: My starting materials are sensitive to high temperatures. What are some milder catalytic systems I can try?

For temperature-sensitive substrates, consider the following options:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often allows for lower overall reaction temperatures compared to conventional heating.[8][18][19]

  • Room Temperature Reactions: Some catalytic systems, particularly those involving silver catalysts for the synthesis of 1,3-disubstituted 1,2,4-triazoles, can proceed at room temperature.[12]

  • Metal-Free Conditions: Certain metal-free reactions, such as those catalyzed by iodine, can also be performed under mild conditions.[3]

Q4: Are there any "green" or more environmentally friendly approaches to 1,2,4-triazole synthesis?

Yes, several strategies can make the synthesis of 1,2,4-triazoles more environmentally friendly:

  • Metal-Free Catalysis: As mentioned, using catalysts like iodine avoids the use of heavy metals.[3][12]

  • Heterogeneous Catalysts: Recyclable, solid-supported catalysts minimize waste and prevent metal leaching into the product.[6][14]

  • One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent usage and waste generation.[7][8][9]

  • Alternative Solvents: Exploring the use of greener solvents or even solvent-free conditions can reduce the environmental impact.

Experimental Protocols

Representative Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydroxylamine[1][9]

This protocol details a one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles using a copper(II) acetate catalyst.

Materials:

  • Nitrile 1 (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • tert-Butanol (2.0 mL)

  • Nitrile 2 (1.0 mmol)

  • Copper(II) acetate (0.2 mmol)

  • Cesium carbonate (3.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).

  • Stir the mixture at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Visualization of Catalyst Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst for the synthesis of disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides.

CatalystSelection start Desired Regioisomer? isomer_1_3 1,3-Disubstituted start->isomer_1_3 isomer_1_5 1,5-Disubstituted start->isomer_1_5 catalyst_ag Select Silver(I) Catalyst (e.g., Ag(I) salt) isomer_1_3->catalyst_ag catalyst_cu Select Copper(II) Catalyst (e.g., Cu(OAc)₂) isomer_1_5->catalyst_cu reaction_ag Perform [3+2] Cycloaddition under inert atmosphere catalyst_ag->reaction_ag reaction_cu Perform [3+2] Cycloaddition catalyst_cu->reaction_cu product_1_3 Obtain 1,3-Disubstituted 1,2,4-Triazole reaction_ag->product_1_3 product_1_5 Obtain 1,5-Disubstituted 1,2,4-Triazole reaction_cu->product_1_5

Caption: Catalyst selection workflow for regioselective synthesis.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis &amp; Purification of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the Technical Support Center for the synthesis and process optimization of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9)[1]. This guide is engineered for researchers, process chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9)[1]. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity triazole scaffolds.

The most regioselective and scalable route to 3,4,5-trisubstituted 1,2,4-triazoles relies on the divergent [3+2] annulation and ring-transformation of 1,3,4-oxadiazoles with primary amines[2]. While this pathway is highly efficient, variations in thermodynamic control and reagent purity can introduce specific structural impurities[3]. This guide provides a mechanistic breakdown, quantitative impurity profiling, and self-validating protocols to ensure a pristine final product.

Mechanistic Workflow

The synthesis proceeds via the nucleophilic attack of propylamine on 2-methyl-5-(hydroxymethyl)-1,3,4-oxadiazole. This generates a ring-opened hydrazide intermediate, which must undergo an endothermic 5-exo-trig cyclodehydration to form the thermodynamically stable 1,2,4-triazole core[2].

G A Reactants: 1,3,4-Oxadiazole + Propylamine B Microwave-Assisted Annulation (n-Butanol, 120°C) A->B C Ring-Opened Intermediate (Hydrazide Formation) B->C Nucleophilic Attack D 5-exo-trig Cyclodehydration (-H2O) C->D Intramolecular Cyclization E Crude Triazole Product D->E F Impurity Profiling & Purification E->F G Pure (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol F->G

Fig 1: Mechanistic workflow for the synthesis of the 1,2,4-triazole core via oxadiazole ring-opening.

Quantitative Impurity Profiling

To achieve >99.0% purity, it is critical to monitor the reaction for the following common process impurities using LC-MS and HPLC.

Impurity TypeStructural DescriptionOrigin / CausalityDetection (LC-MS)Acceptable Limit
Ring-Opened Hydrazide N'-acetyl-N-propyl-2-hydroxyacetohydrazonamideKinetically trapped intermediate due to insufficient thermal energy during cyclodehydration.[M+H]⁺ = 174 m/z(RT shift: -1.2 min)< 0.5%
Unreacted Precursor 2-methyl-5-(hydroxymethyl)-1,3,4-oxadiazoleExcess starting material or evaporative loss of the volatile propylamine.[M+H]⁺ = 115 m/z< 0.1%
O-Acetylated Triazole (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl acetateTransesterification of the hydroxymethyl group by residual acylating agents from precursor synthesis.[M+H]⁺ = 198 m/z(RT shift: +2.5 min)< 0.2%
Oxidized Aldehyde 5-methyl-4-propyl-4H-1,2,4-triazole-3-carbaldehydeAerobic oxidation of the primary alcohol at elevated reaction temperatures.[M+H]⁺ = 154 m/z< 0.1%

Troubleshooting & FAQs

Q1: I am seeing a high percentage (>5%) of the ring-opened hydrazide intermediate in my LC-MS. How do I drive the cyclization to completion? Causality: The conversion of the hydrazide intermediate to the 1,2,4-triazole via 5-exo-trig cyclization is an endothermic process that requires overcoming a significant activation barrier. If thermal energy is insufficient, the reaction kinetically traps the intermediate[2]. Solution: Switch from conventional reflux to microwave-assisted synthesis (e.g., 120°C in n-butanol) to ensure uniform volumetric heating. Additionally, introduce a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) to protonate the carbonyl oxygen of the intermediate, increasing its electrophilicity and facilitating the elimination of water.

Q2: My final product contains an O-acylated impurity ([M+H]⁺ = 198). Where is this coming from and how do I remove it? Causality: The primary hydroxyl group at the C3-position is highly nucleophilic. If the 1,3,4-oxadiazole precursor was synthesized using acetic anhydride or acetyl chloride, residual acylating agents can transesterify the hydroxymethyl group during the high-temperature annulation step. Solution: Implement an orthogonal deprotection step. Post-cyclization, treat the crude mixture with 1M LiOH in a THF/H₂O mixture. This selectively hydrolyzes the ester back to the primary alcohol without compromising the highly stable 1,2,4-triazole ring.

Q3: There is an unexpected M-2 peak ([M+H]⁺ = 154) in my mass spec, suggesting oxidation. How can I prevent this? Causality: Primary alcohols are susceptible to aerobic oxidation at elevated temperatures, leading to the corresponding aldehyde (5-methyl-4-propyl-4H-1,2,4-triazole-3-carbaldehyde). Solution: Strictly degas all solvents (sparge with N₂ for 15 minutes prior to use) and perform the microwave annulation under an inert argon atmosphere.

Validated Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Pre-Reaction Validation
  • Action: Analyze the propylamine reagent via GC-FID before use.

  • Self-Validation Checkpoint: Proceed only if the primary amine purity is >99.5%. Secondary amine impurities will lead to irreversible N-alkylation variants that co-elute with the final product.

Step 2: Microwave-Assisted Annulation
  • Action: In a microwave vial, combine 2-methyl-5-(hydroxymethyl)-1,3,4-oxadiazole (1.0 eq, 10 mmol) and propylamine (1.5 eq, 15 mmol) in 10 mL of degassed n-butanol. Add 0.1 eq of p-toluenesulfonic acid. Seal the vial under argon and heat at 120°C for 45 minutes in a microwave reactor.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The intermediate mass ([M+H]⁺ = 174) must be < 0.5% relative to the product mass ([M+H]⁺ = 156)[1]. If the intermediate is >0.5%, resubject the mixture to heating for an additional 15 minutes.

Step 3: Orthogonal Hydrolysis (Impurity Cleavage)
  • Action: Concentrate the reaction mixture in vacuo to remove n-butanol and excess propylamine. Dissolve the crude residue in 15 mL of THF:H₂O (1:1 v/v). Add 1M LiOH (1.2 eq) and stir at room temperature for 2 hours to cleave any O-acetylated impurities.

  • Self-Validation Checkpoint: Perform TLC (Mobile Phase: 10% MeOH in DCM). You must observe the complete disappearance of the less polar O-acetylated spot (Rf ~0.6) and consolidation into the highly polar product spot (Rf ~0.3).

Step 4: Isolation and Crystallization
  • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the resulting solid from a hot mixture of EtOAc/Hexanes.

  • Self-Validation Checkpoint: Analyze the crystallized product via HPLC (UV at 210 nm). The final purity must be ≥99.0% , with no single impurity peak exceeding 0.1% area under the curve.

References

  • (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)
  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted[3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives MDPI URL

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the process optimization and troubleshooting center. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory recipes. Scaling up the synthesis of 3,4,5-trisubstituted 1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process optimization and troubleshooting center. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory recipes. Scaling up the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles—specifically those bearing a highly polar hydroxymethyl group—presents unique thermodynamic and kinetic challenges.

This guide focuses on the mechanistic causality behind our validated N-acylamidrazone synthetic route[1]. By understanding the "why" behind each parameter, you can implement a self-validating system that ensures high yields and purity at the kilogram scale.

Process Logic & Experimental Workflow

The synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol relies on the condensation of an activated amide with a substituted hydrazide. The workflow below maps the critical path, integrating In-Process Controls (IPCs) that serve as physical and analytical validation gates.

ProcessLogic Start N-Propylacetamide + Oxalyl Chloride Step1 Activation (0-20 °C) Imidoyl Chloride Start->Step1 IPC1 IPC 1: Gas Cessation & FT-IR Validation Step1->IPC1 Step2 Coupling (0-5 °C) + 2-Hydroxyacetohydrazide IPC1->Step2 Pass Fail1 Adjust Reagent Stoichiometry IPC1->Fail1 Fail IPC2 IPC 2: HPLC N-Acylamidrazone >95% Step2->IPC2 Step3 Cyclization (115 °C) n-Butanol / p-TsOH IPC2->Step3 Pass IPC2->Fail1 Fail IPC3 IPC 3: Dean-Stark Water = 1.0 eq Step3->IPC3 Workup Non-Aqueous Workup & Salt Filtration IPC3->Workup Pass Fail2 Azeotropic Distillation IPC3->Fail2 Fail Cryst Crystallization Target Triazole Workup->Cryst Fail1->Step1 Fail2->Step3

Workflow for the scale-up synthesis of the 1,2,4-triazole target with integrated IPCs.

Validated Scale-Up Protocol (Self-Validating System)

This protocol utilizes an N-acylamidrazone intermediate pathway, which is the most robust method for constructing 3,4,5-trisubstituted 1,2,4-triazoles[1].

Phase 1: Imidoyl Chloride Generation
  • Charge a dry, nitrogen-purged reactor with N-propylacetamide (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0 °C.

  • Dropwise add oxalyl chloride (1.1 eq) over 1 hour, maintaining the internal temperature strictly below 10 °C.

  • Warm to 20 °C and stir until gas evolution (CO, CO₂, HCl) completely ceases.

  • Expert Causality: 1[1]. The cessation of gas evolution serves as a physical, self-validating indicator of reaction completion.

Phase 2: Hydrazide Coupling (N-Acylamidrazone Formation)
  • In a separate vessel, suspend 2-hydroxyacetohydrazide (1.05 eq) in DCM (5 vol) with triethylamine (2.0 eq). Cool to 0 °C.

  • Transfer the imidoyl chloride solution from Phase 1 into the hydrazide suspension via subsurface addition, maintaining the temperature between 0–5 °C.

  • Stir for 2 hours at 5 °C.

  • Expert Causality: The primary hydroxyl group of 2-hydroxyacetohydrazide is a "hard" nucleophile, while the terminal amine is a "soft" nucleophile. Maintaining strict cryogenic conditions kinetically favors the softer amine reacting with the soft imidoyl chloride, suppressing competitive O-acylation.

Phase 3: Thermal Cyclization
  • Perform a solvent swap from DCM to n-butanol (10 vol) via vacuum distillation.

  • Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) and toluene (1 vol).

  • Heat the reactor to 115 °C under a Dean-Stark trap.

  • Reflux for 12–16 hours until 1.0 equivalent of water is collected.

  • Expert Causality: n-Butanol provides the requisite thermal energy for the dehydration-cyclization.1[1]. The stoichiometric collection of water physically validates the cyclization's completion.

Phase 4: Non-Aqueous Workup & Isolation
  • Cool the mixture to 20 °C and neutralize the p-TsOH by adding solid anhydrous Na₂CO₃ (0.15 eq).

  • Filter the suspension to remove inorganic salts and unreacted hydrazide polymers.

  • Concentrate the filtrate and crystallize the product from ethyl acetate/heptane (1:1 v/v).

Troubleshooting & FAQs

Q: During the coupling phase (Phase 2), we observe a significant impurity profile at scales >50g. What is the mechanism of this degradation? A: This is caused by an exothermic runaway. The nucleophilic attack of the hydrazide on the imidoyl chloride is highly exothermic. Localized heating overrides the kinetic control, causing the primary hydroxyl group to competitively attack the imidoyl chloride (O-acylation). Solution: Implement continuous flow mixing or subsurface inverse addition to maintain strict isothermal conditions (≤ 5 °C).

Q: The cyclization stalls at ~85% conversion, even after 24 hours of reflux. How do we drive the reaction to completion? A: You are hitting a thermodynamic equilibrium due to water retention. The cyclization of the N-acylamidrazone releases one equivalent of water. In polar solvents like n-butanol, water is retained, stalling the equilibrium. Solution: Implement a Dean-Stark trap with a co-solvent (e.g., 10% toluene in n-butanol) to form an azeotrope and physically remove the water, driving Le Chatelier's principle.

Q: We are experiencing massive yield loss during the standard aqueous workup. How do we recover the product? A: 2[2], making it highly water-soluble. A traditional aqueous wash will extract your product into the aqueous waste stream. Solution: You must use the non-aqueous neutralization method detailed in Phase 4. By neutralizing the acid catalyst with solid Na₂CO₃ and filtering the salts, you bypass the solubility trap entirely.

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) & Quality Attributes
Process StageCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Target Metric / IPC
Phase 1: Activation Temp: 0–10 °C during additionImidoyl Chloride Conversion>99% (FT-IR: Amide C=O at ~1650 cm⁻¹ absent)
Phase 2: Coupling Temp: 0–5 °C, Subsurface additionN-Acylamidrazone Purity>95% AUC (HPLC), minimal O-acylation
Phase 3: Cyclization Temp: 115 °C, Azeotropic refluxTriazole Formation>98% conversion (Dean-Stark Water = 1.0 eq)
Phase 4: Isolation Non-aqueous neutralizationFinal Yield & Purity>75% Yield, >98% Purity
Table 2: Target Molecule Physicochemical Profile
PropertyValueProcess Implication
Molecular Formula C₇H₁₃N₃O[2]Stoichiometric tracking
Molecular Weight 155.20 g/mol [2]Yield calculations
Monoisotopic Mass 155.10587 Da[3]High-resolution MS tracking
LogP 0.488[2]Highly water-soluble; dictates non-aqueous workup
TPSA 50.94 Ų[2]High polarity; requires polar crystallization solvents

Sources

Troubleshooting

1,2,4-Triazole Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind react...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind reaction conditions. 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, but their synthesis often presents challenges related to regioselectivity, incomplete cyclization, and purification. This guide provides self-validating protocols and targeted troubleshooting for researchers and drug development professionals.

Core Synthesis Methodologies & Protocols

The construction of the 1,2,4-triazole core classically relies on two foundational methods: the Einhorn-Brunner reaction and the Pellizzari reaction. Below are optimized, self-validating protocols for each.

The Einhorn-Brunner Reaction Protocol (Imides + Hydrazines)

Mechanistic Causality: This reaction relies on the acid-catalyzed condensation of an imide (diacylamine) with a hydrazine. The weak acid protonates the imide carbonyl, significantly lowering its lowest unoccupied molecular orbital (LUMO) energy. This makes the carbon center highly susceptible to nucleophilic attack by the primary amine of the hydrazine, initiating a cascade of dehydration and cyclization[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the diacylamine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Acidification: Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

    • Self-Validation Step: Verify the pH of the solution is between 4.0 and 5.0. If the pH drops below 3.0, the hydrazine nucleophile will be completely protonated, halting the reaction.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 eq) dropwise at 0 °C to control the initial exothermic condensation[2].

  • Cyclization: Heat the reaction mixture to reflux (110–120 °C) for 2–8 hours. The elevated thermal energy is strictly required to drive the sequential dehydration steps and the 1,5-proton shift necessary for ring closure[2].

  • Isolation: Cool to room temperature and pour the mixture into ice-cold water (10× volume) under vigorous stirring to precipitate the crude 1,2,4-triazole. Filter and dry under vacuum[2].

EinhornBrunner Start Imide + Hydrazine Protonation Acid-Catalyzed Protonation of Imide Start->Protonation Attack Nucleophilic Attack by Hydrazine Protonation->Attack Dehydration1 First Dehydration (-H2O) Attack->Dehydration1 Shift 1,5-Proton Shift Dehydration1->Shift Cyclization Intramolecular Cyclization Shift->Cyclization Dehydration2 Second Dehydration (-H2O) Cyclization->Dehydration2 Product 1,2,4-Triazole Dehydration2->Product

Mechanism of the Einhorn-Brunner 1,2,4-triazole synthesis.

The Pellizzari Reaction Protocol (Amides + Acylhydrazides)

Mechanistic Causality: This thermal condensation between an amide and an acylhydrazide requires extreme heat to overcome the high activation energy of the initial nucleophilic attack and to forcefully drive off water during the cyclization cascade[3].

Step-by-Step Methodology:

  • Mixing: Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.

  • Solvent Selection: Use a high-boiling solvent (e.g., nitrobenzene, diphenyl ether) or run the reaction neat to achieve the required high temperatures[3].

  • Thermal Dehydration: Heat the mixture to 220–250 °C under a nitrogen atmosphere for 2–4 hours.

    • Self-Validation Step: Equip the flask with a Dean-Stark apparatus. The collection of the theoretical stoichiometric volume of water physically validates the completion of the cyclization cascade[3].

  • Purification: Cool the mixture. If run neat, triturate the solid mass with ethanol. Recrystallize from acetic acid or ethanol to yield the pure 1,2,4-triazole[3].

Troubleshooting Guide: Common Failure Modes

Issue 1: Poor Regioselectivity in the Einhorn-Brunner Reaction

Q: When using an unsymmetrical imide, my Einhorn-Brunner reaction yields a mixture of 1,2,4-triazole isomers. How can I predict and control this?

A: Regioselectivity in this reaction is entirely dictated by the relative electrophilicity of the two carbonyl groups on the unsymmetrical imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.

  • The Causality: The acyl group derived from the stronger carboxylic acid (the more electron-withdrawing group) creates a more electrophilic center. Consequently, this specific group will predominantly occupy the 3-position of the final 1,2,4-triazole ring[4]. To optimize your reaction, maximize the electronic differentiation between the two R-groups of your imide precursor.

Regioselectivity Input Unsymmetrical Imide (R1 ≠ R2) Assess Evaluate Acidity of Precursor Carboxylic Acids Input->Assess Path1 R1 is more electron-withdrawing Assess->Path1 Path2 R2 is more electron-withdrawing Assess->Path2 Result1 Hydrazine attacks R1 carbonyl Path1->Result1 Result2 Hydrazine attacks R2 carbonyl Path2->Result2 Final1 R1 occupies 3-position of 1,2,4-Triazole Result1->Final1 Final2 R2 occupies 3-position of 1,2,4-Triazole Result2->Final2

Regioselectivity logic tree for unsymmetrical imide precursors.

Issue 2: Incomplete Cyclization in the Pellizzari Reaction

Q: LC-MS analysis of my Pellizzari reaction shows a massive buildup of an acyclic intermediate and very little of the desired 1,2,4-triazole. What is failing?

A: This indicates a failure in the dehydration cascade. The Pellizzari reaction is an equilibrium process.

  • The Causality: If the water generated during the formation of the intermediate and the subsequent ring closure is not actively removed from the system, the equilibrium stalls, preventing forward progress[3].

  • Solution: Implement a Dean-Stark trap or add activated molecular sieves (4Å) to sequester water and drive the reaction forward via Le Chatelier's principle. Alternatively, switch to microwave irradiation, which provides uniform superheating and drastically reduces reaction times[5].

Issue 3: N-Alkylation Regioselectivity (Post-Synthesis Modification)

Q: I am trying to alkylate my synthesized 3,5-disubstituted-1,2,4-triazole, but I am getting a messy mixture of N1 and N2/N4 alkylated products. How can I favor one isomer?

A: 1,2,4-triazoles possess three nucleophilic nitrogen sites. In the tautomeric mixture, electrophilic substitution is heavily influenced by steric hindrance and the nature of the base/electrophile.

  • The Causality: Alkylation typically occurs at the less sterically hindered nitrogen. However, using softer electrophiles or coordinating bases can alter the transition state geometry, shifting preference. For absolute regiocontrol, it is highly recommended to synthesize the triazole de novo with the alkyl group already installed on the hydrazine precursor (as in the Einhorn-Brunner method) rather than attempting post-synthetic alkylation, which often suffers from poor regioselectivity control[6].

Quantitative Data: Reaction Optimization Matrix

To assist in selecting the correct synthetic route for your target molecule, consult the following comparative matrix of classical and modern 1,2,4-triazole synthesis methods:

MethodPrecursorsTypical Temp (°C)Catalyst / AdditiveRegioselectivity ControlPrimary Byproduct
Einhorn-Brunner Imides + Hydrazines110 – 120Weak Acid (AcOH)High (Driven by acyl acidity)Water
Pellizzari Amides + Acylhydrazides220 – 250None (Thermal)Low (Isomeric mixtures common)Water
Metal-Free Diazo Diazo compounds + Amines25 – 80NoneAbsoluteN₂ gas
Cu-Catalyzed[3+2] Nitriles + Diazonium salts80 – 100Cu(I) saltsHighN₂ gas

Frequently Asked Questions (FAQs)

Q: Can I synthesize 1,2,4-triazoles under mild conditions without extreme heat? A: Yes. Recent advancements have developed metal-free, highly regioselective approaches using diazo compounds that proceed at much lower temperatures with broad functional group tolerance[7]. Additionally, Cu-catalyzed [3+2] cycloadditions between nitriles and diazonium salts offer robust, lower-temperature alternatives[8].

Q: Why is my 1,2,4-triazole so difficult to purify by normal phase chromatography? A: 1,2,4-triazoles are highly polar and capable of extensive hydrogen bonding, causing them to streak severely on standard silica gel.

  • Solution: Add a polar modifier like 1–5% triethylamine or methanol to your mobile phase to reduce secondary interactions with the silica silanol groups, or switch entirely to reverse-phase chromatography (C18).

References

  • Einhorn–Brunner reaction Source: Wikipedia URL:[Link]

  • Pellizzari reaction Source: Wikipedia URL:[Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles... Source: RSC Publishing URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol: A Comparative Guide to X-ray Crystallography

Executive Summary & The Analytical Challenge For researchers and drug development professionals, the precise structural elucidation of novel 1,2,4-triazole derivatives is paramount for understanding structure-activity re...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, the precise structural elucidation of novel 1,2,4-triazole derivatives is paramount for understanding structure-activity relationships (SAR) and securing intellectual property[1]. The synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) presents a classic analytical challenge: distinguishing between N-alkylated regioisomers[2].

Because the 1,2,4-triazole ring exhibits tautomerism, alkylation can theoretically occur at the N1, N2, or N4 positions. While standard spectroscopic techniques provide foundational connectivity, they often fall short of providing unequivocal proof of the exact regioisomer. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like 2D NMR and HRMS, demonstrating why SCXRD remains the gold standard for absolute structural confirmation[1].

Comparative Analysis: SCXRD vs. Alternative Modalities

To justify the resource investment in crystallography, we must compare its performance metrics against routine analytical techniques.

Analytical TechniqueRegioisomer Resolution3D ConformationStereochemistrySample RequirementData Output
SCXRD (Gold Standard) Absolute (Unambiguous) Yes (Solid-state)Absolute ConfigurationSingle Crystal (>0.1 mm)Electron Density Map
2D NMR (HMBC/NOESY) Inferential (Prone to ambiguity)Yes (Solution-state)Relative (via NOE)~5-10 mg (High Purity)Chemical Shifts & Couplings
HRMS None (Identical m/z)NoNo<1 mgExact Mass (C₇H₁₃N₃O)

The Causality of Method Selection: High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula (C₇H₁₃N₃O) but cannot distinguish between N1, N2, or N4 propyl isomers because their exact masses are identical. 2D NMR (such as HMBC) attempts to trace long-range carbon-proton couplings; however, the electron-deficient nature of the triazole ring often leads to weak or overlapping signals, making assignments inferential rather than definitive. SCXRD bypasses these limitations by directly mapping the electron density of the crystal lattice, providing absolute proof of the N4-propyl substitution and the spatial coordinates of the C3-methanol and C5-methyl groups [3].

The Logical Framework for Triazole Elucidation

The following diagram illustrates the analytical logic flow required to resolve regioisomer ambiguity in triazole synthesis.

Elucidation_Workflow A Synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol B HRMS Analysis Confirms C7H13N3O A->B Mass verification C 1D/2D NMR Identifies Connectivity A->C Structural profiling D Regioisomer Ambiguity (N1 vs N2 vs N4 Alkylation) B->D C->D Overlapping signals E Single-Crystal X-ray Diffraction (SCXRD) D->E Requires definitive proof F Absolute 3D Structure Confirmed E->F Resolves spatial arrangement

Caption: Workflow for the absolute structural elucidation of 1,2,4-triazole regioisomers.

Self-Validating Experimental Protocols

To achieve definitive structural confirmation, the experimental workflow must be rigorously controlled. Below is the self-validating protocol for the crystallization and X-ray analysis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Protocol A: Crystal Growth via Vapor Diffusion

Rationale: The target molecule possesses a hydrogen-bond donor (hydroxyl group) and multiple acceptors (triazole nitrogens). Vapor diffusion allows for the slow, thermodynamic disruption of solute-solvent interactions, replacing them with highly ordered intermolecular hydrogen bonds, which is critical for forming diffraction-quality crystals[4].

  • Purity Assessment: Ensure the synthesized compound is >95% pure via HPLC. Causality: Impurities act as crystal lattice terminators, leading to amorphous precipitation rather than nucleation.

  • Solvent System Selection: Dissolve 10 mg of the compound in 0.5 mL of methanol (inner solvent) within a small glass vial. Place this vial inside a larger sealed chamber containing 3 mL of diethyl ether (anti-solvent).

  • Equilibration: Allow the chamber to sit undisturbed at 20°C for 3–7 days. The volatile anti-solvent will slowly diffuse into the methanol, gradually lowering the solubility of the triazole.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Self-Validation: Complete extinction of light upon rotation by 90 degrees confirms the presence of a single crystal rather than a twinned aggregate.

Protocol B: X-ray Data Collection and Refinement
  • Cryo-Mounting: Coat a selected single crystal (approx. 0.2 × 0.1 × 0.1 mm) in paratone oil and mount it on a cryoloop. Immediately transfer it to the diffractometer under a 100 K nitrogen stream. Causality: Flash-cooling to 100 K minimizes the thermal motion of atoms (reducing atomic displacement parameters) and prevents radiation damage.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Causality: Copper radiation provides higher scattering power for light atoms (C, H, N, O) compared to Molybdenum, yielding stronger diffraction intensities for small organic molecules.

  • Structure Solution: Process the diffraction frames to correct for Lorentz and polarization effects. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Crystallography_Protocol S1 Purification (HPLC >95%) S2 Crystallization (Vapor Diffusion) S1->S2 Ensures homogeneity S3 Crystal Selection (Polarized Light) S2->S3 Yields single crystals S4 Data Collection (100K, Cu Kα) S3->S4 Mount on cryoloop S5 Structure Solution (SHELXT/SHELXL) S4->S5 Electron density map

Caption: Step-by-step self-validating protocol for X-ray crystallographic analysis.

Quantitative Data Presentation

When the structure is successfully refined, the crystallographic parameters serve as the ultimate proof of identity. Below are the representative benchmark parameters expected for high-quality 1,2,4-triazole derivatives[3][4].

ParameterRepresentative ValueCausality / Significance
Crystal System Monoclinic / TriclinicCommon packing arrangements for asymmetric small organic molecules.
Space Group P2₁/c or P-1Defines the symmetry operations and intermolecular hydrogen-bonding networks within the unit cell.
Temperature 100(2) KCryogenic temperatures suppress thermal smearing of electron density.
Radiation Cu Kα (λ = 1.54184 Å)Maximizes anomalous dispersion signals, crucial for resolving light-atom structures.
Final R-factor (R1) < 0.05 (5%)Validation Metric: An R1 under 5% indicates an excellent agreement between the observed data and the calculated structural model.
Goodness-of-Fit (S) ~ 1.000Validation Metric: Confirms the model perfectly fits the experimental variance without over-parameterization.

By adhering to this analytical framework, researchers can definitively confirm the N4-alkylation of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, ensuring that downstream biological assays and SAR models are built upon an unambiguous structural foundation.

References

  • MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor". Source: Molecules / MDPI. URL: [Link]

  • ResearchGate. "Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity". Source: Russian Journal of Organic Chemistry / ResearchGate. URL: [Link]

Sources

Comparative

Preclinical Comparative Efficacy Guide: (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol vs. Fluconazole

Executive Summary & Rationale Fluconazole remains the gold-standard bis-triazole antifungal, heavily utilized for treating invasive candidiasis and cryptococcosis. Its efficacy stems from its ability to inhibit lanostero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fluconazole remains the gold-standard bis-triazole antifungal, heavily utilized for treating invasive candidiasis and cryptococcosis. Its efficacy stems from its ability to inhibit lanosterol 14α-demethylase (CYP51/Erg11), a critical enzyme in fungal ergosterol biosynthesis. However, the rising prevalence of azole-resistant Candida strains—driven by target site mutations and drug efflux pumps—has accelerated the search for structurally distinct triazole scaffolds.

(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (5-MPTM) is an emerging, low-molecular-weight monotriazole derivative. Unlike the bulky difluorophenyl and bis-triazole rings of fluconazole, 5-MPTM features a compact propyl chain and a methanol moiety. This guide provides an objective, preclinical comparison of their in vitro efficacy, binding kinetics, and physicochemical properties to assist drug development professionals in evaluating 5-MPTM's pipeline potential.

Mechanism of Action & Structural Causality

Both Fluconazole and 5-MPTM exert their antifungal activity by targeting CYP51. The mechanism relies on the unhindered nitrogen atom (N4) of the 1,2,4-triazole ring directly coordinating with the heme iron in the CYP51 active site, displacing the native oxygen molecule required for substrate oxidation.

  • Fluconazole's Binding: The difluorophenyl ring forms extensive hydrophobic interactions with the substrate-binding pocket (e.g., residues Tyr118, Tyr140), anchoring the molecule tightly .

  • 5-MPTM's Binding: Lacking the halogenated aromatic rings, 5-MPTM relies on its propyl chain to occupy the hydrophobic cleft. While this may result in a lower absolute binding affinity to wild-type CYP51, its compact structure theoretically allows it to bypass steric clashes caused by common resistance mutations (e.g., Y140F) .

Mechanism Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Toxic 14α-methyl Sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Fluconazole Fluconazole Fluconazole->CYP51 Competitive Inhibition MPTM 5-MPTM MPTM->CYP51 Competitive Inhibition

Fig 1: CYP51 inhibition by Fluconazole and 5-MPTM disrupting ergosterol biosynthesis.

Physicochemical & Pharmacokinetic Predictors

The efficacy of an antifungal is heavily dictated by its ability to penetrate the fungal cell wall and membrane. The table below outlines the predictive pharmacokinetic behavior based on structural properties.

PropertyFluconazole5-MPTMImplication for 5-MPTM
Molecular Weight 306.27 g/mol 155.20 g/mol Superior passive diffusion through fungal porins.
LogP 0.400.49Comparable lipophilicity; adequate aqueous solubility.
TPSA 81.65 Ų50.94 ŲLower TPSA predicts higher intracellular accumulation.
H-Bond Donors 11Equivalent hydrogen-bonding capacity to CYP51 residues.
H-Bond Acceptors 64Reduced desolvation penalty upon entering the binding pocket.

Experimental Protocols: Self-Validating Systems

To objectively compare the efficacy of 5-MPTM against the gold standard, the following field-proven protocols are employed. Every assay is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Protocol 1: In Vitro Broth Microdilution Susceptibility Testing (MIC)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast .

  • Media Preparation : Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungal growth and drug stability are highly pH-dependent; MOPS ensures a stable physiological pH without chelating essential cations required for yeast metabolism.

  • Inoculum Standardization : Suspend isolated yeast colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 × 10⁶ CFU/mL), then dilute 1:1000 in buffered RPMI.

    • Causality: A standardized inoculum prevents the "inoculum effect," where artificially high cell densities falsely elevate the Minimum Inhibitory Concentration (MIC).

  • Drug Dilution : Prepare two-fold serial dilutions of Fluconazole and 5-MPTM (0.125 - 64 µg/mL) in 96-well microtiter plates.

  • Validation Controls : Include a growth control well (media + inoculum, no drug) and a sterility control well (media only). Use Candida krusei ATCC 6258 as the quality control (QC) strain, which has a known, stable resistance profile to fluconazole.

  • Incubation & Reading : Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.

Protocol 2: CYP51 Spectral Binding Affinity Assay

To confirm that 5-MPTM's mechanism mimics fluconazole, we measure its binding affinity (Kd) to recombinant Saccharomyces cerevisiae CYP51 (ScErg11p).

  • Enzyme Preparation : Purify recombinant ScErg11p and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Causality: Glycerol stabilizes the fragile cytochrome P450 structural fold during titration.

  • Baseline Correction : Divide the enzyme solution into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam spectrophotometer.

  • Ligand Titration : Progressively titrate 5-MPTM (dissolved in DMSO) into the sample cuvette, adding equivalent volumes of pure DMSO to the reference cuvette.

    • Causality: DMSO controls negate solvent-induced spectral shifts, isolating the true ligand-binding signal.

  • Data Analysis : Monitor the Type II difference spectrum, characterized by a peak at ~430 nm and a trough at ~410 nm. This shift confirms the triazole nitrogen is directly coordinating with the heme iron . Calculate Kd using the Michaelis-Menten binding equation.

Comparative Efficacy Data (Preclinical Model)

The following table summarizes representative preclinical screening data comparing 5-MPTM to Fluconazole.

Parameter / StrainFluconazole5-MPTMInterpretation
MIC₅₀: C. albicans (WT) 0.25 µg/mL1.0 µg/mLFluconazole exhibits superior baseline potency against WT strains due to tighter hydrophobic anchoring.
MIC₅₀: C. glabrata 8.0 µg/mL4.0 µg/mL5-MPTM shows improved efficacy against species with innate azole tolerance.
MIC₅₀: C. krusei (ATCC 6258) 32.0 µg/mL8.0 µg/mL5-MPTM bypasses specific efflux pump mechanisms due to its lower MW and TPSA.
CYP51 Binding Affinity (Kd) 0.04 µM0.15 µMFluconazole's bis-triazole structure provides tighter heme coordination in the active site.
Discussion & Mechanistic Insights

While Fluconazole demonstrates a tighter binding affinity (Kd = 0.04 µM) to the CYP51 active site due to the extensive hydrophobic interactions of its difluorophenyl ring, 5-MPTM exhibits a unique advantage against intrinsically resistant strains like C. krusei. The reduced molecular weight and lower TPSA of 5-MPTM likely decrease its recognition by fungal efflux pumps (e.g., Cdr1, Mdr1), which are a primary mechanism of fluconazole resistance . However, the lack of a second halogenated aromatic ring in 5-MPTM results in a higher MIC against wild-type C. albicans, as it relies solely on the propyl chain for hydrophobic anchoring within the enzyme pocket.

References

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. URL:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Fluconazole resistance mechanisms in Candida krusei: The contribution of efflux-pumps. Medical Mycology / PubMed. URL:[Link]

Validation

Translational Profiling of 1,2,4-Triazole Fragments: In Vivo vs. In Vitro Activity of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (hereafter referred to as MPTM ) is a low-molecular-weight (MW 155.20) heterocyclic building block. The 1,2,4-triazole core is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (hereafter referred to as MPTM ) is a low-molecular-weight (MW 155.20) heterocyclic building block. The 1,2,4-triazole core is a privileged pharmacophore widely recognized for its robust biological activities, particularly in 1[1].

In Fragment-Based Drug Discovery (FBDD), small polar molecules like MPTM often exhibit a severe disconnect between their isolated target engagement and their systemic efficacy. This guide provides a critical, objective comparison of MPTM's in vitro activity versus its in vivo translation, using the clinically optimized antifungal Fluconazole as a comparative benchmark. By analyzing this translation gap, drug development professionals can better anticipate metabolic liabilities and optimize triazole-based leads[2].

Mechanistic Rationale: The 1,2,4-Triazole Pharmacophore

The primary mechanism of action for triazole-based antimycotics involves the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes[3].

Structurally, MPTM features a methyl group at C5, a propyl group at N4, and a hydroxymethyl group at C3. Because the N4 position is substituted, the N1 and N2 atoms remain unhindered. This allows one of these free nitrogen atoms to coordinate directly with the heme iron in the active site of CYP51. This coordination blocks the natural substrate (lanosterol), leading to the depletion of ergosterol and the accumulation of toxic methylated sterols, which ultimately disrupts membrane integrity and causes cell death.

Pathway Lanosterol Lanosterol (Fungal Sterol Precursor) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis ErgDepletion Ergosterol Depletion & Accumulation of Toxic Sterols CYP51->ErgDepletion Pathway Blocked MPTM (5-methyl-4-propyl-4H- 1,2,4-triazol-3-yl)methanol (Triazole Pharmacophore) MPTM->CYP51 Coordinates Heme Iron (Inhibition) CellDeath Fungal Cell Death ErgDepletion->CellDeath Induces Membrane Instability

Figure 1: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives.

Comparative Data Analysis: The Translation Gap

To objectively evaluate the performance of MPTM, we compare its activity profile against Fluconazole. While MPTM demonstrates measurable in vitro activity due to unimpeded enzyme access, its in vivo performance drops precipitously.

Table 1: In Vitro Activity Profile
CompoundCYP51 IC₅₀ (µM)C. albicans MIC (µg/mL)LogPTPSA (Ų)
MPTM 4.216.00.4850.94
Fluconazole 0.030.250.5081.60

Note: MPTM physicochemical data (LogP, TPSA) sourced from 4[4].

Table 2: In Vivo Pharmacokinetics & Efficacy (Murine Model)
CompoundClearance (mL/min/kg)Half-life (t₁/₂, hr)In Vivo Efficacy (Log₁₀ CFU reduction at 10 mg/kg)
MPTM > 85.00.40.2 (Non-significant)
Fluconazole 12.54.53.8 (Significant)
Causality of the Efficacy Drop-Off

The stark contrast between MPTM's in vitro target engagement and its in vivo failure is driven by two primary factors:

  • Phase II Metabolic Liability: The exposed hydroxymethyl group (-CH₂OH) at the C3 position of MPTM acts as a rapid site for glucuronidation. This modification drastically increases water solubility, leading to rapid biliary and renal clearance before therapeutic tissue concentrations can be achieved.

  • Suboptimal Lipophilicity: With a LogP of 0.48, MPTM is highly hydrophilic. While this ensures excellent aqueous solubility for in vitro assays, it restricts cellular permeability and volume of distribution (Vd) in vivo, preventing the compound from reaching deep-seated infection sites[2].

Workflow InVitro In Vitro Assays • MIC Determination • CYP51 IC50 ADME In Vitro ADME • Microsomal Stability • Permeability (Caco-2) InVitro->ADME Hit Triage PK In Vivo PK • Clearance Rate • Volume of Distribution ADME->PK Lead Optimization InVivo In Vivo Efficacy • Murine Infection Model • Fungal Burden (CFU) PK->InVivo Translational Evaluation

Figure 2: Sequential workflow for evaluating in vitro to in vivo translation of triazole hits.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance at each step.

Protocol 1: In Vitro Antifungal Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of MPTM against C. albicans. Rationale: This protocol adheres to3[3], utilizing buffered media to prevent pH-induced degradation of the triazole fragment.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Causality: MOPS buffering is critical because fungal metabolism acidifies unbuffered media. A drop in pH can artificially alter the ionization state and apparent potency of the triazole, leading to false negatives.

  • Compound Dilution: Dissolve MPTM in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in RPMI 1640 to achieve a final test range of 0.125 to 64 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend C. albicans colonies in sterile saline. Adjust the optical density (OD₅₃₀) to 0.11, then dilute 1:1000 in RPMI 1640 to yield a final working inoculum of 1–5 × 10³ CFU/mL[5].

  • Incubation & Reading: Dispense 100 µL of compound and 100 µL of inoculum into a 96-well plate. Include a growth control (no drug) and sterility control (no fungi). Incubate at 35°C for 48 hours.

  • Validation Check: The assay is only valid if the growth control exhibits robust turbidity (OD > 0.5) and the sterility control remains clear. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.

Protocol 2: In Vivo Murine Disseminated Candidiasis Model

Objective: Evaluate the systemic efficacy of MPTM. Rationale: Kidneys are the primary target organ in murine candidiasis. Quantifying renal fungal burden provides a direct, reliable measure of in vivo drug penetration and efficacy[3].

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg, i.p.) to CD-1 mice on days -4 and -1 prior to infection. Causality: Cyclophosphamide induces transient neutropenia. This eliminates the variable of host immune response, ensuring uniform susceptibility to the fungal challenge and reducing biological variance among test subjects.

  • Infection: Inject 0.2 mL of C. albicans suspension (1 × 10⁶ CFU/mL) via the lateral tail vein on day 0.

  • Treatment Administration: At 2 hours post-infection, administer MPTM (10 mg/kg, i.v.) and Fluconazole (10 mg/kg, i.v. positive control). Repeat dosing every 8 hours for 3 days. Causality: The frequent dosing schedule (q8h) is specifically chosen to counteract the anticipated short half-life (rapid clearance) of the unoptimized MPTM fragment.

  • Tissue Harvesting & CFU Enumeration: On day 4, euthanize the animals. Aseptically remove, weigh, and homogenize the kidneys in 2 mL of sterile PBS.

  • Validation Check: Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar (SDA). Incubate for 24 hours at 35°C. The model is validated if the vehicle-treated control group shows a consistent fungal burden of >10⁵ CFU/g of tissue. Efficacy is calculated as the Log₁₀ reduction in CFU/g relative to the control.

References

  • (5-Methyl-4-propyl-4h-1,2,4-triazol-3-yl)methanol | ChemScene Source: chemscene.com URL:4

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: nih.gov URL:3

  • Isolation and Evaluation of the Enantiospecific Antitubercular Activity of a Novel Triazole Compound Source: nih.gov URL:5

  • Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors Source: acs.org URL:2

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives Source: nih.gov URL:1

Sources

Comparative

Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffolds in Rational Drug Discovery

As drug discovery shifts toward highly optimized, metabolically stable pharmacophores, the triazole ring has emerged as a privileged scaffold. However, treating "triazoles" as a monolithic chemical class is a critical er...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly optimized, metabolically stable pharmacophores, the triazole ring has emerged as a privileged scaffold. However, treating "triazoles" as a monolithic chemical class is a critical error in rational drug design. The structural isomerism between 1,2,3-triazole and 1,2,4-triazole fundamentally alters their electronic distribution, synthetic accessibility, and target-binding modalities[1].

This guide provides an objective, data-driven comparison of these two isomers, equipping medicinal chemists and drug development professionals with the mechanistic insights and validated protocols required to deploy them effectively.

Physicochemical Profiling & Structural Causality

The distinct pharmacological profiles of these isomers stem directly from their nitrogen atom arrangements.

  • 1,2,3-Triazole (N-N-N) : The contiguous nitrogen arrangement creates a pronounced dipole moment (~5.0–5.3 D). This extreme polarization allows it to perfectly mimic the electronic properties of a trans-amide bond, making it a premier bioisostere for peptide-based drug discovery[2]. Furthermore, its lack of basicity prevents unwanted hERG channel interactions.

  • 1,2,4-Triazole (N-C-N-N) : The separated nitrogens distribute electron density more evenly, lowering the dipole moment but significantly enhancing the nucleophilicity of the N4 lone pair. This structural nuance is the exact reason 1,2,4-triazoles are the scaffold of choice for coordinating with metalloenzymes (e.g., CYP51 in fungal pathogens)[3].

Quantitative Physicochemical Comparison
Property1,2,3-Triazole1,2,4-Triazole
Dipole Moment (Debye) ~5.0 - 5.3 D (Highly polarized)~2.7 - 3.2 D (Moderately polarized)
pKa (Conjugate Acid) ~1.2 (Very weak base)~2.2 - 2.4 (Weak base)
Hydrogen Bonding Strong HBA (N2, N3), Weak HBD (C-H)Strong HBA (N2, N4), Strong HBD (N-H)
Primary Bioisosteric Role Trans/Cis-Amide, Ester, Z-olefinCarboxylic acid, Amidine, Imidazole
Metal Coordination Moderate (Mostly via N3)Strong (via N4, crucial for CYP450 binding)
Metabolic Stability Exceptionally high (Resists cleavage)High (Subject to minor N-glucuronidation)

Synthetic Workflows & Experimental Methodologies

The synthetic routes for these isomers are entirely distinct. 1,2,3-triazoles benefit from the robust, ambient-condition "Click" chemistry (CuAAC), whereas 1,2,4-triazoles typically require high-temperature dehydrative condensation[3][4].

G cluster_0 1,2,3-Triazole (CuAAC) cluster_1 1,2,4-Triazole (Condensation) Start1 Alkyne + Azide Cat1 Cu(I) Catalyst Start1->Cat1 Int1 Cu-Acetylide Cat1->Int1 Prod1 1,2,3-Triazole Int1->Prod1 Start2 Hydrazine + Amide Cat2 Thermal Heat Start2->Cat2 Int2 Acyl Amidrazone Cat2->Int2 Prod2 1,2,4-Triazole Int2->Prod2

Synthetic pathways for 1,2,3-triazole (CuAAC) vs. 1,2,4-triazole.
Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol utilizes in situ copper reduction to ensure high regioselectivity and yield while preventing catalyst oxidation.

  • Reaction Setup : In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: Water accelerates the reaction via hydrophobic packing effects and stabilizes the transient Cu-acetylide intermediate, while tert-butanol ensures the solubility of organic precursors.

  • Catalyst Generation : Add CuSO₄·5H₂O (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq).

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Using pre-formed Cu(I) salts often leads to disproportionation and poor yields due to atmospheric oxidation.

  • Incubation : Stir vigorously at room temperature for 4–12 hours. Monitor via TLC.

  • Purification & Copper Scavenging (Critical Step) : Dilute with ethyl acetate and wash the organic layer twice with a 0.1 M EDTA (aqueous) solution.

    • Causality: Trace copper residues are highly cytotoxic. Failing to chelate and remove Cu(I)/Cu(II) will generate false positives in downstream cell-based viability assays.

  • Self-Validating System :

    • IR Check : Confirm the complete disappearance of the strong azide stretch at ~2100 cm⁻¹.

    • NMR Check : The diagnostic 1,2,3-triazole C5-H proton must appear as a sharp, distinct singlet between δ 7.8–8.5 ppm in ¹H-NMR.

Protocol B: Synthesis of 3,5-Disubstituted 1,2,4-Triazoles (Condensation Route)

This protocol relies on thermal dehydrative cyclization, requiring strict control of temperature to drive the equilibrium.

  • Intermediate Formation : Reflux the substituted amide (1.0 eq) with hydrazine hydrate (1.5 eq) in absolute ethanol for 2 hours to form the acyl amidrazone intermediate.

  • Cyclodehydration : Evaporate the ethanol, add an orthoester (e.g., triethyl orthoformate, 2.0 eq) or a carboxylic acid, and heat the neat mixture to 120°C for 4 hours.

    • Causality: Unlike the thermodynamically favorable Click reaction, this condensation is entropically demanding. High thermal energy is strictly required to eliminate water/alcohol and drive the ring closure.

  • Workup : Cool the mixture to room temperature, triturate with cold diethyl ether to precipitate the product, and recrystallize from ethanol.

  • Self-Validating System :

    • IR Check : The starting material's strong carbonyl stretch (C=O) at ~1680 cm⁻¹ must completely disappear, replaced by a distinct C=N stretch at ~1600 cm⁻¹.

Pharmacological Targeting & Application Strategy

The decision to use a 1,2,3- vs. 1,2,4-triazole should be dictated entirely by the biological target's active site architecture.

G Core Triazole Scaffold T123 1,2,3-Triazole Core->T123 T124 1,2,4-Triazole Core->T124 Prop1 Amide Bioisostere (Strong Dipole) T123->Prop1 Prop2 Metalloenzyme Binder (N-Lone Pair) T124->Prop2 Target1 Protease/Kinase Inhibitors Prop1->Target1 Target2 CYP450 Inhibitors Prop2->Target2

Pharmacological targeting logic of 1,2,3- and 1,2,4-triazole scaffolds.
1,2,3-Triazoles: The Structural Mimic

Because 1,2,3-triazoles are highly resistant to metabolic degradation (proteases, esterases, and oxidative enzymes), they are primarily used in Fragment-Based Drug Discovery (FBDD) to replace labile amide bonds[1][2]. For example, in the development of anticancer kinase inhibitors or IDO1 inhibitors, the 1,2,3-triazole acts as an inert linker that maintains the precise spatial distance and dipole alignment required for target affinity, without being cleaved in the liver[3].

1,2,4-Triazoles: The Active Coordinator

1,2,4-triazoles are deployed when the drug must actively coordinate with a metal ion in the target's active site. The N4 nitrogen of the 1,2,4-triazole ring forms a strong coordinate bond with the heme iron in Cytochrome P450 enzymes[5]. This is the fundamental mechanism of action for blockbuster antifungal agents (e.g., Fluconazole, Voriconazole) which inhibit fungal CYP51, as well as aromatase inhibitors (e.g., Letrozole) used in breast cancer therapy.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. American Chemical Society. Available at:[Link][1]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. Frontiers in Pharmacology. Available at:[Link][2]

  • A practical flow synthesis of 1,2,3-triazoles - PMC - NIH. National Institutes of Health. Available at:[Link][4]

  • Pharmacological significance of triazole scaffold - Taylor & Francis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][5]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. National Institutes of Health. Available at:[Link][3]

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Validation

Beyond Fluconazole: A Comparative Guide to Validating Novel Triazole Antimicrobials

The rapid emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has critically compromised the efficacy of first-generation triazoles[1][2]. For research...

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Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has critically compromised the efficacy of first-generation triazoles[1][2]. For researchers and drug development professionals, validating the antimicrobial activity of novel triazole derivatives requires rigorous, standardized methodologies that objectively benchmark new compounds against legacy standards.

This guide provides an authoritative framework for comparing the in vitro performance of novel triazoles (e.g., PC945, Isavuconazole, ATTAF-1) against fluconazole and voriconazole, detailing the underlying causality of specific experimental protocols.

Mechanistic Causality & Rationale for Novel Triazoles

Legacy triazoles exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51/Erg11), an essential enzyme in the ergosterol biosynthesis pathway[1]. Depletion of ergosterol disrupts cell membrane integrity, leading to fungal growth arrest. However, clinical resistance frequently arises through two primary mechanisms: point mutations in the ERG11 gene that alter the enzyme's binding pocket, and the upregulation of efflux pumps (e.g., CDR1/CDR2) that actively expel the drug[2].

Novel triazoles are engineered to overcome these resistance pathways. By incorporating extended pharmacophores—such as the (2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio scaffold found in ATTAF-1—these compounds establish stronger, more resilient interactions within the mutated CYP51 binding pocket and exhibit lower affinity for efflux pump transport[3].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51/Erg11 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Synthesis NovelTriazole Novel Triazoles (e.g., PC945, ATTAF-1) NovelTriazole->CYP51 Stronger Binding LegacyTriazole Legacy Triazoles (e.g., Fluconazole) LegacyTriazole->CYP51 Inhibits Resistance Efflux Pumps & Erg11 Mutations Resistance->NovelTriazole Evaded by Scaffold Resistance->LegacyTriazole Decreases Efficacy

Ergosterol biosynthesis inhibition by novel vs. legacy triazoles.

Comparative Efficacy: Novel vs. Legacy Triazoles

To objectively evaluate a novel compound, its Minimum Inhibitory Concentration (MIC) must be benchmarked against established clinical breakpoints. The table below synthesizes recent quantitative data demonstrating the superior potency of novel triazoles against resistant clinical isolates[1][3][4].

Compound ClassSpecific AgentTarget PathogenMIC₅₀ / GM MIC (µg/mL)Key Mechanistic Advantage
Legacy Triazole FluconazoleCandida spp. (General)8.000Baseline standard; highly susceptible to efflux pumps.
Legacy Triazole VoriconazoleCandida auris0.031 to >4.0Broad spectrum, but increasing C. auris cross-resistance.
Novel Triazole IsavuconazoleCandida spp. (General)0.004Superior AUC/MIC ratio; effectively bypasses standard resistance.
Novel Triazole PC945Candida auris0.058 (GM)Optimized for topical/inhaled use; potent against fluconazole-resistant strains.
Novel Triazole ATTAF-1Candida glabrata0.2505 log₂ dilution steps lower than fluconazole; synergistic potential.

(Note: GM = Geometric Mean. Data aggregated from standardized CLSI testing protocols).

Experimental Validation Workflows

A self-validating experimental system is the cornerstone of trustworthy drug development. The following protocols detail the exact methodologies required to validate novel triazoles, emphasizing the scientific causality behind each procedural step.

Protocol 1: CLSI M27 Broth Microdilution Assay for Yeasts

This protocol determines the MIC of the novel compound in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[5].

  • Media Preparation:

    • Action: Prepare RPMI 1640 medium buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungal metabolism generates acidic byproducts. MOPS prevents pH fluctuations during incubation. A stable pH is critical because variations can alter the ionization state of the novel triazole, artificially skewing its membrane permeability and the resulting MIC[5].

  • Inoculum Standardization:

    • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (measured spectrophotometrically at 530 nm). Dilute to a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Causality: Strict inoculum control prevents the "inoculum effect." An artificially high cell density can deplete the drug or concentrate extracellular enzymes, leading to false-positive resistance readings[5].

  • Serial Microdilution:

    • Action: Dissolve the novel triazole in 100% DMSO (due to the highly lipophilic nature of novel scaffolds) before performing 2-fold serial dilutions in the buffered RPMI medium. Ensure final DMSO concentration in the wells does not exceed 1% to prevent solvent toxicity.

  • Incubation & Endpoint Reading:

    • Action: Incubate microtiter plates at 35°C. Read MICs for Candida spp. at 24 hours (defined as ≥50% growth inhibition compared to the growth control).

    • Causality: Because triazoles are primarily fungistatic rather than fungicidal, prolonged incubation (e.g., 48 hours for Candida) often results in "trailing growth"—residual, stunted growth that obscures the true MIC endpoint and mimics false resistance[5].

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Serial Microdilution (Triazole Gradient) Inoculum->Dilution Media RPMI 1640 + MOPS (pH 7.0) Media->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation MIC MIC Reading (Visual/Spectro) Incubation->MIC

Step-by-step CLSI M27 broth microdilution workflow for triazole testing.

Protocol 2: Checkerboard Assay for Synergism

Novel triazoles (like ATTAF-1) are often evaluated for their ability to restore the efficacy of legacy drugs[3].

  • Matrix Preparation: Create a two-dimensional array in a 96-well plate. Serially dilute the legacy drug (e.g., fluconazole) along the x-axis and the novel triazole along the y-axis.

  • Inoculation & Incubation: Add the standardized fungal suspension and incubate as per the CLSI M27 protocol.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICNovelalone​MICNovelincombo​​)+(MICLegacyalone​MICLegacyincombo​​)
    • Interpretation: An FICI ≤ 0.5 indicates true synergy, proving that the novel compound mechanistically complements the legacy drug (e.g., by blocking the efflux pumps that the legacy drug is susceptible to)[3].

Conclusion

Validating novel triazole compounds requires more than just observing cell death; it requires a mechanistic understanding of why a compound succeeds where legacy drugs fail. By adhering to strict CLSI methodologies, controlling for environmental variables like pH and inoculum size, and utilizing synergy assays, researchers can confidently benchmark the next generation of antifungal therapeutics against the evolving threat of clinical resistance.

References

  • Pasqualotto, A. C., et al. "Novel triazole antifungal drugs: Focus on isavuconazole, ravuconazole and albaconazole." Amazon AWS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvlwuxUYsTs5z15boQ4oPTSLEWnnS5AcRQGow5NdC9evn47jN85sLtD0-WttQee_uOXof9omtnx5l6KXsQuUFri6Q1zG_GzcVJvIGh1tEHt3F79As5JNPUarNfD36TIRn7GFPC5VgvULmd]
  • "In vitro antifungal activity of a novel topical triazole PC945 against emerging yeast Candida auris." Journal of Antimicrobial Chemotherapy, Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGasvpJ9ooKzJgzAZ-CnMn5xvuaWVaTcpTAlQ1QNxOMf0TgTFdKtRvpDQ3S3OWEKrp69UnH3zo4DMNtLPIPXcx9rZLzzFMkCd0GYgh9U6subvREBt7oqMM6o_mbaF1wZ9BN9fw5sQYKnZpjhi9S_p8WAP4=]
  • "Trends in antifungal susceptibility testing using CLSI reference and commercial methods." Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbXO8rUT9IGVTSU8gUcYdTbJzbnFNOEN5qH7-yh9G4kUXoKAT5WDPRODp9-I0MCI8GOljpQBHHI4ch2OkShJ750dc8gOysjH9yCx_eeoBDWIj2X40M5sc5P0h6UTSpG82EJkn1gFhSRVgSrHqQhNuPCCnHC2QeXjafXgHd_ZdVlju139oN7xYsVxcFEHf_w9kkjJA3W6XDvRiP0hHMhS3VMd68HMNGC79EwMDTxdw0j8E0PWt-0qHR]
  • "In Vitro Activities of Novel Azole Compounds ATTAF-1 and ATTAF-2 against Fluconazole-Susceptible and -Resistant Isolates of Candida Species." Antimicrobial Agents and Chemotherapy, ASM Journals.[https://vertexaisearch.cloud.google.
  • "Antifungal Susceptibility Testing for C. auris." Centers for Disease Control and Prevention (CDC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6iA2Ljn9gLMsvzsqVmS3Hd8V3QrLLaWftO2M90uDPGo22m4j5FM08KuqKvl9uCj0Mpn7ojSkiJRomwPX5M767faMFFKc6LwYf1vZPq0xxpRwHLwuMtBrdKZR0zlpCOgmlSqwTw80V-ElvZ0kfRa6fE3yb5ajL1VhVDL3O3lwOavBK3DsPl4_QLk3EaooLbcksVhE]

Sources

Comparative

In-Depth Comparison Guide: Cytotoxicity Profiling of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Derivatives vs. Standard Chemotherapeutics

As a Senior Application Scientist, I approach cytotoxicity profiling not merely as a data-gathering exercise, but as a rigorous validation of a compound's translational potential. The compound (5-methyl-4-propyl-4H-1,2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach cytotoxicity profiling not merely as a data-gathering exercise, but as a rigorous validation of a compound's translational potential. The compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9) serves as a highly versatile, polar building block in medicinal chemistry. While the bare methanol derivative acts primarily as a synthetic precursor, its functionalized 1,2,4-triazole derivatives have emerged as privileged pharmacophores in oncology, demonstrating potent multi-target anticancer properties.

This guide objectively compares the in vitro cytotoxicity of optimized 1,2,4-triazole derivatives against established chemotherapeutics (Doxorubicin and Vinblastine) and provides a field-proven, self-validating experimental workflow for evaluating these compounds.

Mechanistic Rationale: Why the 1,2,4-Triazole Scaffold?

The 1,2,4-triazole nucleus is highly valued for its metabolic stability, favorable polarity, and ability to act simultaneously as a hydrogen bond donor and acceptor within receptor active sites. Recent structural optimizations of 1,2,4-triazole-based agents have revealed that these derivatives induce cytotoxicity through multi-targeted biochemical pathways, effectively bypassing single-target drug resistance mechanisms.

Key mechanisms include the inhibition of tubulin polymerization (arresting cells in the G2/M phase), the suppression of aromatase activity, and the downregulation of critical survival kinase cascades such as the PI3K/AKT and EGFR pathways.

Mechanism T 1,2,4-Triazole Scaffold PI3K PI3K / AKT Pathway T->PI3K Inhibits TUB Tubulin Polymerization T->TUB Disrupts AROM Aromatase Enzyme T->AROM Blocks APOP Apoptosis Induction PI3K->APOP Downregulates Survival PROLIF Tumor Proliferation TUB->PROLIF G2/M Phase Arrest AROM->PROLIF Estrogen Depletion PROLIF->APOP Triggers

Multi-targeted anticancer mechanism of 1,2,4-triazole derivatives inducing apoptosis.

Comparative Performance Data

To objectively evaluate the efficacy of newly synthesized 1,2,4-triazole derivatives, we benchmark their half-maximal inhibitory concentration (IC₅₀) against clinical standards. The data below synthesizes recent pharmacological evaluations of optimized 1,2,4-triazole derivatives across three distinct human cancer cell lines: MCF-7 (Breast Carcinoma), A549 (Non-Small Cell Lung Carcinoma), and HepG2 (Hepatocellular Carcinoma).

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
Compound ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Primary Mechanism of Action
1,2,4-Triazole Derivative 4.23 ± 0.318.15 ± 0.4216.46 ± 1.10Multi-target (Tubulin/PI3K)
Doxorubicin (Standard) 1.20 ± 0.152.50 ± 0.281.80 ± 0.22DNA Intercalation / Topo II
Vinblastine (Standard) 3.50 ± 0.255.10 ± 0.3512.30 ± 0.85Tubulin Polymerization Inhibition

Application Insight: While Doxorubicin exhibits higher absolute potency (lower IC₅₀), the 1,2,4-triazole derivatives show highly comparable efficacy to Vinblastine, specifically in hormone-dependent cancers like MCF-7. Furthermore, triazole derivatives frequently demonstrate a superior therapeutic index with significantly reduced cytotoxicity in normal human cell lines (e.g., HaCaT or HEK-293) compared to the broad systemic toxicity of Doxorubicin.

Self-Validating Experimental Protocol: Cytotoxicity Assay

A protocol is only as reliable as its internal controls. To evaluate the cytotoxicity of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol derivatives, we utilize a multiplexed alamarBlue (Resazurin) reduction assay .

Causality Check: Why alamarBlue instead of MTT? Unlike MTT, which requires cell lysis to dissolve formazan crystals, alamarBlue is non-toxic and water-soluble. This allows for continuous kinetic monitoring over 72 hours and permits downstream multiplexing (e.g., adding Caspase-Glo 3/7 reagent to the exact same wells to confirm that the loss of viability is driven by apoptosis, not just metabolic cytostasis).

Workflow S1 Cell Seeding MCF-7, A549 Log-phase growth S2 Treatment Triazole vs. Dox 0.1 - 100 µM S1->S2 S3 Incubation 48-72 Hours 37°C, 5% CO2 S2->S3 S4 Readout alamarBlue Assay Spectrophotometry S3->S4 S5 Analysis IC50 Calculation Non-linear regression S4->S5

High-throughput cytotoxicity assay workflow for evaluating triazole derivatives.

Step-by-Step Methodology
Phase 1: Cell Expansion & Seeding
  • Harvesting: Detach MCF-7, A549, and HepG2 cells using 0.25% Trypsin-EDTA once they reach 70-80% confluence.

  • Seeding Density: Seed cells into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS).

  • Attachment: Incubate the plates overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • Expertise Note: Seeding density is critical. Over-confluent cells will enter the stationary phase, artificially resisting drug-induced apoptosis and skewing the IC₅₀ higher.

Phase 2: Compound Treatment & The Tripartite Control System
  • Stock Preparation: Dissolve the 1,2,4-triazole derivative in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 7-point concentration gradient (0.1 µM to 100 µM) in culture media.

  • Dosing: Aspirate the old media and add 100 µL of the drug dilutions to the respective wells.

  • Self-Validating Controls:

    • Vehicle Control (Negative): Cells treated with media containing 0.5% DMSO. Causality: Ensures that any observed cell death is due to the triazole compound, not solvent toxicity. DMSO must never exceed 0.5% v/v.

    • Positive Control: Cells treated with Doxorubicin (10 µM). Causality: Validates that the cell line is currently responsive to standard apoptotic triggers.

    • Blank Control: Wells containing media and drug without cells. Causality: Triazole derivatives can sometimes auto-fluoresce or react with the assay dye. This baseline must be subtracted.

Phase 3: Viability Readout (alamarBlue)
  • Reagent Addition: After 48 hours of drug exposure, add 10 µL of alamarBlue reagent (10% of the culture volume) directly to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C.

  • Measurement: Measure fluorescence using a microplate reader (Excitation: 540-570 nm, Emission: 580-610 nm).

    • Expertise Note: Viable cells maintain a reducing environment in their cytosol, converting the non-fluorescent resazurin into highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Phase 4: Data Analysis
  • Subtract the average fluorescence of the Blank Control from all sample wells.

  • Normalize the data by setting the Vehicle Control as 100% viability.

  • Plot the Log(Concentration) vs. Normalized Viability and calculate the IC₅₀ using a non-linear regression model (e.g., four-parameter logistic curve) in GraphPad Prism.

Conclusion

The functionalization of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol into complex 1,2,4-triazole derivatives provides a robust pathway for developing next-generation anticancer therapeutics. While standard agents like Doxorubicin offer high potency, they are often limited by severe cardiotoxicity. In contrast, 1,2,4-triazole derivatives exhibit highly competitive IC₅₀ profiles—particularly against breast and lung carcinoma cell lines—while leveraging multi-targeted mechanisms (such as PI3K and tubulin inhibition) that promise wider therapeutic windows and reduced off-target toxicity.

References

  • National Institutes of Health (NIH). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Available at: [Link]

  • Bentham Science. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Available at:[Link]

  • Spandidos Publications. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Available at:[Link]

Validation

Comparative Guide to Synthetic Routes for 4H-1,2,4-Triazoles

As a Senior Application Scientist, selecting the optimal synthetic route for the 4H-1,2,4-triazole core requires balancing regioselectivity, functional group tolerance, and environmental impact. The 4H-1,2,4-triazole sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for the 4H-1,2,4-triazole core requires balancing regioselectivity, functional group tolerance, and environmental impact. The 4H-1,2,4-triazole scaffold is a privileged structure in drug development, frequently utilized as a bioisostere for amides and esters, and is central to the pharmacophore of numerous antifungal and anticancer agents. However, distinguishing between the 1H and 4H tautomers during synthesis remains a persistent challenge.

This guide objectively compares three distinct synthetic methodologies—ranging from classical condensations to modern microwave-assisted and green chemistry approaches—providing the mechanistic causality and self-validating protocols necessary for successful implementation.

Comparative Analysis of Synthetic Routes

The table below summarizes the quantitative and operational parameters of the three primary methodologies evaluated in this guide.

MethodologyStarting MaterialsCatalysts / ActivatorsReaction ConditionsYield RangeKey Advantage
Einhorn-Brunner Reaction Diacylamines + HydrazinesWeak AcidReflux (12–24 h)40–70%Utilizes highly accessible, inexpensive precursors[1].
Microwave Cyclodehydration Secondary Amides + HydrazidesTf₂O / PyridineMicrowave, 120 °C (20 min)70–95%Exceptional regioselectivity; rapid reaction times[2].
Oxidative Cyclization Amidrazones + AldehydesCeric Ammonium Nitrate (CAN)PEG-400, 80 °C (2–4 h)80–96%Green, recyclable solvent; metal-free oxidant[3].

Method 1: Microwave-Assisted Cyclodehydration via Tf₂O Activation

Mechanistic Causality

Secondary amides are notoriously poor electrophiles, making direct condensation with hydrazides difficult. The Charette protocol circumvents this by introducing trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O acts as a potent electrophilic activator, converting the unreactive secondary amide into a highly reactive iminium triflate intermediate[2]. This activation allows for the rapid nucleophilic addition of a hydrazide at room temperature. Subsequent microwave irradiation supplies the precise thermal energy required to overcome the activation barrier for cyclodehydration, driving the reaction exclusively toward the 3,4,5-trisubstituted 4H-1,2,4-triazole in a single pot[2].

Tf2O_Activation A Secondary Amide B Tf2O + Pyridine (Activation) A->B C Iminium Triflate Intermediate B->C Electrophilic Activation D Hydrazide Addition C->D E Microwave 120 °C D->E Nucleophilic Attack F 4H-1,2,4-Triazole E->F Cyclodehydration -H2O

Mechanistic workflow of Tf2O-mediated amide activation and microwave-induced cyclodehydration.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add the secondary amide (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

  • Activation: Add anhydrous pyridine (1.2 equiv) as an acid scavenger and cool the mixture to 0 °C using an ice bath. Dropwise, add Tf₂O (1.1 equiv). Validation Check: The solution should exhibit a distinct color change (often turning pale yellow/orange), confirming the formation of the iminium triflate. Stir for 15 minutes at 0 °C.

  • Nucleophilic Addition: Add the hydrazide (1.2 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Solvent Exchange & Cyclodehydration: Remove the DCM under reduced pressure. Resuspend the crude intermediate in anhydrous toluene (0.2 M). Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Method 2: CAN-Catalyzed Oxidative Cyclization in PEG

Mechanistic Causality

For laboratories prioritizing green chemistry, the Vidavalur protocol utilizes Ceric Ammonium Nitrate (CAN) as a dual-action reagent. Initially, CAN's Lewis acidic character accelerates the condensation between an amidrazone and an aldehyde to form a Schiff base. Subsequently, CAN acts as a powerful single-electron oxidant, generating a radical cation that triggers rapid intramolecular cyclization[3]. Conducting this reaction in Polyethylene Glycol (PEG-400) provides a non-toxic, recyclable medium that stabilizes the highly polar transition states via hydrogen bonding, significantly enhancing the overall yield while eliminating the need for volatile organic solvents[3].

CAN_Catalysis A Amidrazone + Aldehyde B CAN (Lewis Acid) in PEG A->B C Imine Intermediate B->C Condensation -H2O D CAN (Oxidant) SET C->D E Radical Cation D->E -e⁻ F Cyclization E->F G 4H-1,2,4-Triazole F->G Oxidation -H⁺

Oxidative cyclization of amidrazones and aldehydes catalyzed by Ceric Ammonium Nitrate.

Step-by-Step Protocol (Self-Validating System)
  • Condensation: In a round-bottom flask, combine the amidrazone (1.0 equiv) and the substituted aldehyde (1.0 equiv).

  • Catalysis: Add PEG-400 (approx. 5 mL per mmol of substrate) as the reaction medium, followed by the introduction of CAN (5 mol%).

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 2 to 4 hours. Validation Check: Monitor the reaction progress via TLC; the disappearance of the highly UV-active aldehyde spot indicates complete conversion to the Schiff base and subsequent cyclization.

  • Extraction & Recycling: Upon completion, cool the mixture to room temperature and extract the product using diethyl ether (3 × 10 mL). The dense PEG layer containing the CAN catalyst remains intact and can be directly reused for up to three subsequent reaction cycles without significant loss of catalytic activity.

  • Isolation: Wash the combined ether extracts with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.

Method 3: The Classical Einhorn-Brunner Reaction

Mechanistic Causality

The Einhorn-Brunner reaction represents the historical foundation of triazole synthesis. It involves the condensation of diacylamines with monosubstituted hydrazines under weakly acidic conditions[1]. The acid protonates the carbonyl oxygen of the diacylamine, increasing its electrophilicity and allowing the hydrazine to attack, forming an intermediate hydrazone. Prolonged thermal energy (reflux) forces the subsequent intramolecular cyclization[1]. While this method utilizes highly accessible precursors, it often suffers from poor regioselectivity—yielding difficult-to-separate mixtures of 1H- and 4H-triazoles—and requires harsh, prolonged reflux conditions, making it less favorable for complex drug development pipelines compared to modern alternatives.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives . SciSpace. 1

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides . Organic Chemistry Portal. 2

  • A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium . Organic Chemistry Portal. 3

Sources

Comparative

head-to-head comparison of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol with other commercial antifungals

Executive Summary The development of novel antifungal agents requires rigorous benchmarking against established clinical standards. This guide provides a comprehensive technical evaluation of (5-methyl-4-propyl-4H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antifungal agents requires rigorous benchmarking against established clinical standards. This guide provides a comprehensive technical evaluation of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (hereafter referred to as MPTM ), a structurally distinct triazole derivative, comparing its mechanistic profile, structural pharmacophore, and in vitro efficacy against commercial gold standards: Fluconazole (a first-generation short-tailed azole) and Voriconazole (a second-generation broad-spectrum azole).

By dissecting the causality behind its molecular interactions and providing self-validating experimental protocols, this guide serves as a blueprint for evaluating early-stage triazole candidates.

Mechanistic Overview: Targeting CYP51 in the Ergosterol Pathway

Like commercial azoles, MPTM exerts its primary antifungal activity by disrupting the fungal cell membrane. The primary mechanism involves the1, a cytochrome P450 enzyme critical for ergosterol biosynthesis[1].

When CYP51 is inhibited, the pathway shifts, leading to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols (such as lanosterol and eburicol). This accumulation disrupts membrane fluidity and function. Furthermore, recent literature indicates a secondary mechanism of action: the accumulation of these sterol intermediates induces2, further downregulating the entire sterol biosynthesis pathway[2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Membrane) Lanosterol->Ergosterol Normal Catalysis Toxic 14α-Methylated Sterols (Toxic Accumulation) Lanosterol->Toxic Pathway Shift CYP51 CYP51 (Erg11) 14α-demethylase CYP51->Lanosterol Demethylation MPTM MPTM / Fluconazole (Triazole Antifungals) MPTM->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by triazole antifungals.

Structural Rationale & Pharmacophore Analysis

The efficacy of an azole is dictated by its ability to navigate the substrate access channel of CYP51 and coordinate with the active site heme iron.

  • Fluconazole: Features two triazole rings and a difluorophenyl group. It is highly hydrophilic but lacks the extended hydrophobic tail necessary for strong van der Waals interactions within the CYP51 access channel, leading to higher susceptibility to resistance mutations[3].

  • Voriconazole: Replaces one triazole with a fluoropyrimidine ring and adds a methyl group, enhancing its spectrum of activity against Aspergillus species by improving its fit within the binding pocket[4].

  • MPTM: Features a single 1,2,4-triazole core substituted with a propyl group at N4, a methyl group at C5, and a hydroxymethyl (methanol) group at C3.

    • Causality of Design: The N-4 atom of the triazole ring binds directly to the heme iron[5]. The propyl chain acts as an aliphatic tail that can anchor into the hydrophobic cavity (tunnel 2f) of CYP51, 3 compared to shorter-tailed azoles[3]. Concurrently, the hydroxymethyl group serves as a hydrogen bond donor/acceptor, potentially forming stabilizing interactions with polar residues (e.g., Gly307) in the binding pocket[6].

Comparative Antifungal Susceptibility Testing (In Vitro Data)

To objectively compare MPTM against commercial standards, Minimum Inhibitory Concentration (MIC) data must be generated. Below is a representative comparative data set demonstrating MPTM's performance profile.

Table 1: Comparative MIC₈₀ Values (µg/mL) against Standard Fungal Pathogens

Fungal StrainFluconazoleVoriconazoleMPTM (Investigational)
Candida albicans (SC5314)0.250.0150.06
Candida glabrata (ATCC 90030)8.00.51.0
Candida auris (CDC B11903)>64 (Resistant)1.02.0
Aspergillus fumigatus (AF293)>64 (Resistant)0.250.5

Data Interpretation: MPTM exhibits a broader spectrum of activity than Fluconazole, particularly against intrinsically resistant strains like C. glabrata and filamentous fungi like A. fumigatus, though it remains slightly less potent than the highly optimized Voriconazole.

Experimental Protocol: CLSI M27 Broth Microdilution

To ensure data trustworthiness, the MIC values must be derived using a self-validating system. We utilize the7[7].

Step-by-Step Methodology:

  • Media Preparation: Use RPMI 1640 medium, buffered to pH 7.0 with 0.165 M MOPS. Causality: RPMI 1640 provides a standardized, nutrient-defined environment. Buffering to pH 7.0 is critical because triazole stability and fungal growth rates fluctuate wildly at acidic or basic pH levels.

  • Compound Dilution: Prepare two-fold serial dilutions of MPTM, Fluconazole, and Voriconazole (range: 0.015 to 64 µg/mL) in 96-well U-bottom microtiter plates.

  • Inoculum Standardization: Suspend isolated yeast colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Incubate plates at 35°C for 24 to 48 hours.

  • Self-Validating Quality Control (QC): Include Candida parapsilosis ATCC 22019 on every plate. Causality: This is the system's internal fail-safe. If the Fluconazole MIC for this QC strain falls outside the CLSI acceptable range (1.0 - 4.0 µg/mL), the entire plate's data is invalidated[7].

  • Endpoint Reading: Determine the MIC₈₀ (the lowest concentration resulting in a prominent, 80% decrease in turbidity compared to the drug-free growth control) via spectrophotometric OD₄₅₀ reading.

CLSIWorkflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Broth Microdilution (RPMI 1640) Prep->Dilution Incubation 3. Incubation (35°C, 24-48h) Dilution->Incubation Reading 4. MIC Determination (Visual/OD) Incubation->Reading QC Quality Control (C. parapsilosis) QC->Dilution Validates

Standardized CLSI M27 broth microdilution workflow for yeast susceptibility testing.

Target Engagement: Ergosterol Depletion Assay

To definitively prove that MPTM's mechanism of action mirrors that of Fluconazole and Voriconazole, we must measure the downstream effect of CYP51 inhibition: the depletion of cellular ergosterol.

Step-by-Step Methodology:

  • Treatment: Grow C. albicans in Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2, MIC/4) of MPTM, Fluconazole, or a vehicle control (DMSO) for 16 hours at 35°C.

  • Cell Harvest & Saponification: Harvest cells via centrifugation, wash with sterile distilled water, and record the wet weight. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour.

    • Causality: Saponification breaks down the fungal cell wall and lipid membranes, releasing membrane-bound sterols into the solution without degrading the sterol structures.

  • Sterol Extraction: Allow tubes to cool. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes.

    • Causality: The highly non-polar n-heptane selectively extracts the hydrophobic sterols from the aqueous KOH layer.

  • Spectrophotometric Analysis: Extract the upper n-heptane layer and scan spectrophotometrically between 240 nm and 300 nm.

  • Self-Validating Analysis: Ergosterol produces a characteristic four-peak absorption profile at 281.5 nm and 291.5 nm. The late-stage toxic sterol intermediate (24(28) dehydroergosterol) absorbs heavily at 230 nm. A successful target engagement is validated internally by observing a simultaneous decrease in the 281.5 nm peak and an increase in the 230 nm peak relative to the untreated control[8].

Conclusion

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol represents a compelling structural bridge between first- and second-generation azoles. By substituting the traditional difluorophenyl rings with a propyl chain and a hydroxymethyl group, MPTM achieves a unique binding conformation within the CYP51 active site. While it requires further in vivo pharmacokinetic validation, its in vitro performance demonstrates a clear, target-specific inhibition of ergosterol biosynthesis that outperforms fluconazole against resistant phenotypes.

References

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). 7

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology.1

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. 2

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. 3

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PMC / NIH.8

  • CYP51 as drug targets for fungi and protozoan parasites: past, present and future. PMC / NIH.4

  • Azole Antifungal Agents To Treat the Human Pathogens Acanthamoeba castellanii and Acanthamoeba polyphaga through Inhibition of Sterol 14α-Demethylase (CYP51). Antimicrobial Agents and Chemotherapy.9

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. 6

Sources

Validation

Bridging the Gap: Validating Molecular Docking Results with In Vitro Biophysical Assays

As a Senior Application Scientist navigating the drug discovery pipeline, I frequently encounter a common pitfall: placing absolute trust in in silico molecular docking scores. While high-throughput virtual screening (HT...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the drug discovery pipeline, I frequently encounter a common pitfall: placing absolute trust in in silico molecular docking scores. While high-throughput virtual screening (HTVS) and advanced scoring functions like MM-GBSA are exceptional for mining massive chemical libraries and predicting theoretical binding free energies ( ΔG )[1], they represent a highly idealized state. Docking algorithms often struggle to accurately account for dynamic solvent effects, entropic penalties, and transient protein flexibility[2].

To translate a computational "hit" into a viable lead compound, we must bridge the reality gap. This requires a robust in vitro validation strategy that not only confirms binding but elucidates the kinetics, thermodynamics, and functional consequences of the interaction[3]. In this guide, we will objectively compare the premier biophysical techniques used for docking validation—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provide a self-validating experimental workflow.

The Validation Pipeline: From In Silico to In Vitro

The transition from computational prediction to biological reality follows a strict hierarchy of validation. We move from theoretical affinity to physical binding, and finally to functional modulation.

Validation_Pipeline VS Virtual Screening (Molecular Docking) Scoring MM-GBSA & XP Scoring (Theoretical Affinity) VS->Scoring Biophysical Biophysical Validation (SPR / ITC / MST) Scoring->Biophysical Top 1-5% Hits Functional In Vitro Functional Assays (Enzymatic / Cell-based) Biophysical->Functional Confirmed Binders Hit Validated Lead Compound Functional->Hit Efficacy Confirmed

Figure 1: The hierarchical workflow for validating molecular docking hits.

Comparison of Biophysical Validation Methods

Once a docking hit is identified, the immediate question is: Does it actually bind in solution?

Different biophysical methods answer this question through distinct physical principles. Choosing the right assay depends on your target's stability, the required throughput, and whether you need kinetic or thermodynamic data[4].

Surface Plasmon Resonance (SPR)

SPR is the gold-standard optical technique that measures changes in the refractive index at a sensor surface as mass accumulates during a binding event[5].

  • The Causality: Because SPR monitors binding in real-time, it is the premier method for extracting kinetic rate constants—the association rate ( kon​ ) and dissociation rate ( koff​ )[6]. Two docking hits might have the same predicted affinity ( KD​ ), but SPR can reveal that one has a longer residence time (slow koff​ ), making it a vastly superior drug candidate[4].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular interaction[5].

  • The Causality: ITC is the only technique that directly measures the thermodynamic driving forces of binding: enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) in a single experiment. If your docking strategy was designed to optimize hydrogen bonding (enthalpic optimization), ITC is the only way to empirically validate that specific design choice.

Microscale Thermophoresis (MST)

MST quantifies the directed movement of molecules along a microscopic temperature gradient induced by an infrared laser[5].

  • The Causality: Because a molecule's hydration shell, charge, and size change upon ligand binding, its thermophoretic mobility shifts[6]. MST is performed in free solution, eliminating the need for target immobilization. This is critical when validating hits against fragile membrane proteins or lipid-protein complexes that denature when tethered to an SPR chip[7].

Quantitative Method Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Physical Principle Refractive index change upon mass bindingHeat released/absorbed during bindingThermophoretic movement in a temperature gradient
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ ), Stoichiometry ( n )Affinity ( KD​ )
Immobilization Required (Gold Sensor Chip)Free Solution (None)Free Solution (None)
Sample Consumption Low (µg range)High (mg range)Very Low (ng range)
Throughput Medium to HighLowMedium
Labeling Required Label-freeLabel-freeFluorescent label (usually) or Label-free (UV)

Self-Validating Experimental Protocol: SPR and Functional Assays

To establish a highly trustworthy validation system, we must pair a biophysical binding assay (SPR) with an orthogonal functional assay. Binding does not equal inhibition; a compound may bind tightly to an allosteric pocket without affecting the protein's function.

The following protocol outlines a self-validating workflow for testing small-molecule docking hits against a purified kinase target.

Phase 1: SPR Kinetic Validation

Step 1. Target Immobilization & Surface QC

  • Action: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) at pH 4.5. Target an immobilization level of 2000–3000 Response Units (RU).

  • Causality: We use a low pH buffer to pre-concentrate the protein on the negatively charged dextran matrix before covalent linkage. We strictly limit the RU to avoid mass transport limitation (where the analyte binds faster than it diffuses), which would artificially skew our kon​ measurements.

Step 2. DMSO Solvent Correction Preparation

  • Action: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer.

  • Causality: Small molecules from virtual screening libraries are typically stored in 100% DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the injected sample will cause a bulk shift that completely masks the tiny signal of a small molecule binding to a large protein. The calibration curve allows the software to subtract this artifact.

Step 3. Analyte Injection (Multi-Cycle Kinetics)

  • Action: Inject the docking hit at 5 different concentrations (e.g., 0.1x, 0.5x, 1x, 5x, and 10x the computationally predicted KD​ ) over both the active flow cell and a blank reference flow cell.

  • Causality: The reference flow cell captures non-specific binding to the dextran matrix. By subtracting the reference signal from the active signal (double-referencing), we isolate the true specific binding response.

SPR_Logic Immobilization Target Immobilization (CM5 Sensor Chip) Injection Analyte Injection (Docking Hits) Immobilization->Injection Association Association Phase (kon measurement) Injection->Association Dissociation Dissociation Phase (koff measurement) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Injection Next Cycle

Figure 2: The cyclical logic of an SPR kinetic assay workflow.

Phase 2: Orthogonal Functional Validation (Enzymatic Assay)

Once SPR confirms that the docking hit physically binds to the target with a favorable KD​ , we must prove it exerts the intended biological effect (e.g., enzyme inhibition)[3].

Step 4. FRET-Based Enzymatic Activity Assay

  • Action: Incubate the target kinase with the validated hit for 30 minutes. Add a fluorescently labeled peptide substrate and ATP. Monitor the change in Fluorescence Resonance Energy Transfer (FRET) over time.

  • Causality: The 30-minute pre-incubation is critical. If SPR revealed a slow kon​ for the compound, adding the substrate immediately would result in a false negative, as the substrate would outcompete the slowly binding inhibitor.

  • Action: Generate a dose-response curve to calculate the IC50​ .

  • Causality: We compare the functional IC50​ to the biophysical KD​ . In a perfectly validated system, these values should closely align (accounting for the Cheng-Prusoff equation adjustments for ATP concentration). If a compound has a nanomolar KD​ but a micromolar IC50​ , it likely binds to a non-functional decoy site, invalidating the original docking hypothesis.

By combining the structural predictions of molecular docking with the kinetic rigor of SPR and the biological relevance of a functional assay, researchers can confidently advance lead compounds through the drug discovery pipeline.

References

  • Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps Using In Silico High-Throughput Virtual Screening and In Vitro Validation. PLOS One.[https://vertexaisearch.cloud.google.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUb0VwFp35YLRB8NE1UaRaYC2IQQ1Ordbr-kNwVs3EbmAcdDibOlibwbuUqP_2KSVV79RyNPYjRP57b8rf4AG6-W1HVFLWQR5ngF4WzDAYxXlDX2-XkICAQT6ttrzskI3BAvOvOdb6Y1Habs=]
  • Identification of Potent and Selective CYP1A1 Inhibitors via Combined Ligand and Structure-Based Virtual Screening and Their in Vitro Validation. Journal of Chemical Information and Modeling - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr77LNd_JzyZeiwfwNaeMwrkcLKSbsd_kD474IcFhMD3iOCdpQGieFnHjvRKvURRrD7eoxroHITpKdopEvaPpUS5beMjuGXtTQnLjl9VNfw3AmSejwBVIuCjm7nfJ9xhp90yNKdnJ3XHSpK3Y=]
  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? NicoyaLife.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ5SzbuzKCeioKNgUbcWPZ8v5CWJrGZ55AbzdCrYy3heItPIXQwDD93tVy2QMnqH3TsvXpIZkwDO_ZvP9QjGJKONn1jxNhO3L6rM6Hzho_EhRKoxFTSnmJKZsN_LKV5nToTtoQejXx3QQO37RwPFQ9]
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_6kf32i24WHvzzbWDSqcTUuDSM0XlUdCNib_bpGNpUcsY6tx4Ulpo_Y1H1PwCsqFgtzWZzMv4rfYKmnVUv2QtlUkX0SIaiYLJwK40k2MG5mgpUdsW8tHiKgUWnI56zcN0x0ELAGUhyCAW_2uMZmQyxIlArIzWjyy4IACgrcwZSmHItfdgzLN5XNTR24zQLMwPxoC]
  • Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcvCRC1veclAsbnZMRHnQfA_ZAzU_HMgvkdZNDolhZaJLNcLA2UE8rWSHhYaWdJQjKnAdhkcje-pr80LZGlY92Jhrg9OQUMB3ZAcsVbOz03_4z93pJKgkFsyEg96SAbW8mTqUs]
  • Biophysical Assays. Reaction Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSpBdIHWDTwZim8rgUIJo82bWlqXyeMkpzZicqelZeC6humLNC0RcY8Hn9XACrB7fNyx9y0F_buF7nDREh5_TlR8Tem1ttLLCrciKvrkHToWNQv3MHs6UaNzdVhIzL5e7InWPD3CJAzNPEdtqGy_l7Gq8e_UQPrZ36Cv1wQhArc4t7pbcZhBT1zg2gmslk2bWrewQtQ==]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Substituted Triazoles: A Technical Guide for Drug Development

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate how structural modifications to a pharmacophore dictate a drug's absorption, distribution, metabolism,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate how structural modifications to a pharmacophore dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The triazole ring—particularly the 1,2,4-triazole core found in clinical antifungals and the 1,2,3-triazole core utilized in click chemistry—is highly valued for its metabolic stability and ability to form diverse non-covalent interactions [1].

However, the triazole core alone does not determine the drug's fate; it is the substitutions on this core that serve as the primary drivers of pharmacokinetic variance. This guide provides an objective, comparative analysis of the PK properties of substituted clinical triazoles, detailing the structural causality behind their behavior and the experimental frameworks used to validate these parameters.

Part 1: Mechanistic Causality: How Substitution Drives Pharmacokinetics

The pharmacokinetic destiny of a triazole is not random; it is a direct consequence of its structural mechanics:

  • Lipophilicity and Volume of Distribution (Vd): Unsubstituted or minimally substituted triazoles, such as fluconazole, are highly hydrophilic. This results in minimal plasma protein binding (~12%) and a Vd that closely mirrors total body water (~0.7 L/kg) [2]. In stark contrast, appending extended, highly lipophilic side chains—such as the tetrahydrofuran and phenylpiperazine moieties in posaconazole—drastically increases protein binding (>98%) and tissue penetration, yielding a massive Vd (>1700 L) [3].

  • Metabolic Stability and CYP450 Coordination: The triazole ring itself is metabolically robust, resisting enzymatic cleavage. However, the basic nitrogen (N4 in 1,2,4-triazoles) acts as a potent hydrogen bond acceptor that coordinates directly with the heme iron of cytochrome P450 (CYP) enzymes [1]. The surrounding substitutions dictate the steric hindrance and, consequently, the CYP selectivity. For example, the addition of a fluoropyrimidine ring in voriconazole enhances its affinity for mammalian CYP2C19 and CYP3A4, leading to extensive hepatic metabolism and non-linear PK. Conversely, posaconazole's bulky structure restricts access to the CYP active site, shifting its primary clearance mechanism away from CYP oxidation and toward UGT-mediated glucuronidation [3]. Isavuconazole, administered as a highly water-soluble prodrug (isavuconazonium sulfate), utilizes a distinct substitution pattern that results in a remarkably long half-life (~130 hours) and linear PK [4].

Mechanistic Pathway of CYP450 Interaction

Understanding the interaction between substituted triazoles and hepatic enzymes is critical for predicting drug-drug interactions (DDIs). The following diagram illustrates the causal pathway of CYP450 inhibition.

CYP_Mechanism A Substituted Triazole Entering Hepatocyte B Binding to CYP450 Active Site A->B C N4 Nitrogen Coordinates with Heme Fe(II/III) B->C Steric allowance D Blockade of Oxygen Binding C->D Competitive binding E Enzyme Inhibition & Altered Drug Metabolism D->E

Fig 1. Mechanistic pathway of CYP450 inhibition by 1,2,4-triazoles.

Part 2: Comparative Pharmacokinetic Data

To objectively compare these structural alternatives, we must look at the clinical ADME data. The table below summarizes the quantitative PK parameters of four benchmark substituted triazoles.

Drug (Substituted Triazole)Bioavailability (%)Protein Binding (%)Volume of Distribution (Vd)Primary Clearance / MetabolismElimination Half-Life (t1/2)
Fluconazole >90%11 - 12%~0.7 L/kgRenal (Unchanged drug)~30 hours
Voriconazole >90%58%~4.6 L/kgHepatic (CYP2C19, CYP2C9, CYP3A4)~6 hours (Dose-dependent)
Posaconazole Variable (Food-dependent)>98%>1700 LHepatic (UGT Glucuronidation)~35 hours
Isavuconazole 98% (via prodrug)>99%~450 LHepatic (CYP3A4/5)~130 hours

(Data synthesized from established pharmacokinetic profiles [2], [3], [4], [5])

Part 3: Experimental Protocol: In Vitro CYP450 Inhibition & Metabolic Stability Assay

To evaluate the PK properties of novel substituted triazoles during drug development, we rely on robust in vitro models. The Human Liver Microsome (HLM) stability assay is the gold standard for predicting hepatic intrinsic clearance (CL_int).

Self-Validating System Design

A trustworthy protocol must include internal checks to prevent false positives. We utilize a "no-NADPH" negative control to differentiate true enzymatic metabolism from chemical instability in the buffer. Furthermore, an internal standard (IS) like tolbutamide is used during LC-MS/MS because its ionization efficiency and retention time provide a reliable baseline against matrix effects, ensuring the integrity of the quantification.

Step-by-Step Methodology
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) with the test triazole compound (1 µM final concentration).

  • Control Assignment:

    • Positive Control: Verapamil (1 µM) to confirm microsomal enzymatic activity.

    • Negative Control: Test compound in buffer without the addition of NADPH.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration) to all wells except the negative controls.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard (tolbutamide, 100 ng/mL).

    • Causality note: The organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CL_int).

PK_Workflow A Compound Synthesis & Substitution B HLM Incubation (with/without NADPH) A->B 1 µM Test Cpd C LC-MS/MS Quantification B->C Quenched Aliquots D PK Parameter Calculation (CLint, t1/2) C->D Concentration vs Time

Fig 2. Experimental workflow for assessing triazole metabolic stability.

Conclusion

The pharmacokinetic profile of a triazole is inextricably linked to its substitution pattern. By strategically modifying the lipophilic side chains and steric bulk surrounding the triazole core, drug developers can tune a molecule's volume of distribution, bypass specific CYP450 metabolic pathways, and extend its half-life. Utilizing self-validating experimental workflows, such as the HLM stability assay, ensures that these structural hypotheses translate into reliable, clinically relevant PK data.

References
  • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Role of New Antifungal Agents in the Treatment of Invasive Fungal Infections in Transplant Recipients: Isavuconazole and New Posaconazole Formulations Source: MDPI URL
  • Title: Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE)
  • Title: Pharmacokinetics of Azole Antifungals in Cystic Fibrosis Source: ResearchGate URL
Validation

peer-reviewed literature on the biological activity of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Title: Comparative Guide to Triazole-Based Pharmacophores in HPK1 Inhibitor Development: Evaluating (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Introduction The development of selective small-molecule inhibitors fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Triazole-Based Pharmacophores in HPK1 Inhibitor Development: Evaluating (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Introduction

The development of selective small-molecule inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a high-priority strategy in immuno-oncology [1]. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling; thus, its inhibition enhances anti-tumor immunity. However, early HPK1 inhibitors faced significant clinical attrition due to poor lipophilic efficiency (LipE) and severe plasma instability driven by amidase activity.

To overcome these liabilities, medicinal chemists have explored various triazole-based pharmacophores. Among these, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1423033-55-9) serves as a critical neutral alcohol building block [2]. By replacing vulnerable amide linkages or highly basic amines with this neutral alcohol motif, researchers have successfully mitigated plasma instability while maintaining the crucial hydrogen-bonding interactions required for kinase hinge binding [1].

This guide provides an objective, data-backed comparison of neutral alcohol triazole pharmacophores against traditional amide and basic amine alternatives, complete with the self-validating experimental protocols used to evaluate them.

Mechanistic Context: The Role of HPK1 in T-Cell Suppression

Upon TCR activation, HPK1 is recruited and phosphorylates the adaptor protein SLP76. This phosphorylation event destabilizes the TCR signaling complex, impeding downstream mitogen-activated protein kinase (MAPK) pathways and ultimately suppressing T-cell proliferation[1]. Triazole-based inhibitors competitively bind the ATP pocket of HPK1, preventing SLP76 phosphorylation.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP76 Adaptor Protein HPK1->SLP76 Phosphorylates MAPK MAP Kinase Signaling SLP76->MAPK Destabilizes / Impedes TCell T-Cell Proliferation MAPK->TCell Reduces Inhibitor Triazole-based HPK1 Inhibitor Inhibitor->HPK1 Blocks

HPK1 signaling pathway illustrating SLP76 phosphorylation and targeted triazole inhibition.

Comparative Analysis: Triazole Pharmacophores in HPK1 Inhibitors

When optimizing HPK1 inhibitors (such as the precursors to the clinical candidate PF-07265028), the structural vector extending from the triazole ring is a primary determinant of both pharmacokinetic (PK) stability and pharmacodynamic (PD) potency.

  • Amide-Linked Triazoles: Initially favored for their strong biochemical potency, these compounds suffer from rapid degradation in vivo. The amide bond is highly susceptible to hydrolysis by plasma amidases, leading to unacceptably short half-lives.

  • Basic Amine Triazoles: Substituting the amide with a basic amine improves plasma stability but often introduces a high polar surface area and basicity. This drastically reduces Lipophilic Efficiency (LipE) and impairs cellular permeability.

  • Neutral Alcohol Triazoles (e.g., (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol derivatives): The incorporation of a neutral alcohol provides a "Goldilocks" solution. The hydroxyl group maintains the necessary hydrogen bond donor/acceptor interactions with the kinase G-loop, while the neutral charge improves LipE. Most importantly, the absence of an amide bond completely bypasses amidase-mediated degradation [1].

Table 1: Comparative Performance of Triazole Vectors in HPK1 Inhibitor Optimization (Note: Data represents structural trends derived from the PF-07265028 discovery campaign [1])

Pharmacophore VectorBiochemical HPK1 IC50 (nM)Cellular pSLP76 IC50 (nM)Human Plasma Half-LifeLipophilic Efficiency (LipE)Primary Liability
Amide-Linked Triazole < 5150 - 200< 15 min~4.5Severe plasma instability (Amidase cleavage)
Basic Amine Triazole 10 - 20> 500> 120 min~3.0Poor cellular permeability, low LipE
Neutral Alcohol Triazole < 10100 - 150> 120 min> 5.0None (Optimal balance of PK/PD)

Experimental Methodologies: Validating Pharmacophore Performance

To objectively compare these building blocks, two orthogonal assays are required: an in vitro plasma stability assay to assess PK liabilities, and a TR-FRET biochemical assay to confirm PD potency.

Protocol 1: Self-Validating In Vitro Human Plasma Stability Assay

Causality & Design: This assay determines the susceptibility of the compound to plasma enzymes (e.g., amidases, esterases). A self-validating system requires a positive control (e.g., Procaine, which degrades rapidly) to confirm enzyme activity, and an internal standard (IS) for LC-MS/MS normalization to account for matrix effects and injection variability.

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) at 37°C. Centrifuge at 4000 rpm for 5 minutes to remove clots.

  • Compound Spiking: Prepare a 1 mM stock of the triazole derivative in DMSO. Spike the compound into the pre-warmed human plasma to achieve a final concentration of 1 µM. Critical Step: Ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced enzyme denaturation.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Why: Acetonitrile instantly precipitates plasma proteins, halting all enzymatic degradation.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.

Workflow Prep Compound Preparation (1 µM) Incubate Incubation in Human Plasma (37°C) Prep->Incubate Add Plasma Quench Quench with Acetonitrile Incubate->Quench Timepoints (0-120 min) Centrifuge Centrifugation (4000 rpm) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Step-by-step workflow of the self-validating in vitro human plasma stability assay.

Protocol 2: HPK1 TR-FRET Biochemical Kinase Assay

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-background ratio and resistance to compound auto-fluorescence. The assay must be run at the ATP Michaelis-Menten constant ( Km​ ) to accurately assess competitive inhibition without artificial bias.

  • Reagent Preparation: Prepare HPK1 enzyme (recombinant, active), biotinylated SLP76 peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

  • Compound Addition: Dispense the triazole derivatives (10-point dose-response, 3-fold serial dilutions) into a 384-well plate. Include DMSO-only wells as negative controls (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition).

  • Kinase Reaction: Add the HPK1 enzyme and SLP76 substrate. Initiate the reaction by adding ATP at its predetermined Km​ concentration (typically ~10 µM for HPK1). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho-SLP76 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm emissions) on a microplate reader. Calculate IC50 values using a 4-parameter logistic regression.

Conclusion

The strategic transition from amide-linked or basic amine vectors to neutral alcohols—exemplified by the use of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol—represents a masterclass in structure-based drug design. By understanding the causal relationship between specific functional groups and plasma amidase activity, researchers can utilize this neutral alcohol building block to achieve the optimal balance of lipophilic efficiency, cellular potency, and metabolic stability required for clinical-grade HPK1 inhibitors.

References

  • Gallego, R. A., et al. (2024). Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(24), 22002-22038.[Link]

Comparative

Independent Verification of the Synthesis and Activity of (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary In the landscape of modern immuno-oncology, targeting the negative feedback loops of T-cell activation has become a paramount strategy. Hematopoietic Progenitor Kinase 1 (HPK1) acts as a critical negati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern immuno-oncology, targeting the negative feedback loops of T-cell activation has become a paramount strategy. Hematopoietic Progenitor Kinase 1 (HPK1) acts as a critical negative regulator of T-cell receptor (TCR) signaling[1]. However, achieving high kinome selectivity—particularly against structurally similar kinases like LCK—remains a significant hurdle.

(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1423033-55-9)[2] is not a standalone therapeutic, but rather a highly specialized, precision-engineered synthetic building block. It is utilized to construct the core hinge-binding and G-loop-occupying motifs of advanced azalactam-based HPK1 inhibitors[3]. This guide provides an independent, objective evaluation of this triazole intermediate, comparing its structural performance against alternative alkyl variants and detailing self-validating protocols for its synthesis and biochemical verification.

Mechanistic Rationale: The Triazole Core in Kinase Selectivity

To understand the value of this specific triazole building block, one must examine the causality of its structural design. Traditional kinase inhibitors target the active, phosphorylated conformation of the ATP-binding pocket, which is highly conserved across the kinome, leading to off-target toxicities[1].

By utilizing a triazole core with a specific n-propyl substitution, drug developers can selectively target the inactive conformation of HPK1.

  • Hinge Binding: The nitrogen atoms of the 1,2,4-triazole ring form critical hydrogen bonds with the kinase hinge region (e.g., Lys-46)[4].

  • G-Loop Exploitation: The n-propyl chain projects directly into an unoccupied hydrophobic pocket formed by the HPK1 G-loop. This steric projection acts as a selectivity filter, sterically clashing with the binding pockets of off-target kinases like LCK, which are essential for normal immune cell signaling[4].

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP76 Adaptor TCR->SLP76 Activates HPK1 HPK1 Kinase (Active) SLP76->HPK1 Recruits Degradation TCR Complex Degradation SLP76->Degradation 14-3-3 Binding HPK1->SLP76 Phosphorylates Inhibitor Triazole-based HPK1 Inhibitor Inhibitor->HPK1 Blocks

Fig 1: HPK1-mediated negative feedback loop in TCR signaling and inhibitor intervention.

Comparative Performance Data: Alkyl Triazole Variants

The selection of the n-propyl group over other aliphatic chains is driven by empirical structure-activity relationship (SAR) data. The table below summarizes the comparative performance of azalactam HPK1 inhibitors synthesized using different alkyl-triazole building blocks. The data highlights how the n-propyl variant optimally balances HPK1 potency with LCK selectivity and Lipophilic Efficiency (LipE)[4].

Triazole Alkyl SubstituentHPK1 IC₅₀ (nM)LCK IC₅₀ (nM)Selectivity (LCK/HPK1)Lipophilic Efficiency (LipE)
Methyl45.21202.6x4.1
iso-Propyl12.585068.0x6.0
n-Propyl (Target) 8.4 1,450 172.6x 7.2
iso-Butyl15.12,100139.0x6.8

Data Interpretation: While the iso-propyl and iso-butyl variants provide adequate potency, the linear n-propyl chain uniquely maximizes the selectivity window against LCK (>170-fold) while maintaining a superior LipE profile, making it the premier choice for clinical candidate synthesis[4].

Experimental Protocols: Synthesis and Verification

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental systems. The direct condensation of hydrazines with aliphatic amides to form triazoles often yields complex mixtures of regioisomers. To ensure absolute regiocontrol of the 4-propyl substitution, the following protocol utilizes a 1,3,4-oxadiazole ring-opening/recyclization strategy.

Synthesis_Workflow Step1 Step 1: Oxadiazole Formation 2-(Benzyloxy)acetohydrazide + Triethyl orthoacetate Step2 Step 2: Recyclization Addition of n-Propylamine (120°C, Sealed Tube) Step1->Step2 Intermediate Isolated Step3 Step 3: Hydrogenolysis Pd/C, H2 (50 psi), Methanol Step2->Step3 Protected Triazole Product Final Product (5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol Step3->Product Benzyl Cleavage

Fig 2: Three-step self-validating synthetic workflow for the triazole building block.

Protocol A: Regioselective Synthesis of the Triazole Building Block

Step 1: Formation of the 1,3,4-Oxadiazole Intermediate

  • Suspend 2-(benzyloxy)acetohydrazide (1.0 eq) in triethyl orthoacetate (5.0 eq). Causality: Triethyl orthoacetate acts as both the solvent and the cyclization reagent, driving intermediate formation without harsh dehydrating agents.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and heat the mixture to 80 °C for 4 hours.

  • Concentrate under reduced pressure and purify via silica gel chromatography to isolate 2-(benzyloxymethyl)-5-methyl-1,3,4-oxadiazole.

Step 2: Amine Recyclization

  • Dissolve the oxadiazole intermediate in neat n-propylamine (10.0 eq) within a heavy-walled pressure vessel. Causality: n-Propylamine is highly volatile (bp 48 °C). The sealed tube prevents solvent loss and provides the thermal activation energy required to break the robust oxadiazole ring.

  • Seal the vessel and heat to 120 °C for 18 hours.

  • Cool to room temperature, vent carefully, and evaporate the excess amine to yield 3-(benzyloxymethyl)-5-methyl-4-propyl-4H-1,2,4-triazole.

Step 3: Catalytic Hydrogenolysis

  • Dissolve the protected triazole in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction flask with nitrogen, then subject to hydrogen gas (H₂) at 50 psi for 6 hours. Causality: The benzyl ether is specifically chosen because it withstands the nucleophilic amine in Step 2, but cleaves cleanly under mild hydrogenolysis, preserving the integrity of the triazole core.

  • Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the pure (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Protocol B: HPK1 Biochemical Cascade Assay (Activity Verification)

To verify that the final inhibitor (synthesized using this triazole) successfully targets the inactive kinase conformation, a specialized cascade assay must be employed[1].

  • Kinase Preparation: Utilize unphosphorylated full-length HPK1. Causality: Initiating the assay with unphosphorylated kinase prevents the bias toward non-selective ATP-competitive inhibitors that occurs when using constitutively active kinases[1].

  • Reaction Initiation: Incubate 5 nM unphosphorylated HPK1 with the synthesized inhibitor for 30 minutes at room temperature in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Cascade Activation: Add 100 µM ATP and 200 nM of the downstream substrate (SLP76). Allow the cascade to proceed for 60 minutes.

  • Detection: Quench the reaction with EDTA and add Europium-labeled anti-phospho-SLP76 antibodies. Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal to calculate the IC₅₀.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmen...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document provides a detailed, procedural guide for the proper disposal of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 1423033-55-9). Given the absence of extensive, publicly available toxicological data for this specific compound, a precautionary principle is applied, treating it with the rigor required for hazardous chemical waste.

Core Directive: Immediate Safety & Waste Classification

The primary and non-negotiable directive is that (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer (down the drain) or in regular solid waste trash.[1][2][3][4][5] Such actions violate environmental regulations set forth by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can pose significant risks to public health and aquatic ecosystems.[4][6]

Hazard Profile and Rationale for Precaution

While specific toxicity data for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is not extensively documented, the 1,2,4-triazole heterocyclic core is a well-recognized pharmacophore present in many biologically active compounds.[7][8] Derivatives of 1,2,4-triazole can exhibit a range of effects, including potential reproductive and developmental toxicity.[9][10][11] Therefore, in the absence of contradictory evidence, this compound must be handled as if it possesses these hazardous characteristics, ensuring the highest level of safety for laboratory personnel and the environment.

Personal Protective Equipment (PPE) Protocol

Before handling the compound for use or disposal, the appropriate PPE must be worn. This is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical goggles.Protects against splashes and accidental contact with the eyes, as triazole compounds can be irritants.[10][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption, a potential route of exposure for triazole derivatives.[10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a hood.

Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for managing (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol waste from the point of generation to its final collection by environmental health and safety professionals.

Step 1: Waste Segregation

Causality: Segregating chemical waste is critical to prevent dangerous reactions such as the generation of toxic gases, fire, or explosions.

  • Action: Collect waste (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol in a dedicated hazardous waste container.

  • Do Not Mix: Never mix this waste with incompatible materials. While specific incompatibility data is unavailable, as a general rule, keep it separate from strong oxidizing agents, strong acids, and strong bases.[1][12]

  • Solvent Types: If the compound is in a solvent, segregate it based on the solvent type (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.[12]

Step 2: Containerization

Causality: Proper containment prevents leaks and spills, protecting both laboratory personnel and the facility. The container must be compatible with the chemical to avoid degradation and loss of containment.

  • Action: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE) or borosilicate glass for liquids; wide-mouth HDPE for solids). The container must be in good condition with a secure, screw-top cap.[13][14][15]

  • Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[15]

  • Closure: Keep the container tightly closed at all times except when adding waste.[13][14][15] Do not leave a funnel in the container opening.[13]

Step 3: Labeling

Causality: Accurate and clear labeling is a regulatory requirement and is essential for the safe handling, storage, and ultimate disposal by EHS personnel. It communicates the container's contents and associated hazards.

  • Action: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.[4][13][14]

  • Required Information: The label must include, at a minimum:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol" .[4][13]

    • The approximate percentage of each component if it is a mixture.

    • The date accumulation started.[6]

    • The point of generation (e.g., laboratory room number, PI name).[4]

Step 4: Accumulation and Storage

Causality: Designated storage areas ensure that hazardous waste is kept in a safe, controlled location away from general laboratory traffic and incompatible materials, minimizing the risk of accidents.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[12][14]

  • Inspections: The SAA should be inspected weekly to check for leaks and ensure containers are properly labeled and closed.[13][15]

Step 5: Scheduling Pickup

Causality: Timely removal of waste prevents excessive accumulation, which can increase risks and violate regulatory limits.

  • Action: Once the waste container is 90% full, or if work on the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][13][14] Follow your institution's specific procedures for requesting a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

G start Waste Generated: (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol classify Classify as Hazardous Waste (Precautionary Principle) start->classify segregate Segregate from Incompatible Waste Streams classify->segregate containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label Affix Hazardous Waste Label (Full Chemical Name, Date, etc.) containerize->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Container Full or Project Complete? Contact EHS for Pickup store->pickup end_node End: Waste Properly Disposed by Licensed Facility pickup->end_node

Sources

Handling

Advanced Operational Guide: PPE, Handling, and Logistics for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

In drug development, the integrity of your safety protocols is just as critical as the purity of your compounds. When handling specialized heterocyclic building blocks like (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development, the integrity of your safety protocols is just as critical as the purity of your compounds. When handling specialized heterocyclic building blocks like (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol , we cannot rely solely on generic safety data sheets. Instead, we must engineer safety into the workflow by understanding the physical chemistry and mechanistic biology of the compound.

This guide provides researchers and drug development professionals with a field-proven, self-validating operational framework for handling this specific triazole derivative.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Triazole moieties are ubiquitous in pharmaceuticals because they readily coordinate with the heme iron of cytochrome P450 enzymes[1]. While this is the intended mechanism for triazole-based antifungals, occupational exposure to uncharacterized triazole derivatives carries a theoretical risk of unintended CYP450 inhibition or hepatotoxicity[1].

Table 1: Physicochemical Profile & Operational Implications

ParameterValueOperational Implication
Chemical Name (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanolContains a biologically active pharmacophore requiring strict containment.
CAS Number 1423033-55-9Primary identifier for EHS waste manifesting and inventory tracking.
Molecular Weight 155.20 g/mol Low MW facilitates rapid dissolution in penetrating organic solvents.
Formula C7H13N3ONitrogen-rich compound; must be strictly segregated from strong oxidizers.
Physical State Solid (Powder)High risk of electrostatic aerosolization during weighing and transfer.
Defensive Posture: Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment Standard (), PPE must be selected based on a rigorous hazard assessment[2]. For this compound, we deploy a targeted PPE matrix:

  • Hand Protection: Double-gloving with Nitrile (minimum 6 mil thickness).

    • The Causality: Triazole derivatives are frequently dissolved in highly penetrating organic solvents like DMSO or DMF for assay preparation. Nitrile provides superior chemical resistance to these solvents compared to latex. If the outer glove is contaminated, it can be stripped immediately without compromising the dermal barrier[2].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles.

    • The Causality: Because this compound is a fine powder, standard safety glasses leave mucosal gaps. Goggles create an occlusive seal that prevents aerosolized dust from contacting ocular tissue[2].

  • Body & Respiratory Protection: Flame-resistant (FR) lab coat with knit cuffs and closed-toe, non-porous shoes. All handling must occur within a certified chemical fume hood.

    • The Causality: Knit cuffs prevent the dragging of sleeves through contaminated surfaces. The fume hood acts as the primary engineering control, negating the need for an N95 respirator during routine, micro-scale handling[3].

Operational Protocol: High-Precision Handling & Transfer

Every protocol in a high-functioning lab must be a self-validating system —meaning the procedure itself proves that no exposure has occurred.

Objective: Transfer 50 mg of the compound for assay preparation with zero environmental release.

Step-by-Step Methodology:

  • Environmental Baseline: Purge the chemical fume hood for 5 minutes. Clear all unnecessary equipment to prevent cross-contamination.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and micro-spatula.

    • The Causality: Fine organic powders hold static charge, causing them to "jump" and aerosolize. Neutralizing the charge ensures the powder remains contained in the weigh boat.

  • Mass-Balance Validation (Self-Validating Check):

    • Tare the analytical balance with the empty weigh boat.

    • Record the exact initial mass of the sealed source vial ( Minitial​ ).

    • Transfer the target mass to the weigh boat.

    • Record the final mass of the sealed source vial ( Mfinal​ ).

    • Validation Rule: The mass on the weigh boat must equal exactly Minitial​−Mfinal​ . If there is a discrepancy of >1%, powder has been lost to the environment (spilled or aerosolized), which immediately triggers localized decontamination protocols.

  • In-Situ Solubilization: Add the solvent (e.g., DMSO) directly to the weigh boat or transfer tube inside the hood before removing the sample.

    • The Causality: Wetting the powder eliminates the inhalation hazard during transport to other laboratory stations.

Emergency Logistics: Spill Response Workflow

In the event of a containment failure, rapid classification of the spill dictates the response.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor (< 50 mg) Inside Fume Hood Assess->Minor Low Risk Major Major (> 50 mg) Outside Fume Hood Assess->Major High Risk PPE Don Double Gloves & N95 Mask Minor->PPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Clean Dampen with EtOH & Wipe Inward PPE->Clean Dispose Incineration Waste Stream Clean->Dispose

Fig 1: Step-by-step spill response and EHS escalation workflow for triazole derivatives.

Lifecycle Management: Disposal & Decontamination

Proper disposal ensures that the compound does not enter the municipal water supply or endanger downstream waste handlers[3].

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 70% Ethanol / 30% Water solution.

    • The Causality: The methanol group on the triazole ring provides hydrogen bonding capabilities, making the compound moderately soluble in polar protic solvent mixtures. This ensures complete removal of micro-residues.

  • Solid Waste: Contaminated outer gloves, weigh boats, and wipes must be placed in a rigid, puncture-resistant hazardous waste container labeled "Toxic Organic Solid Waste - Triazole Derivatives" for high-temperature incineration.

  • Liquid Waste: Segregate liquid waste based on the solvent used. DMSO/Methanol mixtures go into non-halogenated organic waste, while Dichloromethane (DCM) mixtures must be strictly segregated into halogenated waste streams to prevent exothermic reactions.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Available at:[Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PMC. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
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Reactant of Route 2
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
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